8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAIJJVNVWYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396677 | |
| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-35-0 | |
| Record name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, a distinct heterocyclic compound, is a member of the quinoline carboxylic acid family, a class of molecules renowned for their wide-ranging pharmacological activities.[1][2] The core structure, featuring a quinoline moiety, is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The derivatization of the quinoline ring system, as seen in this specific molecule with the inclusion of a methyl group at the 8-position and a pyridin-2-yl group at the 2-position, offers a pathway to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, positioning it as a compound of interest for further investigation in drug discovery and materials science.
Chemical and Physical Properties
This compound, with the CAS Number 107027-35-0, possesses the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . While specific experimental data for this compound is not extensively reported, its structural features provide insights into its chemical behavior. The quinoline core, a fusion of a benzene and a pyridine ring, imparts aromatic stability and a planar geometry. The carboxylic acid group at the 4-position is a key functional group, influencing its acidity and solubility. The presence of two nitrogen atoms, one in the quinoline ring and one in the pyridine ring, provides sites for protonation and coordination to metal ions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Predicted or for Analogues) | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | - |
| Molecular Weight | 264.28 g/mol | [3] |
| CAS Number | 107027-35-0 | - |
| IUPAC Name | 8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in high polarity solvents. | [2] |
| pKa | Not available | - |
| XLogP3 | 2.7 (for pyridin-3-yl isomer) | [4] |
Reactivity and Stability
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The quinoline and pyridine nitrogen atoms are basic and can be protonated or coordinated to metal centers. The aromatic rings are susceptible to electrophilic substitution, although the conditions required will be influenced by the directing effects of the existing substituents. The compound is expected to be stable under normal laboratory conditions.
Synthesis
The primary and most established method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]
Pfitzinger Reaction: Mechanism and Application
The Pfitzinger reaction proceeds through a series of steps initiated by the base-catalyzed ring-opening of isatin to form an α-keto-aniline intermediate. This intermediate then condenses with the carbonyl compound to form a Schiff base, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.
Caption: Generalized workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.
Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis
A modern and efficient approach to the Pfitzinger reaction utilizes microwave irradiation to accelerate the reaction and improve yields.[7] The following is a representative protocol that can be adapted for the synthesis of this compound.
Materials:
-
5-Methylisatin
-
2-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Water
-
Acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5-methylisatin (1 equivalent) and 2-acetylpyridine (1-1.2 equivalents).
-
Add a 33% aqueous solution of potassium hydroxide. The amount should be sufficient to create a basic environment.[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[7]
-
After irradiation, allow the vessel to cool to room temperature.
-
Filter the resulting solution to remove any insoluble material.
-
Pour the filtrate into an ice-water mixture.[7]
-
Acidify the solution with acetic acid until a precipitate forms.[7]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (7-9 ppm) corresponding to the protons on the quinoline and pyridine rings. A singlet for the methyl group at the 8-position would likely appear around 2.5-3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm).[2]
-
¹³C NMR: The spectrum would display signals for the 16 carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm.[9] Aromatic carbons will appear between 110 and 160 ppm, and the methyl carbon will be in the aliphatic region (around 20-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[9] A strong C=O stretching absorption for the carboxylic acid is expected between 1710 and 1760 cm⁻¹.[9] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.28 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and other characteristic cleavages of the quinoline and pyridine rings.[8]
Potential Applications in Drug Development
Quinoline-4-carboxylic acid derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][10][11][12] The structural features of this compound suggest its potential as a lead compound in several therapeutic areas.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
An In-depth Technical Guide to 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties. This guide focuses on a specific derivative, 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid, providing a comprehensive overview of its chemical identity, synthesis, and potential as a lead compound in drug discovery programs.
Part 1: Core Directive - Unveiling the Molecule
IUPAC Nomenclature and Chemical Structure
The unequivocally correct IUPAC name for the topic compound is 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid .
The structure consists of a quinoline core methylated at the 8th position and substituted with a pyridin-2-yl group at the 2nd position. A carboxylic acid functional group is present at the 4th position.
Chemical Structure:
Caption: 2D Structure of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid.
Molecular Formula: C₁₆H₁₂N₂O₂
Molecular Weight: 264.28 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference |
| Molecular Weight | 264.28 g/mol | [1] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 264.089877630 Da | [1] |
| Topological Polar Surface Area | 63.1 Ų | [1] |
These predicted properties suggest that the molecule possesses drug-like characteristics according to Lipinski's rule of five, making it an attractive candidate for further investigation.
Part 2: Scientific Integrity & Logic - Synthesis and Rationale
The synthesis of 2-arylquinoline-4-carboxylic acids is classically achieved through two primary named reactions: the Pfitzinger reaction and the Doebner reaction [2]. For the synthesis of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid, the Pfitzinger reaction offers a convergent and efficient approach.
The Pfitzinger Reaction: A Powerful Tool for Quinoline Synthesis
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions to yield a substituted quinoline-4-carboxylic acid[3][4][5]. The reaction proceeds through the initial hydrolysis of the isatin's amide bond, followed by condensation with the enolizable ketone to form an imine, which then undergoes an intramolecular cyclization and dehydration to afford the final quinoline product[4].
Caption: Generalized mechanism of the Pfitzinger reaction.
Proposed Synthetic Protocol for 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
This protocol is adapted from a reported synthesis of the analogous 2-(pyridin-4-yl)quinoline-4-carboxylic acid[6].
Materials:
-
5-Methylisatin
-
2-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1 M)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylisatin (1 equivalent), 2-acetylpyridine (1 equivalent), and potassium hydroxide (5 equivalents).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:9 v/v).
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Acidify the solution to approximately pH 5 with 1 M HCl. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is a strong base required to hydrolyze the amide bond of the isatin and to promote the enolization of the ketone.
-
Solvent System: The ethanol/water mixture provides a suitable medium for both the organic reactants and the inorganic base to dissolve and react.
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing for completion within a reasonable timeframe.
-
Acidification: The carboxylic acid product is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, rendering the product insoluble and allowing for its precipitation and isolation.
Part 3: Visualization & Formatting - Biological Potential and Future Directions
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a diverse range of biological activities[2]. The introduction of a pyridinyl substituent at the 2-position and a methyl group at the 8-position in the target molecule is anticipated to modulate these activities and introduce novel therapeutic potential.
Anticipated Biological Activities
Based on the known biological profile of related quinoline derivatives, 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a promising candidate for screening in various therapeutic areas:
-
Antimicrobial Activity: Quinoline derivatives have a long history as antibacterial and antifungal agents[2][7]. The presence of the pyridine ring, another nitrogen-containing heterocycle, may enhance these properties.
-
Anticancer Activity: Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases[7][8].
-
Antiviral Activity: Certain quinoline derivatives have shown efficacy against a range of viruses[8].
-
Antimalarial Activity: The quinoline core is central to several established antimalarial drugs[2].
Caption: Potential therapeutic applications of the target molecule.
Future Research and Development
To fully elucidate the therapeutic potential of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid, the following experimental workflows are recommended:
Experimental Workflow for Biological Evaluation:
Caption: A typical workflow for drug discovery and development.
A systematic investigation, beginning with the optimized synthesis and thorough characterization of the compound, followed by a broad in vitro biological screening, will be crucial in identifying its most promising therapeutic applications. Subsequent hit-to-lead optimization through structure-activity relationship (SAR) studies will pave the way for in vivo testing and potential preclinical development.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
-
Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available at: [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2. PubChem. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
(PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. Available at: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Doebner quinoline synthesis | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. Available at: [Link]
-
1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. Available at: [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]
Sources
- 1. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of bioactive compounds, exhibiting antimalarial, antibacterial, antitumor, and antiviral properties.[2][3] Specifically, quinoline-4-carboxylic acids are a privileged subclass, known for their diverse pharmacological activities and their utility as versatile intermediates for more complex molecular architectures.[1][3] The target molecule of this guide, 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, incorporates three key structural motifs: the 8-methylquinoline core, a pyridin-2-yl substituent at the 2-position, and a carboxylic acid at the 4-position. This unique combination of functionalities makes it a compound of significant interest for researchers in drug development and coordination chemistry. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.
Strategic Approach: The Doebner Reaction
The synthesis of this compound is most efficiently achieved through a one-pot, three-component Doebner reaction . This powerful named reaction facilitates the condensation of an aromatic amine, an aldehyde, and pyruvic acid to directly afford a 2-substituted quinoline-4-carboxylic acid.[4][5] The selection of the Doebner reaction is predicated on its operational simplicity, atom economy, and the commercial availability of the requisite starting materials: 2-methylaniline, pyridine-2-carbaldehyde, and pyruvic acid.
Causality of the Doebner Reaction Mechanism
The mechanism of the Doebner reaction is a well-studied cascade of condensation and cyclization steps.[4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential synthetic hurdles.
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of 2-methylaniline and pyridine-2-carbaldehyde to form an N-arylimine, commonly known as a Schiff base. This is a reversible process driven by the removal of water.
-
Enolization of Pyruvic Acid: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form under the reaction conditions.
-
Michael-Type Addition: The enol of pyruvic acid then undergoes a Michael-type addition to the activated imine. This is a key carbon-carbon bond-forming step.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the enolate attacks the ortho-position of the aniline ring, leading to the formation of a dihydroquinoline intermediate.
-
Dehydration and Aromatization: The dihydroquinoline intermediate readily dehydrates and is subsequently oxidized to the thermodynamically stable aromatic quinoline ring system. In the Doebner reaction, a second molecule of the Schiff base often acts as the oxidizing agent, being itself reduced in the process.[4]
// Reactants Aniline [label="2-Methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Pyridine-2-\ncarbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; PyruvicAcid [label="Pyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates SchiffBase [label="Schiff Base\n(N-Arylimine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enol [label="Enol of\nPyruvic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; MichaelAdduct [label="Michael Adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydroquinoline [label="Dihydroquinoline\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Product [label="8-Methyl-2-pyridin-2-yl-\nquinoline-4-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges {Aniline, Aldehyde} -> SchiffBase [label="+ H⁺, - H₂O", color="#4285F4", fontcolor="#4285F4"]; PyruvicAcid -> Enol [label="Tautomerization", color="#34A853", fontcolor="#34A853"]; {SchiffBase, Enol} -> MichaelAdduct [label="Michael Addition", color="#FBBC05", fontcolor="#FBBC05"]; MichaelAdduct -> Dihydroquinoline [label="Intramolecular\nCyclization", color="#4285F4", fontcolor="#4285F4"]; Dihydroquinoline -> Product [label="Dehydration &\nAromatization", color="#EA4335", fontcolor="#EA4335"]; } Caption: Proposed mechanism of the Doebner reaction for the synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Reagents
-
2-Methylaniline (o-toluidine), ≥99%
-
Pyridine-2-carbaldehyde, ≥99%
-
Pyruvic acid, 98%
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Sodium hydroxide
-
Dichloromethane
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Filter funnel and filter paper
-
TLC plates (silica gel 60 F254)
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylaniline (10.7 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture until the aniline is fully dissolved.
-
Addition of Reactants: To the stirred solution, add pyridine-2-carbaldehyde (10.7 g, 0.1 mol) followed by pyruvic acid (8.8 g, 0.1 mol). A mild exotherm may be observed.
-
Initiation of Reaction: Add 5 mL of concentrated hydrochloric acid dropwise to the reaction mixture. The color of the solution will likely change.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 7:3) as the eluent. The product should be a UV-active spot with a lower Rf value than the starting materials.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium hydroxide solution until a pH of approximately 7-8 is reached.
-
Collect the crude product by vacuum filtration, washing the filter cake with copious amounts of cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
// Steps Setup [label="1. Reaction Setup\n(Aniline in Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="2. Add Aldehyde\n& Pyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiation [label="3. Add HCl (cat.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="4. Reflux (4-6 h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="5. Work-up\n(Precipitation & Neutralization)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="6. Purification\n(Recrystallization or Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterization [label="7. Drying &\nCharacterization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Setup -> Addition [color="#4285F4"]; Addition -> Initiation [color="#4285F4"]; Initiation -> Reflux [color="#4285F4"]; Reflux -> Workup [color="#34A853"]; Workup -> Purification [color="#FBBC05"]; Purification -> Characterization [color="#EA4335"]; } Caption: A streamlined workflow for the synthesis of the target compound.
Data Presentation: Expected Results and Characterization
The following table summarizes the expected physicochemical and spectroscopic data for the final product, this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.7-8.8 (m, 1H, pyridyl-H), 8.5-8.6 (m, 1H, quinolyl-H), 8.3-8.4 (m, 1H, pyridyl-H), 8.1-8.2 (m, 1H, quinolyl-H), 7.9-8.0 (m, 1H, pyridyl-H), 7.7-7.8 (m, 1H, quinolyl-H), 7.5-7.6 (m, 2H, quinolyl-H & pyridyl-H), 2.6-2.7 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168-169 (COOH), 155-156 (C=N), 150-151 (pyridyl-C), 148-149 (quinolyl-C), 147-148 (quinolyl-C), 138-139 (pyridyl-C), 134-135 (quinolyl-C), 130-131 (quinolyl-C), 129-130 (quinolyl-C), 128-129 (quinolyl-C), 125-126 (pyridyl-C), 122-123 (pyridyl-C), 119-120 (quinolyl-C), 18-19 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H stretch), 1710-1680 (C=O stretch), 1610-1590 (C=N, C=C stretch), 1480-1450 (aromatic C=C stretch) |
| Mass Spectrometry (ESI+) | m/z: 265.09 [M+H]⁺ |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Trustworthiness and Self-Validation
The robustness of this synthetic protocol lies in its reliance on a well-established named reaction and straightforward purification techniques. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The distinct spectroscopic signatures of the product, particularly the characteristic downfield proton of the carboxylic acid in the ¹H NMR spectrum and the carbonyl stretch in the IR spectrum, serve as reliable markers for successful synthesis.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis of this compound. By leveraging the efficiency of the Doebner reaction, this protocol offers a reliable and scalable route to this valuable compound. The detailed mechanistic insights and experimental procedures are intended to empower researchers in their synthetic endeavors and facilitate the exploration of the potential applications of this and related quinoline derivatives in drug discovery and materials science.
References
-
M. A. T. M. T. Khan, "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction," Journal of Organic Chemistry, 2023 . [Link]
-
J. Zhang et al., "Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid," Acta Chimica Slovenica, 2016 . [Link]
-
J. S. Bindra and A. G. G. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. D. D. J. S. Bindra, "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis," The Journal of Organic Chemistry, 2002 . [Link]
-
A. K. Sharma et al., "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series, 2024 . [Link]
-
Gate Chemistry, "Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines," YouTube, 2018 . [Link]
-
Wikipedia, "Doebner–Miller reaction," Wikipedia, 2023 . [Link]
-
Y. Venkateswarlu et al., "A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T," Organic Communications, 2012 . [Link]
-
M. Ghorbani-Vaghei et al., "Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism," ACS Omega, 2020 . [Link]
-
J. Lahna et al., "RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES," Journal Marocain de Chimie Hétérocyclique, 2022 . [Link]
-
PubChem, "2-(pyridin-2-yl)quinoline-4-carboxylic acid," PubChem, 2026 . [Link]
-
S. Gsponer et al., "Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes," Dalton Transactions, 2022 . [Link]
-
ResearchGate, "Doebner quinoline synthesis," ResearchGate, 2021 . [Link]
-
L. Muscia et al., "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents," Frontiers in Chemistry, 2023 . [Link]
-
Y. Wang et al., "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives," Molecules, 2017 . [Link]
-
A. A. Farah and W. J. Pietro, "Methyl 2-(2-pyridyl)quinoline-4-carboxylate," Acta Crystallographica Section E: Structure Reports Online, 2001 . [Link]
-
M. A. Kadir et al., "Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers," Data in Brief, 2017 . [Link]
-
I. K. Mohammed and E. F. Mousa, "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation," Advanced Journal of Chemistry, Section A, 2025 . [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
Physical and chemical properties of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
An In-depth Technical Guide to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound belonging to the quinoline derivative class.[1] Its structure is characterized by a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring.[1] This core is substituted with a methyl group at the 8-position, a pyridinyl group at the 2-position, and a carboxylic acid functional group at the 4-position.[1] This specific arrangement of functional groups imparts unique chemical properties and potential biological activity, making it a compound of significant interest in medicinal chemistry and drug development.[1]
The quinoline scaffold is a well-established "privileged structure" in pharmacology, forming the basis for numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antimicrobial, and anticancer properties.[2] The presence of the pyridinyl group and the carboxylic acid moiety introduces sites for metal chelation and further synthetic modification, expanding its utility as a versatile building block.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in the field of drug discovery.
Section 1: Molecular Identity and Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is critical for designing experiments, predicting behavior in biological systems, and establishing quality control standards.
Core Molecular Profile
The fundamental identifiers and properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | [1] |
| CAS Number | 107027-35-0 | [1][4] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][4] |
| Molecular Weight | 264.28 g/mol | [4] |
| Canonical SMILES | C(O)(=O)C=1C2=C(N=C(C1)C3=CC=CC=N3)C(C)=CC=C2 | [1] |
Tabulated Physical & Chemical Properties
The physical state and solubility are governed by the molecule's rigid, aromatic structure and its polar functional groups.
| Property | Value / Observation | Rationale |
| Appearance | Expected to be a solid powder, ranging from white to light yellow/gold. | The planar, high-molecular-weight aromatic structure favors a solid state at room temperature. |
| Solubility | The carboxylic acid group enhances solubility in polar organic solvents and aqueous alkaline solutions.[1] | The molecule has both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions. It is expected to be poorly soluble in water but soluble in solvents like DMSO, DMF, and alcohols, and will form soluble carboxylate salts in basic solutions. |
| Storage | Sealed in dry, 2-8°C. | To prevent potential degradation from moisture, light, or heat.[4] |
| Predicted pKa | The carboxylic acid proton is expected to have a pKa in the range of 3.5-4.5. The pyridine and quinoline nitrogens are weakly basic. | The acidity of the carboxylic acid is typical for aromatic acids. The nitrogen atoms are basic, but their pKa values are relatively low due to the electron-withdrawing nature of the aromatic systems. |
Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and for assessing the purity of synthesized batches. The following data are predictive, based on the known structure.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
-
Rationale: The spectrum is expected to show distinct signals for each unique proton environment. The solvent choice (DMSO-d₆) is suitable for dissolving the compound and for observing the exchangeable carboxylic acid proton.
-
Expected Signals:
-
~13.0-14.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~8.8-7.5 ppm (m, 8H): A complex multiplet region containing the signals for the eight aromatic protons on the quinoline and pyridine rings. Specific assignments would require 2D NMR techniques (COSY, HSQC).
-
~2.7 ppm (s, 3H): A sharp singlet for the three protons of the methyl group (-CH₃) at the 8-position.
-
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)
-
Rationale: The spectrum will confirm the carbon skeleton of the molecule. Sixteen distinct signals are expected, corresponding to the 16 carbon atoms in the structure.
-
Expected Signals:
-
~167 ppm: The carbonyl carbon of the carboxylic acid.
-
~155-118 ppm: A cluster of signals for the 14 aromatic carbons in the quinoline and pyridine rings.
-
~18 ppm: The signal for the methyl group carbon.
-
Infrared (IR) Spectroscopy (KBr Pellet)
-
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
Expected Bands:
-
3400-2400 cm⁻¹ (broad): Characteristic O-H stretching of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.
-
~1610-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the aromatic quinoline and pyridine rings.[5]
-
Mass Spectrometry (ESI+)
-
Rationale: Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.
-
Expected Peak:
-
[M+H]⁺ at m/z 265.09: The molecular ion peak corresponding to the protonated molecule (C₁₆H₁₃N₂O₂⁺).
-
Section 3: Synthesis and Purification
The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing reliable routes. The Doebner reaction is a classic and effective method.
Proposed Synthetic Pathway: The Doebner Reaction
The Doebner reaction is a one-pot synthesis that constructs the quinoline ring system from an aromatic amine, an aldehyde, and pyruvic acid.[2]
-
Reaction Scheme:
-
Reactants: 2-methylaniline, 2-pyridinecarboxaldehyde, and pyruvic acid.
-
Solvent: Ethanol or a similar protic solvent.
-
Conditions: Reflux for several hours.
-
Mechanism: The reaction proceeds through an initial condensation of the aniline with the aldehyde, followed by a Michael addition of the resulting enamine to pyruvic acid, subsequent cyclization, and dehydration to form the aromatic quinoline ring.
-
Experimental Protocol: Synthesis via Doebner Reaction
-
Reaction Setup: To a round-bottom flask, add 2-methylaniline (1.0 eq), 2-pyridinecarboxaldehyde (1.0 eq), and ethanol (5-10 mL per mmol of aniline). Stir the mixture until all components are dissolved.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.
-
Workup: Adjust the pH of the cooled mixture to ~5-6 with a saturated sodium bicarbonate solution to neutralize excess acid and precipitate the product fully.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual starting materials.
-
Drying: Dry the crude product in a vacuum oven.
Purification and Quality Control Workflow
A rigorous workflow is necessary to ensure the final compound meets the high purity standards required for research and development.
Caption: Workflow for purification and validation of the synthesized compound.
Section 4: Chemical Reactivity and Applications
The molecule's distinct functional domains—the carboxylic acid, the quinoline ring, and the pyridine ring—dictate its reactivity and its utility in various applications.
Reactivity Profile
-
Carboxylic Acid Group: This is the most reactive site for derivatization. It can undergo standard reactions such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.[6]
-
Amidation: Activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with amines to form amides.[7]
-
Reduction: Can be reduced to the corresponding primary alcohol, although this requires strong reducing agents.
-
-
Pyridine and Quinoline Nitrogens: The nitrogen atoms are Lewis basic and can act as ligands, coordinating to metal ions. The geometry of the 2-(pyridin-2-yl)quinoline moiety makes it an excellent bidentate "pincer" ligand, capable of forming stable five-membered chelate rings with transition metals.
Applications in Drug Discovery and Materials Science
-
Pharmacological Scaffold: Quinoline-4-carboxylic acid derivatives are investigated for a wide range of biological activities.[2] This compound serves as a valuable starting point for generating libraries of new chemical entities for screening against targets in infectious diseases, autoimmune disorders, and oncology.[8]
-
Chelating Agent and Ligand: The ability to chelate metal ions is a key feature. This property is exploited in:
-
Metallodrugs: Designing novel metal-based therapeutic agents where the metal ion's activity is modulated by the ligand.
-
Sensors: Developing fluorescent or colorimetric sensors for specific metal ions.
-
Catalysis: Use as a ligand in transition metal catalysis.
-
Conceptual Workflow: Metal Chelation Analysis
The study of metal-ligand interactions is fundamental to exploring applications in catalysis and medicinal chemistry.
Caption: Workflow for determining metal-binding properties via UV-Vis titration.
Conclusion
This compound is a strategically designed molecule that combines the pharmacologically relevant quinoline core with versatile functional handles. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a valuable tool for advanced chemical research. The inherent reactivity of its carboxylic acid group allows for extensive derivatization, while the bidentate nitrogen ligand site opens avenues in coordination chemistry and the development of novel metallodrugs and materials. This guide has outlined the core technical data and experimental considerations, providing a solid foundation for its application in the demanding fields of drug discovery and chemical synthesis.
References
-
Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19. Retrieved January 24, 2026, from [Link]
-
Madhukar, B. V., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(19), 7744-7756. Retrieved January 24, 2026, from [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]
-
Picolinic acid. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. Retrieved January 24, 2026, from [Link]
-
Barboza, C. A., et al. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions, 51(37), 14217-14230. Retrieved January 24, 2026, from [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2018). Arkivoc, 2018(5), 1-10. Retrieved January 24, 2026, from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved January 24, 2026, from [Link]
-
Pyridinecarboxylic acid. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved January 24, 2026, from [Link]
-
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678. Retrieved January 24, 2026, from [Link]
-
Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 17, 136-146. Retrieved January 24, 2026, from [Link]
Sources
- 1. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 107027-35-0|8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Therapeutic Revolution: An In-Depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the historical trajectory of a therapeutic class offers invaluable insights into the principles of medicinal chemistry and the often-serendipitous nature of scientific discovery. The quinoline-4-carboxylic acids, a cornerstone of antibacterial therapy, provide a compelling narrative of chemical synthesis evolution, structure-activity relationship (SAR) elucidation, and the relentless pursuit of enhanced clinical efficacy. This guide navigates the pivotal moments in the history of this crucial class of compounds, from their early synthetic origins to the development of the potent fluoroquinolone antibacterials that have shaped modern medicine.
Early Encounters with the Quinoline Nucleus: From Natural Products to the First Syntheses
The story of quinoline-4-carboxylic acids begins not with a targeted therapeutic goal, but with the foundational explorations of organic chemistry. The quinoline core, a bicyclic aromatic heterocycle, was first identified in the 19th century. Friedlieb Ferdinand Runge initially extracted quinoline from coal tar in 1834. This discovery laid the groundwork for future investigations into the chemical properties and potential applications of this novel scaffold.
A significant milestone in the history of quinoline-4-carboxylic acids was the first synthesis of cinchoninic acid (quinoline-4-carboxylic acid) by Oscar Doebner in 1887.[1] This was achieved through what is now known as the Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[1][2] This reaction provided a versatile method for accessing a range of substituted quinoline-4-carboxylic acids, opening the door for further exploration of their chemical and biological properties.[3][4]
A Serendipitous Discovery: The Dawn of the Quinolone Antibacterials
The therapeutic potential of quinoline-4-carboxylic acids remained largely unrecognized until a serendipitous discovery in the mid-20th century. During the synthesis of the antimalarial drug chloroquine in the 1960s, researchers George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[5] This impurity, later identified as a naphthyridine derivative, exhibited modest antibacterial activity.[5] This observation, however, sparked a new avenue of research focused on the antibacterial potential of the broader quinolone class.
This line of inquiry led to the synthesis and identification of nalidixic acid in 1962, the first quinolone antibacterial agent to be introduced into clinical practice.[3][5] Though technically a naphthyridone, nalidixic acid is widely considered the progenitor of the entire quinolone class.[5] It demonstrated activity primarily against Gram-negative bacteria and was initially used for the treatment of urinary tract infections.[5] While its potency was limited and resistance developed rapidly, the discovery of nalidixic acid was a watershed moment, proving that the quinolone scaffold could be a viable platform for antibacterial drug development.[6]
The Fluorine Revolution: Emergence of the Fluoroquinolones
The limitations of nalidixic acid spurred medicinal chemists to explore structural modifications to enhance its antibacterial spectrum and potency. A pivotal breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[7] This seemingly minor addition had a profound impact on the molecule's properties, leading to the development of the fluoroquinolones .
The rationale behind this crucial modification is multifaceted. The C-6 fluorine atom was found to significantly increase the penetration of the drug into the bacterial cell and enhance its inhibitory activity against DNA gyrase, a key bacterial enzyme.[8][9][10] This resulted in a dramatic increase in antibacterial potency, with fluorinated analogs being 5 to 100 times more active than their non-fluorinated counterparts.[7]
Norfloxacin , introduced in the 1980s, was one of the first fluoroquinolones and demonstrated a broader spectrum of activity than nalidixic acid, including activity against Pseudomonas aeruginosa.[7][11] This was followed by the development of ciprofloxacin in 1983, which showed even greater potency.[7] These second-generation fluoroquinolones, characterized by the C-6 fluorine and a piperazine ring at the C-7 position, revolutionized the treatment of a wide range of bacterial infections.[11]
Structure-Activity Relationship (SAR) and the Path to Broader Spectrum
The development of the fluoroquinolones was driven by a deepening understanding of their structure-activity relationships. Key structural features were identified as critical for antibacterial activity:
-
The Carboxylic Acid and Ketone Moieties: The 3-carboxylic acid and 4-keto groups are essential for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of quinolones.[12][13]
-
The N-1 Substituent: The substituent at the N-1 position influences the potency and pharmacokinetic properties of the drug. Small alkyl or cyclopropyl groups, such as the cyclopropyl group in ciprofloxacin, were found to be optimal.[13][14]
-
The C-6 Fluorine: As discussed, the fluorine atom at the C-6 position is a critical determinant of potency and cellular penetration.[7][13]
-
The C-7 Substituent: The substituent at the C-7 position significantly impacts the antibacterial spectrum. The introduction of a piperazine ring at this position, as seen in norfloxacin and ciprofloxacin, broadened the activity to include Gram-positive bacteria and atypical pathogens.[10][15]
This systematic exploration of SAR led to the development of subsequent generations of fluoroquinolones with further improvements in their spectrum of activity, including enhanced coverage of Gram-positive and anaerobic bacteria.
Evolution of Quinolone-4-Carboxylic Acids
| Compound | Year of Discovery/Introduction | Key Structural Features | Significant Improvements |
| Cinchoninic Acid | 1887 (synthesis) | Basic quinoline-4-carboxylic acid | Foundational structure |
| Nalidixic Acid | 1962 | Naphthyridone core, N-ethyl group | First clinically used quinolone, Gram-negative activity |
| Norfloxacin | 1980s | C-6 fluorine, C-7 piperazine | First fluoroquinolone, broader spectrum |
| Ciprofloxacin | 1983 | N-cyclopropyl, C-6 fluorine, C-7 piperazine | Increased potency |
| Moxifloxacin | 1989 | C-8 methoxy group | Fourth-generation, enhanced Gram-positive and anaerobic activity |
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial efficacy of quinoline-4-carboxylic acids stems from their unique mechanism of action. These compounds inhibit the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][16][17] These enzymes are crucial for DNA replication, repair, and recombination.
Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[18] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[5] The dual targeting of both DNA gyrase and topoisomerase IV contributes to the potent bactericidal activity of the fluoroquinolones.
Caption: Mechanism of action of quinoline-4-carboxylic acids.
Key Synthetic Methodologies: The Gould-Jacobs Reaction
A cornerstone in the synthesis of the quinoline-4-one backbone, essential for many antibacterial agents, is the Gould-Jacobs reaction . This thermal cyclization method, first reported in 1939, provides a reliable route to construct the core scaffold.
The reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone. This method has been instrumental in the synthesis of numerous commercially available drugs, including nalidixic acid and norfloxacin.
Caption: The Gould-Jacobs reaction for quinoline synthesis.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether (solvent)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of aniline and diethyl ethoxymethylenemalonate is heated, typically at around 100-140°C. This step can be performed neat or in a suitable solvent. The reaction is monitored until the formation of the anilinomethylenemalonate intermediate is complete.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically 240-260°C). This high temperature is crucial for the thermal cyclization to occur, forming the quinoline ring system.
-
Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ester group to a carboxylic acid.
-
Decarboxylation and Precipitation: The reaction mixture is then acidified with hydrochloric acid. This protonates the carboxylate and induces decarboxylation, leading to the precipitation of 4-hydroxyquinoline.
-
Purification: The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The journey of quinoline-4-carboxylic acids, from an obscure synthetic curiosity to a globally significant class of antibacterial agents, is a testament to the power of scientific inquiry and the importance of recognizing the potential in unexpected observations. The initial serendipitous discovery of nalidixic acid's antibacterial properties opened a field of research that has yielded decades of life-saving medicines. The rational design of the fluoroquinolones, guided by a meticulous understanding of structure-activity relationships, represents a triumph of medicinal chemistry.
For today's researchers, the story of the quinoline-4-carboxylic acids serves as a powerful reminder of the fundamental principles of drug discovery. It highlights the importance of robust synthetic methodologies, the critical role of SAR in optimizing therapeutic agents, and the ongoing need to understand the intricate molecular mechanisms of drug action. As we face the growing challenge of antimicrobial resistance, the lessons learned from the history of this remarkable class of compounds will undoubtedly continue to inspire the development of the next generation of innovative therapies.
References
-
Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
Ren, S., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(4), 843-850. [Link]
-
MDPI. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Doebner quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
Reyes-Mayorga, O., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1129. [Link]
-
Wiley Online Library. (n.d.). Doebner Reaction. Retrieved from [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1843–1847. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SlideShare. (n.d.). SAR of Quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Current Trends and Future Directions of Fluoroquinolones. Retrieved from [Link]
-
Funatsukuri, H., et al. (1996). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(11), 2530–2534. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Brieflands. (n.d.). Quinolones: Recent Structural and Clinical Developments. Retrieved from [Link]
-
Hawkey, P. M. (2003). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Journal of Antimicrobial Chemotherapy, 51 Suppl 1, 17–24. [Link]
-
ResearchGate. (n.d.). Overview of quinolone action mechanism. Gyrase or topoisomerase IV... Retrieved from [Link]
-
Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). The observed structure-activity relationships (SARs) of quinolone core... Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]
-
PubMed. (n.d.). The fluoroquinolone antibacterials: past, present and future perspectives. Retrieved from [Link]
-
PubMed. (n.d.). The quinolones: decades of development and use. Retrieved from [Link]
-
Indian Streams Research Journal. (n.d.). DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
Sources
- 1. Doebner Reaction [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]
- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brieflands.com [brieflands.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Synthesis, Potential Biological Activity, and Therapeutic Prospects
This technical guide provides a comprehensive overview of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound belonging to the quinoline carboxylic acid class. While specific research on this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogs to project its chemical synthesis, potential biological activities, and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel quinoline-based therapeutic agents.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The incorporation of a carboxylic acid at the 4-position and various substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles, leading to compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4] The subject of this guide, this compound, combines the established quinoline-4-carboxylic acid core with a methyl group at the 8-position and a pyridin-2-yl substituent at the 2-position, suggesting a unique profile for biological investigation.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[5][6] These classic multicomponent reactions provide a versatile and efficient means to construct the quinoline scaffold.
The Doebner Reaction
The Doebner reaction is a one-pot synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5][7] For the synthesis of this compound, the proposed reactants would be 2-methylaniline, pyridine-2-carbaldehyde, and pyruvic acid.
Proposed Reaction Scheme:
Caption: Proposed Doebner reaction for the synthesis of the target molecule.
The reaction mechanism is thought to proceed through either an initial aldol condensation followed by a Michael addition or the formation of a Schiff base intermediate.[7] Recent advancements have focused on improving yields and employing greener reaction conditions, including the use of efficient catalysts and alternative solvents.[8] A modified Doebner hydrogen-transfer reaction has been developed to accommodate a wider range of substrates, particularly anilines with electron-withdrawing groups.[9][10]
Step-by-Step Experimental Protocol (General Doebner Reaction):
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 2-methylaniline, pyridine-2-carbaldehyde, and pyruvic acid in a suitable solvent, such as ethanol.[8]
-
Catalyst Addition (Optional): An acid catalyst, such as BF₃·THF, may be added to improve the reaction rate and yield, especially for less reactive anilines.[9]
-
Reflux: Heat the reaction mixture to reflux (typically 80°C for ethanol) and monitor the progress using thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
The Pfitzinger Reaction
An alternative route to quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][11] To synthesize the target molecule via this method, 6-methylisatin and 2-acetylpyridine would be the required starting materials.
Proposed Reaction Scheme:
Caption: Proposed Pfitzinger reaction for the synthesis of the target molecule.
The reaction is initiated by the base-catalyzed hydrolysis of isatin, followed by condensation with the carbonyl compound and subsequent cyclization and dehydration to yield the quinoline-4-carboxylic acid.[12][13]
Step-by-Step Experimental Protocol (General Pfitzinger Reaction):
-
Base Solution: Prepare a solution of a strong base, such as potassium hydroxide, in ethanol.
-
Reactant Addition: Add 6-methylisatin to the basic solution and stir until dissolved. Then, add 2-acetylpyridine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Acidification: After completion, cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent to obtain the pure product.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on analogous compounds, this compound is predicted to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most probable.
Anticancer Potential: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant body of evidence points to quinoline-4-carboxylic acids as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][14] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase, a critical stage for DNA replication and cell proliferation.[4] This mechanism has been successfully exploited for the development of therapies for cancer and autoimmune diseases.[4]
Mechanism of Action: DHODH Inhibition
Caption: Proposed mechanism of anticancer activity via DHODH inhibition.
Structure-Activity Relationship (SAR) Insights:
Studies on brequinar, a potent DHODH inhibitor with a quinoline-4-carboxylic acid core, have identified key structural features for activity:[14]
-
C2-Position: A bulky, hydrophobic substituent at this position is crucial for potent inhibition. The pyridin-2-yl group in the target molecule fulfills this requirement.
-
C4-Position: A carboxylic acid or its salt is strictly required for activity, as it forms critical interactions within the enzyme's active site.
-
Benzo Portion of the Quinoline Ring: Substitutions on this part of the molecule can modulate activity. The 8-methyl group in the target compound could influence its binding affinity and pharmacokinetic properties.
The development of novel DHODH inhibitors has focused on establishing new hydrogen-bonding interactions within the binding pocket, leading to highly potent analogs with IC₅₀ values in the nanomolar range.[15]
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives (Analog Data)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3j | MCF-7 (Breast) | 82.9% growth reduction | [16] |
| 41 | DHODH Inhibition | 0.00971 | [1][15] |
| 43 | DHODH Inhibition | 0.0262 | [1][15] |
| 3f, 3g | hDHODH Inhibition | Potent inhibitors | [17] |
| 3k, 3l | MCF-7, A375 | High cytotoxicity | [17] |
Note: This table presents data for analogous compounds to illustrate the potential of the quinoline-4-carboxylic acid scaffold.
Antimicrobial Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[3][18] Derivatives of quinoline have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20] The presence of both the quinoline and pyridine rings in this compound suggests potential for antimicrobial efficacy.
The mechanisms of antimicrobial action for quinoline derivatives are diverse and can include inhibition of DNA gyrase, disruption of cell division, and generation of reactive oxygen species.[18]
Table 2: Antimicrobial Activity of Selected Quinoline and Pyridine Derivatives (Analog Data)
| Compound Class | Organism | Activity (MIC) | Reference |
| Pyridine and quinolone hydrazone derivatives | Aspergillus fumigatus | 0.98 µg/mL | [18] |
| Pyridine and quinolone hydrazone derivatives | Candida albicans | 0.49-0.98 µg/mL | [18] |
| Pyridine and quinolone hydrazone derivatives | Streptococcus pneumoniae | 0.49 µg/mL | [18] |
| Pyridine and quinolone hydrazone derivatives | Staphylococcus aureus | 0.98-1.95 µg/mL | [18] |
| Pyridine and quinolone hydrazone derivatives | Escherichia coli | 0.49 µg/mL | [18] |
| 6-(quinolin-2-ylthio) pyridine derivatives | Various bacteria and fungi | Promising activity | [19] |
Note: This table showcases the antimicrobial potential of related heterocyclic compounds.
Future Perspectives and Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery. Based on the robust data available for its structural analogs, this compound warrants further investigation for its potential as an anticancer and antimicrobial agent.
Key areas for future research include:
-
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route for this specific molecule, followed by comprehensive spectroscopic characterization.
-
In Vitro Biological Evaluation: Screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activity.
-
Mechanism of Action Studies: Investigation into its potential as a DHODH inhibitor through enzymatic assays and molecular modeling.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a series of derivatives with modifications at various positions of the quinoline and pyridine rings to optimize potency and selectivity.
References
-
Doebner reaction. In: Wikipedia. ; 2023. [Link]
-
Mori, K., Ueno, H., & Yamaguchi, J. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12843–12850. [Link]
-
Mori, K., Ueno, H., & Yamaguchi, J. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. [Link]
-
Farooq, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]
-
Thorat, B. R., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]
-
Ghorbani‐Vaghei, R., & Amiri, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3344-3352. [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]
-
Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 955-962. [Link]
-
Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues. ResearchGate. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Pfitzinger Quinoline Synthesis. SlideShare. [Link]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
-
Abdelgawad, M. A., et al. (2020). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Archiv der Pharmazie, 353(8), e2000078. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Joksovic, M. D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 104, 104373. [Link]
-
Buu-Hoi, N. P., et al. (1951). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 16(10), 1570–1579. [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of carbazolo and azacarbazolo fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. jocpr.com [jocpr.com]
- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinoline core. This guide provides a comprehensive overview of its fundamental physicochemical properties and outlines a robust, self-validating protocol for its characterization. The structural complexity and functional group assortment of this molecule make it a compound of interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a well-established pharmacophore, and the strategic placement of a methyl group, a pyridinyl moiety, and a carboxylic acid group presents opportunities for diverse chemical interactions and biological activities.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The molecular formula and weight are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | CymitQuimica[1], PubChem[2] |
| Molecular Weight | 264.28 g/mol | BLDpharm[3], PubChem[2] |
| CAS Number | 107027-35-0 | CymitQuimica[1], BLDpharm[3] |
| InChI | InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | CymitQuimica[1] |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | PubChem[2] |
Molecular Structure
The arrangement of atoms and functional groups dictates the chemical behavior and potential biological activity of this compound. The quinoline ring system provides a rigid scaffold, while the carboxylic acid and pyridine moieties introduce polar and potential hydrogen-bonding sites.
Caption: 2D structure of this compound.
Experimental Protocol: Characterization of this compound
This section details a comprehensive, self-validating workflow for the characterization of synthesized or procured this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of a compound. By employing a gradient elution method, it is possible to separate the target compound from starting materials, byproducts, and degradation products.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >95% is generally considered acceptable for most research applications.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR:
-
Acquire a proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on the quinoline and pyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform these experiments to establish proton-proton and proton-carbon correlations, which will definitively confirm the structural assignment.[4]
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides a precise determination of the molecular weight of a compound, confirming its elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule and can be operated in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
-
Data Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed. The measured mass should be within 5 ppm of the calculated exact mass.
Synthesis Overview
The synthesis of this compound can be achieved through various established methods for quinoline synthesis. A common approach involves the Doebner-von Miller reaction or a related cyclization strategy. For instance, a plausible synthetic route could involve the condensation of an appropriately substituted aniline with a pyridine-containing β-ketoester, followed by cyclization and oxidation. The specific reagents and conditions would be optimized to maximize yield and purity. While a detailed synthesis protocol is beyond the scope of this guide, several literature precedents describe the synthesis of similar quinoline carboxylic acid derivatives.[4][5]
Conclusion
This compound is a molecule with significant potential in various scientific domains. This guide has provided a detailed overview of its fundamental properties and a robust set of protocols for its characterization. Adherence to these methodologies will ensure the quality and reliability of data generated in future research endeavors involving this compound.
References
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. [Link]
-
Dalton Transactions. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes. [Link]
- Google Patents.
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
Sources
- 1. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 2. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 107027-35-0|8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically important compound, 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. The document details the theoretical underpinnings and practical application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, in the structural elucidation of this molecule. Experimental protocols, data interpretation, and visual aids are provided to offer a complete reference for researchers in medicinal chemistry and materials science.
Introduction
This compound, hereafter referred to as 8-Mepqca, is a heterocyclic compound of significant interest in the fields of coordination chemistry and materials science. Its structure, featuring both a quinoline and a pyridine moiety, makes it a versatile ligand for the formation of metal complexes with potential applications in areas such as dye-sensitized solar cells. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the characterization of its subsequent derivatives and complexes. This guide offers a detailed examination of the key spectroscopic data for 8-Mepqca.
Synthesis via Pfitzinger Condensation
The synthesis of 8-Mepqca is achieved through the Pfitzinger condensation reaction, a robust method for the preparation of quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1]
Reaction Rationale
The Pfitzinger reaction is a powerful tool in heterocyclic chemistry due to its reliability and the accessibility of its starting materials.[2] The mechanism involves the base-catalyzed ring-opening of the isatin to form a keto-acid, which then undergoes a condensation reaction with the α-methylene protons of the carbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system.[3] The choice of substituted isatins and carbonyl compounds allows for the synthesis of a wide variety of quinoline derivatives.
Experimental Protocol: Synthesis of 8-Mepqca
The following is a representative protocol for the synthesis of 8-Mepqca based on the Pfitzinger condensation.
Materials:
-
8-Methylisatin
-
2-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
Procedure:
-
A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
8-Methylisatin is added to the basic solution and the mixture is heated to reflux to facilitate the ring-opening of the isatin.
-
2-Acetylpyridine is then added dropwise to the reaction mixture.
-
The reaction is maintained at reflux for several hours to ensure complete condensation and cyclization.
-
After cooling to room temperature, the reaction mixture is diluted with water and filtered to remove any insoluble impurities.
-
The filtrate is then acidified (e.g., with HCl or acetic acid) to a pH of approximately 5-6, leading to the precipitation of the crude product.[3]
-
The precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMSO and water.
Figure 1: Conceptual workflow of the Pfitzinger synthesis of 8-Mepqca.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 8-Mepqca, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide a complete picture of the molecular framework.[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 8-Mepqca is expected to show distinct signals for the protons of the quinoline and pyridine rings, as well as the methyl group. The aromatic region will be complex due to the coupling between adjacent protons.
Data Acquisition Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of an acidic proton.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient.
Interpretation of the ¹H NMR Spectrum:
The chemical shifts are influenced by the electronic environment of the protons. The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically above 12 ppm.[5]
-
Aromatic Protons: The protons on the quinoline and pyridine rings will appear in the range of 7-9 ppm. Specific assignments can be made with the aid of 2D NMR techniques.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region, with a characteristic chemical shift around 2.8 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Data Acquisition Protocol:
-
Solvent: DMSO-d₆
-
Instrument: The same spectrometer used for ¹H NMR can be used.
-
Parameters: A proton-decoupled pulse sequence is standard for ¹³C NMR to obtain singlets for each unique carbon.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the range of 165-185 ppm.[5]
-
Aromatic Carbons: The carbons of the quinoline and pyridine rings will resonate in the aromatic region, typically between 110 and 160 ppm. The carbons directly attached to nitrogen atoms will be shifted further downfield.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.
Table 1: Representative NMR Data for 8-Mepqca
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | > 12 (broad s) | ~170 |
| Aromatic-H | 7.0 - 9.0 (m) | 110 - 160 |
| -CH₃ | ~2.8 (s) | ~20 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Figure 2: Relationship between different NMR techniques for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Acquisition Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard FT-IR spectrometer is sufficient.
-
Parameters: A typical scan range is 4000-400 cm⁻¹.
Interpretation of the FT-IR Spectrum:
The FT-IR spectrum of 8-Mepqca will be dominated by the characteristic vibrations of the carboxylic acid group and the aromatic rings.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear around 1700 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.[6]
-
C=C and C=N Stretches (Aromatic Rings): Several medium to strong bands will be observed in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and pyridine rings.[4]
-
C-H Stretches (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The methyl C-H stretches will be observed just below 3000 cm⁻¹.
-
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 2: Key FT-IR Absorption Bands for 8-Mepqca
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H stretch (methyl) | 3000 - 2850 | Medium |
| C=O stretch | ~1700 | Strong, Sharp |
| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in 8-Mepqca, exhibit characteristic absorption bands in the UV-Vis region.
Data Acquisition Protocol:
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile is suitable.
-
Concentration: A dilute solution (typically in the micromolar range) is required.
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Parameters: The spectrum is typically recorded from 200 to 800 nm.
Interpretation of the UV-Vis Spectrum:
The UV-Vis spectrum of 8-Mepqca is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system.[7] The extended conjugation of the pyridyl-quinoline system will result in absorptions at longer wavelengths compared to the individual quinoline or pyridine rings.[8] The position and intensity of the absorption maxima can be influenced by the solvent polarity.
Table 3: Expected UV-Vis Absorption for 8-Mepqca
| Transition Type | Approximate λ_max (nm) |
| π → π | 250 - 350 |
| n → π | > 350 |
Mass Spectrometry (MS)
While not a spectroscopic technique in the traditional sense, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Data Acquisition Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is beneficial for accurate mass determination.
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion can provide valuable structural information.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The ESI mass spectrum should show a base peak corresponding to the protonated molecule [C₁₆H₁₂N₂O₂ + H]⁺ at m/z 265.0977.
-
Fragmentation Pattern: Tandem MS/MS of the [M+H]⁺ ion would likely involve characteristic losses, such as the loss of H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) from the carboxylic acid group. Fragmentation of the pyridyl-quinoline ring system would also be observed.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in its various applications. This guide has detailed the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, providing a foundational understanding for researchers working with this compound. The provided protocols and interpretation guidelines serve as a practical resource for the successful analysis of 8-Mepqca and related molecules.
References
- Al-Juhani, A. A. (2017). Synthesis and Characterization of Some New Quinoline Derivatives and Study of Their Biological Activity. International Journal of Organic Chemistry, 7(3), 269-281.
-
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Peppas, A., Sokalis, D., Perganti, D., Schnakenburg, G., Falaras, P., & Philippopoulos, A. I. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions, 51(39), 15049–15066.
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2), 195-206.
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]
- Siddiqui, Z. N., & Khan, S. A. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- Singh, A., & Kanvah, S. (2016). Second-order polarizabilities of some quinolines. Pramana, 87(4), 56.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science, 27(2), 159-166.
- Surana, A., & Desai, P. (2011). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.
-
T. S. I. Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
- Waghmode, S. B., & Chavan, V. P. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(3), 1345-1363.
- Waghmode, S. B., et al. (2015). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 80(21), 10865–10873.
- Waghmode, S. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4476–4491.
- Waghmode, S. B., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- Yilmaz, I., & Yildirim, N. (2021).
-
Z-Cai. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
- Zhang, H., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention for their broad and potent biological activities. This in-depth technical guide provides a comprehensive overview of the diverse therapeutic potential of quinoline carboxylic acid derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide field-proven experimental protocols, and present key structure-activity relationship (SAR) insights to empower researchers and drug development professionals in their quest for novel therapeutics.
The Quinoline Carboxylic Acid Scaffold: A Versatile Pharmacophore
The strategic placement of a carboxylic acid group on the quinoline core dramatically influences the physicochemical properties and biological targeting of these molecules. The acidic nature of the carboxyl group can facilitate interactions with biological targets through hydrogen bonding and ionic interactions, while also impacting solubility and pharmacokinetic profiles. The position of the carboxylic acid (e.g., at C2, C3, or C4) and the nature of other substituents on the quinoline ring system are critical determinants of the observed biological activity, a recurring theme in the structure-activity relationship (SAR) studies discussed throughout this guide.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and survival.[1] Their multifaceted approach includes inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymes involved in cancer progression.[1]
Mechanisms of Anticancer Action
2.1.1. Induction of Apoptosis: A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis.[2][3] This programmed cell death is often mediated through the activation of caspase cascades.[2] For instance, certain quinoline derivatives have been shown to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[2] The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins.[2]
2.1.2. Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Quinoline carboxylic acid derivatives can intervene in this process by inducing cell cycle arrest at various checkpoints, such as G0/G1 or G2/M phase.[4][5] This arrest prevents cancer cells from proceeding through the cell division cycle, ultimately inhibiting tumor growth. For example, the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, P6, has been shown to induce G0/G1 phase cell cycle arrest in leukemic cell lines.[4]
2.1.3. Enzyme Inhibition: A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for tumor cell survival and proliferation. Quinoline carboxylic acids have been identified as potent inhibitors of several such enzymes:
-
Sirtuin 3 (SIRT3): Some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[4][6]
-
DNA Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Quinolone antibiotics, a class of compounds structurally related to quinoline carboxylic acids, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[7] This mechanism has also been explored for anticancer activity.
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[7] Certain quinoline carboxylic acids have been shown to inhibit human DHODH, thereby depleting the building blocks for DNA and RNA synthesis.[7][8]
2.1.4. Modulation of Signaling Pathways: The anticancer activity of quinoline derivatives is also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a notable target.[9] Inhibition of this pathway can lead to both apoptosis and autophagy in cancer cells.[9]
Quantitative Anticancer Activity
The anticancer potency of quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for a selection of representative compounds.
| Compound Class | Cancer Cell Line(s) | IC50 Value (µM) | Mechanism of Action | Reference(s) |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines (THP-1, MOLM-13, etc.) | 0.87 - 1.90 | SIRT3 Inhibition, G0/G1 Arrest | [4][6] |
| 2-Aryl-quinoline-4-carboxylic acids | Various | Varies | DHODH Inhibition | [7] |
| Indolo[2,3-b]quinoline derivatives | Mouth carcinoma (KB) | Potent | Cytotoxicity | [1] |
Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinoline scaffold is the backbone of many successful antimicrobial agents, most notably the fluoroquinolone antibiotics. Quinoline carboxylic acid derivatives also exhibit significant antimicrobial properties, with activity against a broad spectrum of bacteria and fungi.[10][11][12]
Mechanisms of Antimicrobial Action
The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, leading to cell death.[7] The carboxylic acid at the C-3 position is a critical feature for this activity.[7]
The structure-activity relationship for antimicrobial activity is well-defined. Halogen substitutions, particularly with fluorine and chlorine, on the quinoline ring often enhance antibacterial potency.[11] The nature and length of the linker between the quinoline core and other heterocyclic moieties in hybrid molecules also play a crucial role in determining the antimicrobial spectrum and efficacy.[11]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism(s) | MIC Range (µg/mL) | Reference(s) |
| Benzimidazole-quinoline hybrids | S. aureus, S. typhimurium | 1-20 | [11] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus, MRSA | 64 | [13] |
| Quinolone-3-carbonitrile derivatives | Various bacteria | 3.13 - 100 (µM) | [14] |
| Rhodanine-quinoline conjugates | M. tuberculosis | 1.66 - 9.57 | [12] |
Table 2: Antimicrobial Activity of Selected Quinoline Carboxylic Acid Derivatives
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the quinoline carboxylic acid derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[15][16]
Mechanism of Anti-inflammatory Action
A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18] Certain quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators.[17][18] This inhibition can occur at various points in the pathway, including the suppression of upstream signaling elements like IκBα kinase (IKK) and Akt.[18]
Caption: Proposed mechanism of NF-κB inhibition.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that quinoline carboxylic acid derivatives may offer neuroprotective benefits.
Mechanism of Neuroprotective Action
One of the key signaling pathways implicated in neuronal cell death is the c-Jun N-terminal kinase (JNK) pathway.[20] This pathway is activated by various cellular stresses and can lead to apoptosis. Mitogen-activated protein kinase kinase 4 (MKK4) is an upstream activator of JNK.[20] A prenylated quinolinecarboxylic acid derivative, PQA-11, has been identified as a potent neuroprotectant that functions by inhibiting MKK4.[21] By blocking the MKK4-JNK signaling cascade, PQA-11 can prevent neuronal cell death induced by neurotoxins.[21]
Caption: Neuroprotection via MKK4/JNK pathway inhibition.
Synthesis of Biologically Active Quinoline Carboxylic Acids
The synthesis of the quinoline carboxylic acid core and its subsequent derivatization are crucial steps in the drug discovery process. Several classical and modern synthetic methods are employed.
Core Synthesis: The Doebner Reaction
The Doebner reaction is a widely used method for the synthesis of quinoline-4-carboxylic acids. It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[22]
General Protocol:
-
Reactant Mixture: In a suitable solvent, such as ethanol, combine the aniline, aldehyde, and pyruvic acid.
-
Reaction Conditions: The reaction is typically carried out under reflux for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can then be purified by recrystallization.
Derivatization of the Carboxylic Acid
The carboxylic acid group provides a convenient handle for further structural modifications, such as the synthesis of amides and esters, which can significantly impact the biological activity and pharmacokinetic properties of the molecule.[10][23]
General Protocol for Amide Synthesis:
-
Acid Chloride Formation: The quinoline-2-carboxylic acid is first converted to the more reactive acid chloride, typically by reacting it with thionyl chloride.[10]
-
Amidation: The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide.[23]
General Protocol for Ester Synthesis:
-
Fischer Esterification: The quinoline carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[24]
-
Work-up and Purification: After the reaction, the excess alcohol and acid are removed, and the ester is purified, often by chromatography.[24]
Conclusion and Future Directions
Quinoline carboxylic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their immense therapeutic potential. The ability to fine-tune their biological activity through targeted structural modifications, guided by a deep understanding of their mechanisms of action and structure-activity relationships, makes them an exciting area for continued research and development. Future efforts in this field will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles, ultimately leading to the discovery of novel and effective therapies for a wide range of human diseases.
References
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI.
- Structure-activity relationship of quinoline carboxylic acids. (2025). Benchchem.
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- Prenylated Quinolinecarboxylic Acid Derivative Prevents Neuronal Cell Death Through Inhibition of MKK4. (2018). PubMed.
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2014). PMC - NIH.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
- Structure-activity Relationship of Quinoline Carboxylic Acids.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024).
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2021).
- MKK4 Inhibitors—Recent Development Status and Therapeutic Potential. (2022). MDPI.
- Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (2015). International Journal of Chemical and Physical Sciences.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2022).
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2017). SciSpace.
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022).
- New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. (2021).
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024).
- Neuroprotective Effects of a Wnt Antagonist in Quinolinic Acid-Induced Excitotoxicity in N18D3 Cells. (2023). Cellular and Molecular Biology.
- Review on recent development of quinoline for anticancer activities. (2022). Oriental Journal of Chemistry.
- Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activ
- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2012). PMC - NIH.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2009).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Diverse Roles of JNK and MKK P
- The anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on human breast cancer cells. (2021).
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering. (2015).
- Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. (2019).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PMC - PubMed Central.
- MKK4 Knockdown Plays a Protective Role in Hemorrhagic Shock-Induced Liver Injury through the JNK Pathway. (2014).
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (2025). Benchchem.
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). PubMed.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
- Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering | Internet Journal of Medical Update - EJOURNAL [ajol.info]
- 20. Diverse Roles of JNK and MKK Pathways in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility characteristics of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive published experimental data, this document synthesizes information from closely related analogs, computational predictions, and established principles of organic and medicinal chemistry to provide a robust profile. It further outlines detailed experimental protocols for the empirical determination of this compound's solubility, offering a practical framework for researchers.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount factor. An API must be in a dissolved state at the site of absorption to be bioavailable for oral administration.[1] Consequently, a thorough understanding and characterization of a compound's solubility are indispensable in early-stage drug development.
This compound belongs to the quinoline-4-carboxylic acid class of compounds, which are known for their diverse biological activities.[2] However, this class of compounds, including the specific molecule of interest, is often characterized by poor solubility in common organic solvents, which can be a significant drawback for formulation and development.
This guide will delve into the known and predicted solubility profile of this compound, the underlying structural reasons for its solubility characteristics, and a detailed methodology for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of this compound and a Close Isomer
| Property | This compound | 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (Isomer) |
| Molecular Formula | C₁₆H₁₂N₂O₂ | C₁₆H₁₂N₂O₂[3] |
| Molecular Weight | 264.28 g/mol | 264.28 g/mol [3] |
| Predicted XLogP3 | Not available | 2.7[3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | 1[3] |
| Hydrogen Bond Acceptors | 4 (2 from quinoline N and pyridyl N, 2 from carboxylic acid O) | 4[3] |
The predicted octanol-water partition coefficient (XLogP3) of 2.7 for the closely related 3-pyridyl isomer suggests that the molecule is moderately lipophilic.[3] This indicates a preference for non-polar environments over aqueous media, which is a strong indicator of low water solubility. The presence of both hydrogen bond donors and acceptors allows for interactions with polar solvents, but the large, rigid, and aromatic core of the molecule is expected to dominate its solubility behavior, leading to poor aqueous solubility.
Qualitative reports confirm the low solubility of this class of compounds. Research on related pyridine-quinoline anchoring ligands, including the 8-methyl substituted variant, has noted their "poor solubility...in common organic solvents" as a challenge in synthesis and application.[4]
Factors Influencing the Solubility of this compound
Several key factors will govern the solubility of this compound:
-
pH: As a carboxylic acid, its solubility is expected to be highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group will be protonated and uncharged, leading to lower aqueous solubility. Conversely, in neutral to basic conditions (higher pH), the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in water. The pyridine and quinoline nitrogen atoms are weakly basic and will be protonated at low pH, which could increase solubility in acidic media.
-
Solvent Polarity: Due to its moderately lipophilic nature, solubility is expected to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to non-polar solvents like hexane. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, facilitated by hydrogen bonding with the carboxylic acid and nitrogen atoms.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This is an important consideration for synthetic procedures, which may employ heating to dissolve the compound.
-
Crystalline Form (Polymorphism): The solid-state properties of the compound, including its crystal lattice energy, can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter into a clean vial.
-
Analysis: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Diagram of the Experimental Workflow:
Caption: Interplay of factors governing the solubility of the target compound.
Conclusion
While direct experimental solubility data for this compound remains to be published, a comprehensive analysis of its structure and the properties of related compounds strongly suggests that it is a poorly soluble compound in aqueous media. Its solubility is expected to be highly dependent on pH and can likely be improved in polar aprotic solvents. For drug development purposes, formulation strategies such as salt formation or the use of solid dispersions will likely be necessary to achieve adequate bioavailability. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the solubility of this compound and to further investigate its potential as a therapeutic agent.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Klančnik, U., et al. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions, 51(39), 14849-14863. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Introduction: Unveiling the Potential of a Promising Heterocyclic Scaffold
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure renowned for its diverse pharmacological activities.[1] The strategic placement of a methyl group at the 8-position and a pyridinyl group at the 2-position, combined with a carboxylic acid moiety at the 4-position, bestows upon this molecule a unique electronic and steric profile, suggesting a wide range of potential applications in drug discovery and medicinal chemistry.[1] The quinoline scaffold is a privileged structure in pharmaceutical development, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of this compound, focusing on protocols for evaluating its biological activity and ensuring safe handling.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |
| Molecular Weight | 264.28 g/mol | [3] |
| CAS Number | 107027-35-0 | [1] |
| Appearance | Likely a solid powder | General chemical knowledge |
| Solubility | Generally soluble in polar solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] A structurally similar compound has shown satisfactory solubility in acetone. | [4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature is 2-8°C. | [5][6] |
Preparation of Stock Solutions
The causality behind choosing the right solvent is critical for data reproducibility. For most in vitro biological assays, dissolving the compound in DMSO is the standard practice. The carboxylic acid group enhances its solubility in polar solvents.[1]
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Safety Precautions and Hazard Management
Potential Hazards:
-
Toxicity: Quinoline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8] Contact may cause irritation to the skin, eyes, and mucous membranes.[7]
-
Irritation: Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[10]
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][11]
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[5]
-
Avoid generating dust or aerosols.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols: A Guideline for Biological Evaluation
The following protocols are adapted from established methodologies for structurally similar quinoline carboxylic acid derivatives and serve as a robust starting point for investigating the biological activities of this compound.
Assessment of Anticancer Activity: Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][13]
Workflow for Cytotoxicity Assay
Caption: Workflow for assessing antimicrobial activity.
a) Agar Well Diffusion Method (Qualitative Screening)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Preparation and Compound Addition: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile borer. Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control and a positive control (a standard antibiotic) should be included.
-
Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
b) Broth Microdilution Method (Quantitative MIC Determination)
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum (prepared as above and further diluted) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
[4]#### 3. Assessment of Enzyme Inhibitory Activity
Quinoline carboxylic acid derivatives have shown potential as inhibitors of various enzymes, including protein kinases and dihydroorotate dehydrogenase (DHODH). T[14][15]he specific protocol will depend on the target enzyme. Below is a general workflow that can be adapted.
Generalized Workflow for Enzyme Inhibition Assay
Caption: A general workflow for an enzyme inhibition assay.
Example Application: Protein Kinase Inhibition Assay
-
Reagents: Purified recombinant protein kinase, appropriate peptide substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure (in a 96- or 384-well plate):
-
Add the test compound dilutions and the protein kinase to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control. Plot the activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a molecule of significant interest for further investigation in drug discovery. The protocols outlined in this guide provide a solid foundation for exploring its potential anticancer, antimicrobial, and enzyme inhibitory activities. The inherent versatility of the quinoline scaffold also allows for further synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. Rigorous adherence to the described experimental procedures and safety guidelines will ensure the generation of reliable and reproducible data, paving the way for the potential development of novel therapeutic agents.
References
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 - PubChem. PubChem. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. PubMed. [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. ACS Publications. [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. NCBI. [Link]
-
Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B. RSC Publishing. [Link]
-
(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. ResearchGate. [Link]
-
Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]
-
Quinoline - SAFETY DATA SHEET - Penta chemicals. Penta chemicals. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. ResearchGate. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. Frontiers. [Link]
-
Quinoline | C9H7N | CID 7047 - PubChem - NIH. PubChem. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. SciELO. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. NCBI. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs. [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. MedCrave. [Link]
Sources
- 1. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 107027-35-0|8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. chemos.de [chemos.de]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. scielo.br [scielo.br]
- 14. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid in Medicinal Chemistry
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. While direct literature on this specific molecule is limited, this guide leverages established knowledge of closely related quinoline-4-carboxylic acid analogs to provide robust starting points for synthesis, biological evaluation, and further research.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][3] The 4-carboxylic acid moiety is a particularly important feature, as it can act as a key pharmacophore, engaging in crucial interactions with biological targets.[2] The presence of this acidic group can also enhance the aqueous solubility of a compound, a desirable property for drug candidates.[1][2]
This compound belongs to this versatile class of compounds. Its structure combines the quinoline-4-carboxylic acid core with an 8-methyl group and a 2-pyridin-2-yl substituent. These features are expected to modulate its physicochemical properties and biological activity. The 8-methyl group can influence the compound's lipophilicity and metabolic stability, while the 2-pyridinyl moiety can participate in hydrogen bonding and pi-stacking interactions with target proteins, and also impact the overall three-dimensional conformation of the molecule.
Synthesis of this compound
The synthesis of 2,8-disubstituted quinoline-4-carboxylic acids can be achieved through several established methods, with the Pfitzinger and Doebner-von Miller reactions being classical examples.[2] A plausible and adaptable modern approach for the synthesis of this compound is a modified Pfitzinger condensation reaction. This method involves the reaction of an isatin derivative with a ketone in the presence of a base.
Protocol 1: Synthesis via Pfitzinger Condensation
This protocol is adapted from a similar synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid.[4]
Reaction Scheme:
Caption: Pfitzinger condensation for the synthesis of the target compound.
Materials and Reagents:
-
3-Methylisatin
-
2-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Ethanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine 3-methylisatin (e.g., 5 mmol), 2-acetylpyridine (e.g., 5 mmol), and potassium hydroxide (e.g., 20 mmol).
-
Add a mixture of ethanol (10 mL) and deionized water (20 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux with constant stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 5-6 using 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum or in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Expertise & Experience: The choice of a mixed ethanol/water solvent system is crucial for balancing the solubility of the reactants and the product. The concentration of the base (KOH) is a key parameter; a sufficient excess is required to drive the reaction to completion. Careful pH adjustment during workup is critical to ensure complete precipitation of the carboxylic acid product while minimizing the protonation of the pyridine nitrogen, which could increase its solubility.
Potential Medicinal Chemistry Applications and Biological Evaluation
Given the broad spectrum of activity of quinoline derivatives, this compound is a promising candidate for screening against various diseases.
Antimicrobial Activity
Quinoline-based compounds have a long history as antimicrobial agents.[1] The title compound can be evaluated for its efficacy against a panel of clinically relevant bacterial and fungal strains.
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | N/A |
| Fluconazole | N/A | N/A | Reference Value |
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity. A primary screen for the cytotoxic effects of this compound against various cancer cell lines is a logical first step.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | Reference Value | Reference Value |
digraph "Cytotoxicity_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];start [label="Seed Cancer Cells in 96-well Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; adhesion [label="Allow Cells to Adhere (24h)"]; treatment [label="Treat with Compound (Serial Dilutions)"]; incubation [label="Incubate (48-72h)"]; mtt_add [label="Add MTT Reagent"]; mtt_incubation [label="Incubate (2-4h)"]; solubilize [label="Solubilize Formazan Crystals"]; readout [label="Measure Absorbance at 570 nm"]; analysis [label="Calculate IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> adhesion; adhesion -> treatment; treatment -> incubation; incubation -> mtt_add; mtt_add -> mtt_incubation; mtt_incubation -> solubilize; solubilize -> readout; readout -> analysis;
}
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimalarial Activity
The quinoline scaffold is central to several antimalarial drugs. Therefore, evaluating the title compound against Plasmodium falciparum is a worthwhile endeavor.
Principle: This assay measures the proliferation of the malaria parasite by quantifying the amount of parasitic DNA using the fluorescent dye SYBR Green I.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells
-
Complete parasite culture medium
-
SYBR Green I lysis buffer
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human red blood cells.
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add the parasitized red blood cells to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions.
-
After incubation, lyse the cells with SYBR Green I lysis buffer.
-
Measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, we can extrapolate from related compounds. For quinoline-4-carboxylic acids acting as inhibitors of dihydroorotate dehydrogenase, a bulky hydrophobic substituent at the C(2) position is often required for potent activity.[5] The 2-pyridin-2-yl group in the title compound can fulfill this role. The carboxylic acid at the C(4) position is generally essential for activity.[5] The 8-methyl group may enhance lipophilicity, potentially improving cell permeability, but it could also introduce steric hindrance that might affect binding to some targets. The position of the nitrogen in the pyridinyl ring is also critical; isomers with the nitrogen at different positions can have significantly different biological activities.
Conclusion
This compound is a compound of significant interest for medicinal chemistry research. Based on the known biological profiles of related quinoline-4-carboxylic acids, it holds promise as a scaffold for the development of new antimicrobial, anticancer, and antimalarial agents. The protocols provided in this guide offer a solid foundation for its synthesis and biological characterization. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in determining its therapeutic potential.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]
-
El-Sayed, N. N. E., Al-Ostoot, F. H., & Al-Ghorbani, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Zhang, L., Wang, Y., Zhang, Y., & Liu, G. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]
-
de Almeida, L. G., de Oliveira, E. R., da Silva, C. H. T. P., & Scotti, M. T. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 12, 1365330. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(9), 1831-1835. [Link]
-
Moussaoui, O., El Hadrami, E. M., & Al-Salahi, R. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 8(6), 499-508. [Link]
Sources
Application Notes and Protocols for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid in Metal Complex Synthesis
Prepared by: A Senior Application Scientist
Foreword
Welcome to this comprehensive technical guide on the application of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid as a versatile ligand for the synthesis of novel metal complexes. This document is intended for researchers, chemists, and material scientists actively engaged in the fields of coordination chemistry, catalysis, drug development, and materials science. Quinoline-based ligands have garnered significant attention due to their robust coordination properties and the unique physicochemical characteristics they impart to metal centers.[1] The specific ligand in focus, this compound, combines the bidentate N,N-chelation motif of 2,2'-bipyridine-like structures with a carboxylate group, offering a tridentate N,N,O-coordination sphere.[2][3] This unique structural feature allows for the formation of highly stable and functional metal complexes with potential applications spanning from catalysis to medicinal chemistry.[1][4]
This guide provides not just procedural steps but also the underlying scientific rationale, field-proven insights, and detailed protocols for the synthesis of the ligand, its subsequent complexation with various metal ions, and the characterization and potential application of the resulting complexes.
Ligand Overview and Design Rationale
The ligand, this compound (herein referred to as 8-Me-pqc ), is a meticulously designed molecule for robust metal chelation. Its architecture is analogous to the well-studied 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) ligands, which are celebrated for their role in creating stable metal complexes with interesting photophysical and electrochemical properties.[5][6]
Key Structural Features:
-
Quinoline and Pyridine Moieties: These form a bidentate, N,N-chelating system that can coordinate strongly to a metal ion, forming a stable five-membered ring.[6] The planarity of this system facilitates electron delocalization, which is crucial for the electronic properties of the resulting complexes.[5]
-
Carboxylic Acid Group: Positioned at the 4-position of the quinoline ring, this group provides a third coordination site (anionic oxygen donor), making 8-Me-pqc a potential tridentate ligand. This enhances the stability of the metal complexes.[3] The carboxylate can also act as a bridging ligand between two metal centers.[2]
-
Methyl Group: The methyl group at the 8-position can introduce steric hindrance that may influence the geometry of the resulting metal complex and its subsequent reactivity. It also enhances the ligand's lipophilicity.
The combination of these features makes 8-Me-pqc an excellent candidate for forming stable complexes with a wide range of transition metals, lanthanides, and main group metals.
Synthesis of this compound (8-Me-pqc)
The synthesis of 8-Me-pqc can be efficiently achieved via a modified Doebner-von Miller reaction, a classic and reliable method for constructing the quinoline core.[7][8] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[8]
Protocol 2.1: Synthesis of 8-Me-pqc
Reaction Principle: This protocol utilizes the reaction between 2-methylaniline, pyridine-2-carbaldehyde, and pyruvic acid in an ethanol solvent under reflux conditions. The reaction proceeds through the formation of an N-arylimine, followed by a Michael-type addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline product.[8]
Materials and Reagents:
-
2-Methylaniline (o-toluidine)
-
Pyridine-2-carbaldehyde
-
Pyruvic acid
-
Absolute Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (1 M)
-
Activated charcoal
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylaniline (10.7 g, 0.1 mol) and pyridine-2-carbaldehyde (10.7 g, 0.1 mol) in absolute ethanol (100 mL).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the Schiff base.
-
Slowly add pyruvic acid (8.8 g, 0.1 mol) to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL).
-
To purify the product, suspend the crude solid in 100 mL of water and add 1 M NaOH solution dropwise until the solid dissolves (forming the sodium salt).
-
Treat the solution with activated charcoal (approx. 1 g) and heat to 60-70 °C for 15 minutes to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Re-precipitate the purified ligand by acidifying the filtrate with concentrated HCl dropwise, with vigorous stirring, until the pH is approximately 4-5.
-
Collect the purified white to off-white precipitate by vacuum filtration, wash thoroughly with deionized water until the washings are neutral, and dry in a vacuum oven at 80 °C.
Expected Yield: 60-70%.
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (C=O of carboxylic acid, C=N, C=C).
-
Mass Spectrometry: To confirm the molecular weight (C₁₆H₁₂N₂O₂: 264.28 g/mol ).[9]
-
Melting Point: To assess purity.
Synthesis of Metal Complexes with 8-Me-pqc
The 8-Me-pqc ligand can be used to synthesize a variety of metal complexes. The following protocols are representative examples for forming complexes with a transition metal (Copper(II)) and a lanthanide (Europium(III)), showcasing the versatility of the ligand.
Protocol 3.1: Synthesis of a Cu(II) Complex: [Cu(8-Me-pqc)₂]
Causality Behind Experimental Choices: This protocol describes the synthesis of a homoleptic complex where two deprotonated ligands coordinate to a single Cu(II) center. A weak base, triethylamine (TEA), is used to deprotonate the carboxylic acid in situ, facilitating coordination. Methanol is chosen as the solvent due to the good solubility of both the ligand and the copper salt.
Materials and Reagents:
-
This compound (8-Me-pqc )
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Triethylamine (TEA)
Procedure:
-
Dissolve 8-Me-pqc (0.528 g, 2 mmol) in methanol (30 mL) in a 100 mL round-bottom flask. Gently heat if necessary to achieve full dissolution.
-
Add triethylamine (0.28 mL, 2 mmol) to the solution to deprotonate the carboxylic acid. Stir for 10 minutes.
-
In a separate beaker, dissolve Cu(OAc)₂·H₂O (0.200 g, 1 mmol) in methanol (20 mL).
-
Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring. A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the product with methanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the complex in a vacuum oven at 60 °C.
Characterization of the Complex:
-
FT-IR Spectroscopy: Compare the spectrum to that of the free ligand. The disappearance of the broad O-H stretch and a shift in the C=O stretching frequency will indicate coordination of the carboxylate group.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
UV-Vis Spectroscopy: To study the electronic transitions, including d-d transitions and metal-to-ligand charge transfer (MLCT) bands.[10]
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this will provide definitive structural information.
Protocol 3.2: Synthesis of a Luminescent Eu(III) Complex: [Eu(8-Me-pqc)₃(H₂O)₂]
Causality Behind Experimental Choices: Lanthanide complexes are renowned for their unique luminescent properties. The organic ligand (8-Me-pqc ) acts as an "antenna," absorbing UV light and transferring the energy to the central Eu(III) ion, which then emits at its characteristic wavelength. This protocol uses a hydrothermal synthesis method, which can promote the growth of high-quality crystals.[2]
Materials and Reagents:
-
This compound (8-Me-pqc )
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
Procedure:
-
In a small beaker, suspend 8-Me-pqc (0.396 g, 1.5 mmol) in a mixture of deionized water (10 mL) and ethanol (5 mL).
-
Add a 0.1 M NaOH solution dropwise with stirring until the ligand dissolves and the pH is approximately 7.
-
In a separate beaker, dissolve EuCl₃·6H₂O (0.183 g, 0.5 mmol) in deionized water (5 mL).
-
Slowly add the Eu(III) solution to the ligand solution. A white precipitate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Transfer the entire mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the crystalline product by filtration, wash with water and ethanol, and air dry.
Characterization of the Complex:
-
Photoluminescence Spectroscopy: This is the most critical characterization. The excitation spectrum should resemble the absorption spectrum of the ligand, and the emission spectrum should show the characteristic sharp emission peaks of Eu(III), particularly the ⁵D₀ → ⁷F₂ transition at ~612 nm.
-
Luminescence Lifetime Measurement: To determine the excited-state lifetime of the Eu(III) ion.
-
FT-IR and Elemental Analysis: As described for the Cu(II) complex.
Visualization of Workflows and Structures
Diagrams are essential for visualizing complex processes and structures. Below are DOT language scripts to generate relevant diagrams.
Diagram 1: Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the 8-Me-pqc ligand.
Diagram 2: Metal Complexation Logic
Caption: General logic for the formation of a metal complex.
Potential Applications and Protocols
The unique structure of 8-Me-pqc metal complexes suggests several high-value applications. Quinoline derivatives and their metal complexes are known for a wide spectrum of biological activities and are also used in materials science.[1][2][4]
Application Protocol 5.1: Antimicrobial Activity Screening
Scientific Rationale: The quinoline scaffold is a well-known pharmacophore with antibacterial properties.[2][11] Chelation to a metal ion can enhance this activity by increasing the lipophilicity of the compound, facilitating its transport across bacterial cell membranes.
Protocol:
-
Prepare Stock Solutions: Dissolve the synthesized ligand and its metal complexes in sterile DMSO to a concentration of 1 mg/mL.
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Agar Well Diffusion Method:
-
Prepare Mueller-Hinton agar plates and uniformly spread a suspension of the test bacteria.
-
Create sterile wells (6 mm diameter) in the agar.
-
Add a defined volume (e.g., 50 µL) of the stock solutions of the ligand and complexes into separate wells.
-
Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
-
Data Analysis: Measure the diameter of the inhibition zone (in mm) around each well. A larger diameter indicates higher antimicrobial activity.
Application Protocol 5.2: Evaluation of Catalytic Activity (Example: Oxidation)
Scientific Rationale: Copper complexes are well-known catalysts for various oxidation reactions. The 8-Me-pqc ligand can provide a stable coordination environment that allows the copper center to cycle through different oxidation states, a key requirement for catalytic activity.
Protocol (Model Reaction: Oxidation of Benzyl Alcohol):
-
In a reaction vial, add the synthesized Cu(II) complex (e.g., 1-5 mol%), benzyl alcohol (1 mmol), and a suitable solvent (e.g., acetonitrile, 5 mL).
-
Add an oxidant, such as tert-butyl hydroperoxide (TBHP, 2-3 equivalents).
-
Stir the reaction mixture at a specific temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.
-
After the reaction is complete (or after a set time), quench the reaction, extract the product (benzaldehyde), and analyze the yield by GC with an internal standard.
Quantitative Data Summary
The following table summarizes expected and typical data for the ligand and its complexes.
| Compound/Complex | Formula | Mol. Weight ( g/mol ) | Color | Key FT-IR Peaks (cm⁻¹) | Expected UV-Vis λₘₐₓ (nm) |
| 8-Me-pqc | C₁₆H₁₂N₂O₂ | 264.28 | White/Off-white | ~3000 (br, O-H), ~1700 (C=O), ~1600 (C=N) | ~280, ~330 (π→π*) |
| [Cu(8-Me-pqc)₂] | C₃₂H₂₂CuN₄O₄ | 622.1 | Green/Blue | No O-H, ~1650 (asym COO⁻), ~1380 (sym COO⁻) | ~350 (MLCT), ~650 (d-d) |
| [Eu(8-Me-pqc)₃(H₂O)₂] | C₄₈H₃₈EuN₆O₈ | 1022.8 | White | No O-H, ~1640 (asym COO⁻), ~1390 (sym COO⁻) | ~280, ~330 (Ligand abs.) |
Note: Spectroscopic data are estimates and will vary based on solvent and specific complex geometry.
Conclusion and Future Outlook
The this compound ligand is a promising building block for the development of novel coordination complexes. Its tridentate nature and tunable electronic properties pave the way for creating functional materials with applications in catalysis, luminescent sensing, and medicinal chemistry. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and explore the potential of these exciting compounds. Further investigations could involve exploring a wider range of metal ions, studying the electrochemical properties of the complexes, and performing in-depth biological evaluations.
References
-
Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. ACS Publications. (2024). [Link]
-
Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. (2016). [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. (2017). [Link]
-
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. (2021). [Link]
-
Quinoline-based metal complexes: Synthesis and applications. CoLab. (2024). [Link]
-
A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. (2023). [Link]
-
Transition metal complexes of 2,2'-bipyridine. Wikipedia. (2023). [Link]
-
Photophysical properties of metal complexes. ResearchGate. (2015). [Link]
-
Tailoring the Photophysical Properties of a Homoleptic Iron(II) Tetra N-Heterocyclic Carbene Complex by Attaching an Imidazolium Group to the (C∧N∧C) Pincer Ligand—A Comparative Study. PubMed Central. (2023). [Link]
-
A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. R Discovery. (2023). [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (2022). [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. (2024). [Link]
-
Exploring Metal-NHC Complexes for Optoelectronic Applications: Photophysics and Tunable Emission Properties. DSpace Repository. (2021). [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PubMed Central. (2019). [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Arkivoc. (2007). [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem. (n.d.). [Link]
-
Synthesis and Photophysical Properties of New Three-Coordinate N-Heterocyclic Carbene Copper Complex. Scientific.Net. (2013). [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. (2023). [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. (n.d.). [Link]
-
2,2′-Bipyridine. Wikipedia. (2023). [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. (2022). [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. (2024). [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (2002). [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PubMed Central. (2024). [Link]
-
The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNCW Institutional Repository. (2003). [Link]
-
N-heterocyclic carbene metal complexes: photoluminescence and applications. Chemical Society Reviews. (2014). [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. (2024). [Link]
-
The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry. (1965). [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. (2022). [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. UNCW Institutional Repository. (2002). [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for. ACS Publications. (2024). [Link]
- Process for producing pyridine carboxylic acids.
-
Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. (2014). [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. (2024). [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SciRP.org. (2021). [Link]
-
Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry. (2001). [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. (2002). [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (2025). [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. (2008). [Link]
Sources
- 1. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 6. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Protocol for synthesizing 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid in the lab
An Application Note and Laboratory Protocol for the Synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The quinoline-4-carboxylic acid scaffold is a privileged structure in drug development, known for its presence in compounds with a wide array of biological activities.[1] This protocol details a robust and reproducible synthesis pathway utilizing the Pfitzinger quinoline synthesis, a classic and reliable method for constructing this core structure.[2] We provide a step-by-step methodology, from the preparation of the key starting material, 7-methylisatin, to the final condensation with 2-acetylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and troubleshooting advice to ensure successful synthesis.
Introduction and Synthetic Strategy
The target molecule, this compound, belongs to the quinoline class of heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. The strategic placement of a methyl group at the 8-position and a pyridinyl substituent at the 2-position can significantly influence the molecule's steric and electronic properties, making it a valuable candidate for screening in drug discovery programs.
The chosen synthetic route is the Pfitzinger reaction , which involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group.[1][3] In this specific application, 7-methylisatin is reacted with 2-acetylpyridine . The Pfitzinger reaction is advantageous due to its operational simplicity and the direct formation of the desired quinoline-4-carboxylic acid moiety.
Overall Reaction Scheme:
Reaction Mechanism: The Pfitzinger Synthesis
The Pfitzinger reaction proceeds through a well-established sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond in 7-methylisatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form the potassium salt of a keto-isatinic acid intermediate.[1]
-
Condensation and Imine Formation: The amine of the ring-opened intermediate then condenses with the carbonyl group of 2-acetylpyridine to form a Schiff base (imine).
-
Intramolecular Cyclization: The enolate, formed from the methyl group of the acetylpyridine moiety under basic conditions, attacks the keto group of the isatinic acid derivative in an intramolecular aldol-type condensation.
-
Dehydration/Aromatization: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring system, yielding the final product.
The following diagram illustrates the key transformations in this sequence.
Caption: Key stages of the Pfitzinger reaction mechanism.
Experimental Protocols
This section is divided into the preparation of the necessary starting material, 7-methylisatin, followed by the main synthesis of the target molecule.
Protocol 1: Synthesis of 7-Methylisatin
The required 7-methylisatin is not as commonly available as isatin itself. It can be reliably synthesized from 2-methylaniline (o-toluidine) via the Sandmeyer isatin synthesis.[4][5]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Notes |
| 2-Methylaniline (o-toluidine) | 107.15 | 54 g | 0.50 | --- |
| Chloral Hydrate | 165.40 | 90 g | 0.54 | --- |
| Sodium Sulfate (anhydrous) | 142.04 | 775 g | 5.45 | Or 1300 g of decahydrate |
| Hydroxylamine Hydrochloride | 69.49 | 110 g | 1.58 | --- |
| Concentrated HCl | 36.46 | 43 mL | ~0.50 | --- |
| Concentrated H₂SO₄ | 98.08 | 325 mL | --- | --- |
| Water, Ice | --- | As needed | --- | --- |
Procedure:
-
Isonitrosoacetanilide Formation: In a 5 L flask, dissolve chloral hydrate (90 g) in 1.2 L of water. Add sodium sulfate (775 g). In a separate beaker, prepare a solution of 2-methylaniline (54 g) in 300 mL of water containing concentrated HCl (43 mL). Add the aniline solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (110 g) in 500 mL of water to the main reaction flask.
-
Heat the mixture to a gentle reflux over approximately 90 minutes and maintain reflux for 30 minutes.
-
Cool the reaction mixture in an ice bath. The product, ortho-isonitrosoacetotoluidide, will crystallize.
-
Collect the crystalline solid by filtration and allow it to air dry. The intermediate should be thoroughly dry before proceeding.[4]
-
Cyclization to 7-Methylisatin: Carefully preheat concentrated sulfuric acid (325 mL) to 50°C in a large, vigorously stirred flask.
-
Add the dried ortho-isonitrosoacetotoluidide in small portions to the warm sulfuric acid, ensuring the temperature does not exceed 75-80°C.[5] External cooling may be necessary.
-
Once the addition is complete, heat the mixture to 80°C for an additional 10 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it onto a large volume of crushed ice (approx. 3 kg).
-
The 7-methylisatin product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product is typically an orange-red solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from established Pfitzinger reaction procedures for similar substrates.[6]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Molar Eq. |
| 7-Methylisatin | 161.16 | 1.61 g | 10.0 mmol | 1.0 |
| 2-Acetylpyridine | 121.14 | 1.33 g | 11.0 mmol | 1.1 |
| Potassium Hydroxide (KOH) | 56.11 | 2.24 g | 40.0 mmol | 4.0 |
| Ethanol (95%) | --- | 20 mL | --- | --- |
| Deionized Water | --- | 20 mL | --- | --- |
| Hydrochloric Acid (1 M) | --- | As needed | --- | For acidification |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-methylisatin (1.61 g, 10.0 mmol), 2-acetylpyridine (1.33 g, 11.0 mmol), and potassium hydroxide (2.24 g, 40.0 mmol).
-
Add ethanol (20 mL) and water (20 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The mixture will turn into a dark, homogeneous solution. Maintain a steady reflux for 12-24 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The disappearance of the 7-methylisatin spot indicates reaction completion.
-
-
Work-up - Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the dark orange solution with 1 M HCl while stirring in an ice bath. The product will precipitate as the pH drops. Continue adding acid until the pH of the solution is approximately 5-6.
-
Isolation: Collect the resulting yellow-to-orange precipitate by vacuum filtration.
-
Purification: Wash the crude product several times with cold water to remove inorganic salts, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or a DMF/water mixture.
-
Dry the purified product under vacuum to yield this compound.
Overall Experimental Workflow
The entire process, from common lab reagents to the final purified product, is outlined below.
Caption: Workflow for the synthesis of the target molecule.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Physicochemical Properties (Predicted):
-
Molecular Formula: C₁₆H₁₂N₂O₂
-
Molecular Weight: 264.28 g/mol
-
Appearance: Yellow to orange crystalline solid.
-
-
Analytical Techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[7]
-
Melting Point: To assess the purity of the final compound.
-
Troubleshooting and Safety Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Insufficient reflux time; Base degradation. | Monitor reaction by TLC. Extend reflux time if starting material persists. Ensure correct stoichiometry of reagents. |
| Product is Oily/Gummy | Impurities present; Incomplete removal of solvent. | Wash the crude product thoroughly. Attempt recrystallization from a different solvent system. Ensure the product is fully dry. |
| Difficulty in Purification | Product and impurities have similar solubility. | Use column chromatography on silica gel for purification. A gradient elution of Dichloromethane/Methanol may be effective. |
| Dark Tar Formation | Reaction temperature too high; Side reactions. | Ensure controlled heating. Use a slightly lower concentration of base if charring is observed. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Potassium Hydroxide (KOH): Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes. Work in a well-ventilated fume hood.
-
Acids (HCl, H₂SO₄): Corrosive. Add slowly and carefully, especially when diluting or neutralizing.
-
Organic Solvents: Flammable and potentially toxic. Handle in a fume hood.
-
-
Procedure: The acidification step is exothermic and should be performed in an ice bath to control the temperature.
Conclusion
This application note presents a detailed and reliable protocol for the laboratory synthesis of this compound via the Pfitzinger reaction. By providing a thorough explanation of the reaction mechanism, step-by-step procedures for both intermediate and final product synthesis, and practical troubleshooting advice, this guide equips researchers with the necessary information to successfully produce this valuable chemical entity for applications in drug discovery and materials science.
References
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]
- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin…. Retrieved from [Link]
-
ACS Publications. (n.d.). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
-
ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-methylisatin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Dihydroorotate dehydrogenase (DHODH) inhibition assay using quinoline carboxylic acids
Application Note & Protocol
A High-Throughput Colorimetric Assay for Screening Dihydroorotate Dehydrogenase (DHODH) Inhibitors Using Quinoline Carboxylic Acids
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for drug development in oncology, immunology, and infectious diseases.[1][2][3] This application note provides a detailed protocol for a robust and high-throughput compatible colorimetric assay to screen for and characterize inhibitors of human DHODH. The protocol is optimized for the use of quinoline carboxylic acids, a potent class of DHODH inhibitors.[4][5] The assay is based on the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[6][7][8] This document offers a comprehensive guide for researchers, scientists, and drug development professionals, including the scientific rationale behind the methodology, a step-by-step protocol, data analysis, and troubleshooting.
Introduction: The Significance of DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][9][10] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[11][12] Unlike most enzymes in this pathway which are cytosolic, DHODH is located on the inner mitochondrial membrane, where it is functionally linked to the electron transport chain.[10][13]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[14][15] This dependency makes DHODH an attractive therapeutic target. Inhibition of DHODH depletes the pyrimidine pool, leading to cell growth inhibition and apoptosis.[11] Consequently, DHODH inhibitors are being investigated for the treatment of various cancers, autoimmune diseases like rheumatoid arthritis, and viral infections.[3][9][11][16]
Quinoline carboxylic acids, such as Brequinar, represent a well-established class of potent and selective DHODH inhibitors.[4][17] These compounds typically bind to the ubiquinone-binding site of the enzyme, effectively blocking its catalytic activity.[11] This application note will use a representative quinoline carboxylic acid to demonstrate the utility of the described assay in characterizing DHODH inhibitors.
Assay Principle
The enzymatic activity of DHODH can be monitored by coupling the oxidation of dihydroorotate to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[7][18] In its oxidized form, DCIP is a blue-colored compound with a maximum absorbance at approximately 600-650 nm. Upon reduction, it becomes colorless. The rate of decrease in absorbance at this wavelength is directly proportional to the DHODH activity.
This colorimetric assay is highly amenable to a 96-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries to identify novel DHODH inhibitors. The potency of an inhibitor is typically determined by calculating its half-maximal inhibitory concentration (IC50) value from a dose-response curve.
Materials and Reagents
-
Recombinant Human DHODH: A truncated form (lacking the transmembrane domain) is recommended for improved solubility (e.g., expressed in E. coli).
-
Quinoline Carboxylic Acid Inhibitor: e.g., Brequinar or a similar analog.
-
Dihydroorotate (DHO): The enzyme substrate.
-
Coenzyme Q10 (CoQ10) or Decylubiquinone: The electron acceptor for DHODH.
-
2,6-dichloroindophenol (DCIP): The colorimetric indicator.
-
Tris-HCl buffer: pH 8.0.
-
Triton X-100 or other suitable detergent: To maintain protein solubility and activity.
-
Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.
-
96-well microplates: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 650 nm in kinetic mode.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant DHODH Stock Solution: Prepare a stock solution of recombinant human DHODH in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 1-5 µg/mL.
-
Dihydroorotate (DHO) Stock Solution: Prepare a stock solution of DHO in assay buffer. A typical final assay concentration is around 500 µM.[7]
-
Coenzyme Q10 Stock Solution: Prepare a stock solution of CoQ10 in an appropriate solvent (e.g., ethanol). A typical final assay concentration is 100 µM.[7]
-
DCIP Stock Solution: Prepare a fresh stock solution of DCIP in assay buffer. A typical final assay concentration is 200 µM.[7]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the quinoline carboxylic acid inhibitor (e.g., 10 mM) in 100% DMSO.
DHODH Inhibition Assay Protocol
-
Prepare Inhibitor Dilutions: Serially dilute the inhibitor stock solution in 100% DMSO to create a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold dilution series.
-
Assay Plate Setup:
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for controls) to the wells of a 96-well plate.
-
Negative Control (No Inhibition): Add 2 µL of DMSO.
-
Positive Control (Full Inhibition): Add 2 µL of a high concentration of a known potent inhibitor (e.g., 10 µM Brequinar).
-
-
Enzyme and Inhibitor Pre-incubation:
-
Reaction Initiation:
-
Prepare a reaction initiation master mix containing DHO, CoQ10, and DCIP in the assay buffer.
-
Add 100 µL of the reaction initiation master mix to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes.[19]
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of DCIP reduction (slope of the linear portion of the kinetic curve) for each well (mOD/min).
-
Normalize the Data:
-
The rate in the negative control wells (DMSO) represents 100% enzyme activity.
-
The rate in the positive control wells (high inhibitor concentration) represents 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
Generate Dose-Response Curve and Calculate IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Sample Data and Visualization
Sample Data Table
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (DMSO) | - | 50.2 | 0 |
| 1 | 0 | 45.1 | 10.2 |
| 3 | 0.48 | 38.7 | 22.9 |
| 10 | 1 | 26.3 | 47.6 |
| 30 | 1.48 | 15.1 | 69.9 |
| 100 | 2 | 7.8 | 84.5 |
| 300 | 2.48 | 4.2 | 91.6 |
| 1000 | 3 | 2.1 | 95.8 |
| 3000 | 3.48 | 1.5 | 97.0 |
| 10000 | 4 | 1.2 | 97.6 |
From this data, the calculated IC50 value for this exemplary quinoline carboxylic acid is approximately 10.5 nM.
Visual Workflow and Pathway Diagrams
Caption: Experimental workflow for the DHODH inhibition assay.
Caption: DHODH reaction and inhibition by quinoline carboxylic acids.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | - Inaccurate pipetting- Incomplete mixing- Temperature fluctuations | - Use calibrated multichannel pipettes.- Ensure thorough but gentle mixing after each addition.- Use a temperature-controlled plate reader. |
| No or very low enzyme activity | - Inactive enzyme- Incorrect buffer pH- Substrate degradation | - Use a fresh batch of enzyme and verify its activity.- Check and adjust the pH of the assay buffer.- Prepare fresh substrate solutions. |
| Assay signal drifts over time | - Non-enzymatic reduction of DCIP- Instability of compounds | - Run a control without the enzyme to measure the background rate and subtract it from the data.- Ensure the stability of the test compounds in the assay buffer. |
| Inconsistent IC50 values | - Inaccurate inhibitor concentrations- DMSO concentration varies across wells | - Carefully prepare inhibitor serial dilutions.- Ensure the final DMSO concentration is the same in all wells (typically ≤1%). |
Conclusion
The colorimetric DHODH inhibition assay described in this application note is a reliable, sensitive, and scalable method for identifying and characterizing inhibitors, such as quinoline carboxylic acids. The protocol is straightforward and utilizes readily available reagents and standard laboratory equipment. By providing a detailed methodology, data analysis workflow, and troubleshooting guide, this document serves as a valuable resource for researchers engaged in drug discovery programs targeting the de novo pyrimidine biosynthesis pathway.
References
-
Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health.[Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate.[Link]
-
Dihydroorotate dehydrogenase. Wikipedia.[Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed.[Link]
-
The Role of DHODH in Cellular Metabolism and Disease Therapeutics. ResearchGate.[Link]
-
What are DHODH inhibitors and how do they work? Patsnap Synapse.[Link]
-
Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PubMed Central.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV.[Link]
-
(a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... ResearchGate.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications.[Link]
-
Brequinar. Wikipedia.[Link]
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PubMed Central.[Link]
-
DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.[Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PubMed Central.[Link]
-
DHODH and cancer: promising prospects to be explored. springermedizin.de.[Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications.[Link]
-
DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. ASH Publications.[Link]
-
Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction. PubMed Central.[Link]
-
Dehydrogenase Assays. Hancock Lab.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 12. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 15. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Brequinar - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Assessing Cellular Viability in Response to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4][5][6] Their mechanisms of action are diverse, often involving interference with critical cellular processes such as DNA replication, signal transduction, and metabolic pathways, ultimately leading to cell cycle arrest or apoptosis.[4][7][8]
This application note focuses on 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 107027-35-0), a distinct molecule within this class featuring a quinoline core substituted with methyl, pyridinyl, and carboxylic acid groups.[9] While the broader family of quinoline derivatives shows significant promise, the specific biological impact of each new analogue must be empirically determined. The primary and most fundamental step in this evaluation is the assessment of its effect on cell viability and proliferation.
Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals to quantify the cytotoxic and/or cytostatic effects of this compound. We present two robust, orthogonal colorimetric assays—the MTT assay and the Crystal Violet assay—to generate reliable, quantitative data. This dual-assay approach ensures a more complete picture of the compound's biological activity by measuring both metabolic function and cell biomass.
Principle of the Assays: A Two-Pronged Approach
A single assay can sometimes provide a misleading view of a compound's effect. For instance, a compound might halt cell division (cytostatic) without immediately killing the cells (cytotoxic). This would reduce cell numbers over time but might not drastically reduce the metabolic rate of the existing cells. By employing two assays with different biological endpoints, we can achieve a more nuanced and validated understanding.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay: This assay is a benchmark for assessing metabolic activity . Viable, proliferating cells contain active mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[11] A reduction in signal indicates compromised mitochondrial function or cell death.
-
Crystal Violet (CV) Assay: This method provides a simple and effective measure of total cell biomass .[12] The crystal violet dye binds to proteins and DNA of adherent cells.[12] Following treatment with a test compound, cells that have undergone cell death detach from the culture plate and are washed away.[12] The remaining adherent, viable cells are fixed and stained. The amount of dye, measured after solubilization, is proportional to the total biomass of surviving cells.
Overall Experimental Workflow
The process from compound preparation to final data analysis follows a logical sequence. It is critical to incorporate appropriate controls at each stage to ensure the validity of the results.
Caption: High-level workflow for evaluating compound cytotoxicity.
Materials and Reagents
-
Test Compound: this compound
-
Cell Line: Adherent cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[10] Filter sterilize and store at -20°C, protected from light.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
-
Reagents for Crystal Violet Assay:
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at relevant wavelengths
-
Inverted microscope
-
Detailed Experimental Protocols
A. Compound Stock and Dilution Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) in 100% DMSO. Ensure complete dissolution. Store in small aliquots at -20°C.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium. It is crucial to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Expert Tip: Perform a preliminary test to determine the toxicity of the DMSO vehicle on your chosen cell line. This vehicle control is the baseline for all calculations.
-
B. Protocol 1: MTT Assay for Metabolic Viability
-
Cell Seeding: Trypsinize and count cells. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Remove the seeding medium. Add 100 µL of medium containing the desired concentrations of the test compound (and controls) to each well. Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final DMSO concentration as the highest compound dose.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[15]
-
Formazan Development: Incubate the plate for 2–4 hours at 37°C.[15] During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11]
C. Protocol 2: Crystal Violet Assay for Cell Biomass
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After incubation, carefully aspirate the culture medium. Gently wash the cells once with 100 µL of PBS. Aspirate the PBS and add 100 µL of 100% methanol to each well to fix the cells. Incubate for 10-15 minutes at room temperature.[17]
-
Staining: Remove the methanol. Add 50-100 µL of 0.1% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Carefully remove the staining solution. Wash the plate by gentle immersion in a beaker of tap water. Repeat 3-4 times until the background is clean.[12] Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid or 1% SDS solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes. Measure the absorbance at 570-590 nm.
Data Analysis and Interpretation
Caption: Workflow for calculating the IC50 value from raw data.
Calculation of Percent Viability:
Percent Viability (%) = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] x 100
Data Presentation:
Summarize the calculated percent viability for each concentration in a table. This allows for a clear view of the dose-dependent effect of the compound.
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Vehicle) |
| Vehicle (0) | 0.985 | 0.045 | 100% |
| 0.1 | 0.950 | 0.051 | 96.4% |
| 1 | 0.821 | 0.039 | 83.3% |
| 5 | 0.655 | 0.042 | 66.5% |
| 10 | 0.498 | 0.033 | 50.5% |
| 25 | 0.231 | 0.028 | 23.4% |
| 50 | 0.095 | 0.015 | 9.6% |
| 100 | 0.052 | 0.011 | 5.3% |
IC₅₀ Determination:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency. It is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism or R.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes . Dalton Transactions (RSC Publishing). [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central. [Link]
-
Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid . ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . NIH. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents . Arabian Journal of Chemistry. [Link]
-
Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification . BenchSci. [Link]
-
MTT (Assay protocol) . Protocols.io. [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives . ResearchGate. [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid . PubChem. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . MDPI. [Link]
-
Crystal violet staining for identification of cell growth issues . tpp.ch. [Link]
-
Quinoline derivatives with anti‐cancer activity . ResearchGate. [Link]
-
MTT Proliferation Assay Protocol . ResearchGate. [Link]
-
Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability, cellular integrity and time-kill kinetics . ResearchGate. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican . PubMed Central. [Link]
-
Crystal Violet Assay for Determining Viability of Cultured Cells . ResearchGate. [Link]
-
Methyl 2-(2-pyridyl)quinoline-4-carboxylate . ResearchGate. [Link]
-
Guidelines for cell viability assays . ResearchGate. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]
-
Anticancer Activity of Quinoline Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. tpp.ch [tpp.ch]
Application Notes and Protocols: Investigating the Anticancer Potential of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of yielding compounds with significant therapeutic potential.[1][2] The fusion of a benzene and a pyridine ring creates a bicyclic system that is both structurally versatile and biologically active.[1] Within this class, quinoline-4-carboxylic acids have garnered substantial interest for their broad spectrum of pharmacological activities, including potent anticancer properties.[1][3] The addition of a pyridine ring at the 2-position and a methyl group at the 8-position, as in 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid , offers a unique chemical architecture that warrants investigation for its potential as a novel therapeutic agent against cancer.
While specific data on this compound is limited, the broader family of quinoline and pyridine derivatives has been shown to exert anticancer effects through various mechanisms. These include the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[2][4] This document provides a comprehensive guide for researchers to explore the anticancer properties of this compound, drawing upon established methodologies for related compounds. The protocols and insights provided herein are intended to serve as a foundational framework for initiating in vitro studies on cancer cell lines.
Postulated Mechanisms of Action: A Framework for Investigation
Based on the known biological activities of related quinoline and pyridine derivatives, several potential mechanisms of action for this compound can be hypothesized. These serve as a starting point for experimental investigation.
-
Induction of Apoptosis: Many quinoline derivatives trigger apoptosis in cancer cells.[2][5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players to investigate include caspases, the Bcl-2 family of proteins, and cytochrome c release.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Quinoline compounds have been shown to cause cell cycle arrest at various phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation.[6][7][8]
-
Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors.[9] It is plausible that this compound could target specific kinases involved in cancer cell signaling pathways.
-
DNA Damage Response: Some quinoline-based compounds have been shown to induce DNA damage, leading to cell senescence and apoptosis in cancer cells.[5]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.
Caption: Postulated apoptotic pathway for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the initial in vitro evaluation of this compound in cancer cell lines.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reproducible results.
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
The following diagram outlines the workflow for the MTT assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | 1332530-73-0 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Properties of Metal Complexes with Quinoline Derivatives
Introduction: The Unique Photophysical Landscape of Quinoline-Metal Complexes
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in coordination chemistry and materials science.[1][2] Its derivatives, particularly 8-hydroxyquinoline (oxine) and its analogues, are exceptional chelating agents for a wide array of metal ions.[3][4] The free quinoline ligands are often weakly fluorescent due to mechanisms like excited-state intramolecular proton transfer (ESIPT).[5][6] However, upon chelation with a metal ion, these ligands undergo significant conformational rigidification. This structural locking dramatically reduces non-radiative decay pathways and often leads to a profound enhancement of fluorescence emission, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6][7]
This guide provides an in-depth exploration of the synthesis, characterization, and application of these fluorescent metal complexes, with a focus on their use as robust tools in biological imaging and sensing.[8][9] We will delve into the causality behind experimental design, offering protocols that are not merely prescriptive but are grounded in the fundamental principles of coordination chemistry and photophysics.
Principles of Fluorescence in Quinoline-Metal Complexes
The remarkable fluorescence of these complexes is not a simple "on/off" switch but a tunable property governed by several factors:
-
The Metal Ion: The choice of the metal center is critical. Diamagnetic ions with a closed-shell configuration, such as Zn(II), Al(III), and Cd(II), are often preferred as they do not typically quench fluorescence through electron or energy transfer processes.[10][11] Paramagnetic ions like Fe(III) or Cu(II), in contrast, often lead to fluorescence quenching.[10][12]
-
Ligand Substitution: Modification of the quinoline scaffold with electron-donating or electron-withdrawing groups can tune the energy of the frontier molecular orbitals (HOMO-LUMO gap), thereby shifting the excitation and emission wavelengths.[10][13] This allows for the rational design of probes with specific spectral properties.[14]
-
Coordination Geometry: The geometry of the final complex (e.g., tetrahedral, octahedral) influences the rigidity of the structure and the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) characteristics, which in turn affect the quantum yield and lifetime of the fluorescence.[13]
Mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET) can be engineered into the molecular design to create responsive sensors for specific analytes or biological events.[10][15]
Synthesis and Characterization Workflow
The successful application of a fluorescent metal complex begins with its reliable synthesis and thorough characterization. The following workflow provides a logical sequence for producing and validating a novel complex.
Caption: General experimental workflow for the development of a fluorescent metal complex.
Protocol 3.1: Synthesis of a Representative Zn(II)-Quinoline Complex
This protocol describes the synthesis of a common bis(8-hydroxyquinolinato)zinc(II) complex, often denoted as ZNQ₂.
Rationale: Zinc(II) is chosen for its d¹⁰ electron configuration, which prevents fluorescence quenching via d-d transitions.[16] 8-Hydroxyquinoline is a commercially available and highly effective bidentate ligand. The 1:2 metal-to-ligand stoichiometry leads to a stable, neutral complex.
Materials:
-
8-Hydroxyquinoline (HQ)
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Ethanol (Absolute)
-
Deionized Water
-
Magnetic stirrer with heating
-
Round-bottom flask and condenser
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of 8-hydroxyquinoline in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution at 60°C until the ligand is completely dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of zinc(II) acetate dihydrate in 10 mL of deionized water.
-
Complexation Reaction: Add the zinc acetate solution dropwise to the heated ligand solution over 10 minutes with vigorous stirring. A yellow-green precipitate should form immediately.
-
Reflux: Attach a condenser to the flask and reflux the mixture at 80°C for 2 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid three times with 15 mL of deionized water, followed by three washes with 10 mL of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the resulting yellow-green powder in a vacuum oven at 60°C overnight.
Self-Validation: The identity and purity of the synthesized ZNQ₂ complex should be confirmed by ¹H NMR, FT-IR, and Mass Spectrometry before proceeding to photophysical characterization.
Protocol 3.2: Photophysical Characterization
A. UV-Visible Absorption Spectroscopy
Rationale: This determines the wavelength(s) of maximum absorbance (λ_abs), which is essential for selecting the optimal excitation wavelength for fluorescence measurements.
Procedure:
-
Prepare a stock solution of the complex (e.g., 1 mM in DMSO).
-
Prepare a dilute solution (e.g., 10 µM) in the desired solvent (e.g., ethanol or buffer).
-
Record the absorbance spectrum from 250 nm to 600 nm against a solvent blank.
-
Identify the λ_abs maxima.
B. Fluorescence Spectroscopy & Quantum Yield Determination
Rationale: This protocol measures the emission spectrum and the fluorescence quantum yield (Φ_F), which is a critical measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is described here.[17][18][19]
Materials:
-
Synthesized complex
-
Fluorescence standard with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55)[10]
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a series of solutions of both the standard and the sample complex in the same solvent. The absorbance of these solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[20]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Record Emission Spectra: Excite each solution at the chosen wavelength and record the corrected fluorescence emission spectrum over the entire emission range. Ensure the excitation and emission slit widths are kept constant for all measurements.[17]
-
Integrate Emission: Calculate the integrated area under the corrected emission spectra for both the sample and the standard.[20]
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X) relative to the standard (Φ_S):
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (η_X² / η_S²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts X and S refer to the sample and standard, respectively.
-
Trustworthiness: The reliability of this protocol depends on maintaining low absorbance values, using a properly calibrated spectrofluorometer, and ensuring the purity of the complex and the standard.
Application Note: Live-Cell Imaging
Quinoline-metal complexes, particularly those of Zn(II), are valuable as fluorescent probes for cellular imaging due to their good biocompatibility, cell permeability, and bright emission.[5][8][21]
Rationale: Many quinoline complexes are lipophilic and can passively diffuse across the cell membrane. Once inside, they can accumulate in specific organelles or respond to changes in the intracellular environment (e.g., pH or metal ion concentration), providing spatial and functional information.[14][22]
Protocol 4.1: Staining and Imaging of Live Cells
Materials:
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Zn(II)-Quinoline complex stock solution (1 mM in DMSO)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: Prepare a working solution of the fluorescent complex by diluting the DMSO stock solution in serum-free DMEM to a final concentration of 5-10 µM.
-
Scientist's Note: The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity. A concentration range of 1-20 µM is a good starting point.
-
-
Staining: Remove the culture medium from the cells and wash twice with warm PBS. Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh, warm DMEM (with serum) to the dish. Immediately image the cells using a confocal microscope equipped with appropriate laser lines and emission filters based on the complex's determined spectral properties.
Self-Validation:
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm that the working concentration of the probe is not toxic to the cells.
-
Photostability: Assess the photostability by imaging the same field of view over an extended period and quantifying the decrease in fluorescence intensity.
-
Control: Image unstained (autofluorescent) cells using the same microscope settings to establish the background signal level.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Photophysical Properties of Representative Metal-Quinoline Complexes
| Complex | Metal Ion | Ligand Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| ZNQ₂ | Zn(II) | 8-Hydroxyquinoline | 375 | 512 | 137 | 0.15 | Chloroform | [23] |
| AlQ₃ | Al(III) | 8-Hydroxyquinoline | 392 | 520 | 128 | 0.12 | Chloroform | [3] |
| Bebq₂ | Be(II) | 10-Hydroxybenzo[h]quinoline | 410 | 492 | 82 | ~0.20 | Toluene | [23] |
Mechanistic Visualization
Fluorescence sensing often relies on specific molecular mechanisms. For instance, a probe designed to detect a target analyte might operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism.
Caption: A simplified diagram of the Chelation-Enhanced Fluorescence (CHEF) mechanism.
References
-
(PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Available at: [Link]
-
"Novel Fluorescent Quinoline-Based Hydrazone Metal Complexes: Synthesis, Photophysical Applications in Latent Fingerprint Detection, Anti-counterfeiting, and Antitubercular Activity" - ResearchGate. Available at: [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC - NIH. Available at: [Link]
-
Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. Available at: [Link]
-
Zn(II) complexes bearing π-extended quinoline-derived ligands: structural influence on photophysical properties | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. Available at: [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. Available at: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. Available at: [Link]
-
Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+ - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
-
Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand - PubMed. Available at: [Link]
-
An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging | Request PDF - ResearchGate. Available at: [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging - PubMed. Available at: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations - Universiti Kebangsaan Malaysia. Available at: [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at: [Link]
-
Three new complexes of Zn(II) with a quinoline based Schiff base ligand: Syntheses, crystal architectures, Hirshfeld surface analyses, DFT study, photoluminescence and thermal properties - ResearchGate. Available at: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. Available at: [Link]
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications | Chemical Reviews - ACS Publications. Available at: [Link]
-
Recording Fluorescence Quantum Yields - HORIBA. Available at: [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate. Available at: [Link]
-
Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC - PubMed Central. Available at: [Link]
-
Using synthetic bioinspired metal complexes to understand the role of metals in disease. Available at: [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC - NIH. Available at: [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Publishing. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link]
-
Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
- 16. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. edinst.com [edinst.com]
- 19. researchgate.net [researchgate.net]
- 20. iss.com [iss.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Preparation of High-Purity Stock Solutions of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 107027-35-0)
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. Intended for researchers in medicinal chemistry, cell biology, and drug development, these protocols are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility. We present methodologies for dissolution in both organic solvents, primarily Dimethyl Sulfoxide (DMSO), and aqueous buffer systems, explaining the physicochemical rationale behind each step. Adherence to these guidelines is critical for generating reliable data in downstream applications.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in pharmacological research due to the wide-ranging biological activities of quinoline derivatives.[1] The molecule's structure, which includes a carboxylic acid group, a methyl-substituted quinoline ring system, and a pyridine moiety, confers specific solubility characteristics that must be carefully managed. The carboxylic acid function, in particular, enhances solubility in polar solvents and allows for pH-dependent manipulation of its aqueous solubility.[1]
Improper stock solution preparation is a significant source of experimental error. Factors such as incomplete dissolution, precipitation, degradation, or inaccurate concentration can invalidate downstream results. This guide provides a robust framework for preparing reliable stock solutions by considering the compound's chemical nature and the requirements of typical biological and chemical assays.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is the foundation of effective protocol design. Key data are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid | [1] |
| CAS Number | 107027-35-0 | [1] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 264.28 g/mol | [2] |
| Appearance | Typically a solid powder | |
| Computed XLogP3 | 2.7 | [2] |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related pyridine-carboxylic and quinoline-carboxylic acids suggest that the compound should be handled with care.[3]
-
Hazard Profile: Assumed to be harmful if swallowed and may cause serious eye irritation or damage.[4] Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its solutions.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Do not eat, drink, or smoke in the laboratory.[3]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Experimental Protocols: Stock Solution Preparation
Two primary protocols are presented based on the intended downstream application: a high-concentration stock in an organic solvent (DMSO) and a stock in an aqueous buffer.
Protocol 1: High-Concentration Stock in DMSO (Recommended for most applications)
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that have poor aqueous solubility.[5][6] It is the solvent of choice for creating high-concentration stocks for compound screening and cell-based assays, as it is miscible with water and cell culture media.[5][7] However, the final concentration of DMSO in assays must be controlled (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts.[5]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (Biotechnology or cell culture grade)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer and/or sonicator bath
Step-by-Step Methodology:
-
Pre-Weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance. Amber vials are recommended to protect the compound from potential light-induced degradation.[8]
-
Weigh Compound: Carefully add the desired mass of this compound to the vial. Record the exact mass. Example: To prepare a 10 mM stock, weigh out 2.64 mg of the compound.
-
Add Solvent: Using the calculation below, add the precise volume of DMSO to the vial.
-
Volume (L) = Mass (g) / [Molar Mass ( g/mol ) x Desired Concentration (mol/L)]
-
Example: For 2.64 mg of compound to make a 10 mM (0.01 mol/L) solution:
-
Volume (L) = 0.00264 g / [264.28 g/mol x 0.01 mol/L] = 0.001 L = 1.0 mL
-
-
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Validation & Troubleshooting: Visually inspect the solution against a light source. If particulates or cloudiness remain, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles, which can compromise compound stability.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the hygroscopic DMSO.
Protocol 2: Stock Solution in Aqueous Buffer (For specific applications requiring absence of DMSO)
Causality: The carboxylic acid moiety (pKa estimated to be in the 3-5 range, similar to other quinoline-carboxylic acids) is acidic.[6] In neutral water, the compound will be poorly soluble. By adding a base (e.g., NaOH), the carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻Na⁺), which is significantly more water-soluble due to its ionic character.
Materials:
-
This compound (solid)
-
Nuclease-free water or desired buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flask and sterile glassware
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the desired mass of the compound and place it in a beaker or flask.
-
Initial Suspension: Add approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve and will form a suspension.
-
Solubilization via pH Adjustment: While stirring, add 1 M NaOH dropwise. Monitor the suspension closely. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the solution is completely clear.
-
Final pH Adjustment: Check the pH of the solution. If necessary, carefully back-titrate by adding 1 M HCl dropwise to reach the desired final pH (e.g., 7.4 for physiological applications). Be cautious, as lowering the pH too much may cause the compound to precipitate out of solution.
-
Bring to Final Volume: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add water/buffer to reach the final target volume.
-
Sterilization and Storage: For biological applications, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container. Store at 4°C for short-term use (days) or in aliquots at -20°C for long-term storage.
Workflow and Decision Diagram
The following diagram outlines the logical workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing stock solutions.
References
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
PubChem. 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Dalton Transactions. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Royal Society of Chemistry. DOI: 10.1039/D2DT02382B. Available at: [Link]
- Google Patents.CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
-
PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. Available at: [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. DOI: 10.1021/jo902524x. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
-
Wikipedia. Pyridinecarboxylic acid. Available at: [Link]
-
PeerJ. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. National Institutes of Health. DOI: 10.7717/peerj.16174. Available at: [Link]
- Google Patents.EP0351889B1 - Process for the preparation of a quinoline carboxylic acid.
-
Acta Crystallographica Section E. (2011). 8-Hydroxy-2-methylquinolinium tetrachlorido(pyridine-2-carboxylato-κ2 N,O)stannate(IV). Available at: [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Available at: [Link]
-
Wikipedia. Citric acid. Available at: [Link]
-
ResearchGate. (2025). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore. Available at: [Link]
-
Wikipedia. Picolinic acid. Available at: [Link]
Sources
- 1. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 2. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. We will address common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance reaction yield and product purity. Our focus is on the two most prevalent and logical synthetic routes: the Doebner reaction and the Pfitzinger reaction .
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.
Doebner Reaction Pathway
The Doebner reaction is a three-component synthesis involving an aniline (2-methylaniline), an aldehyde (pyridine-2-carboxaldehyde), and pyruvic acid to form the target quinoline-4-carboxylic acid.[1][2]
Question 1: My Doebner reaction is producing a low yield with a significant amount of dark, intractable tar. What is the cause and how can I mitigate this?
Answer:
-
Root Cause Analysis: This is the most common failure mode in related syntheses like the Doebner-von Miller reaction and is highly relevant here. The strong acid catalyst (e.g., HCl, H₂SO₄) required for the crucial cyclization step also potently catalyzes the self-polymerization of the aldehyde and the intermediate Schiff base (N-(pyridin-2-ylmethylene)aniline).[3][4] High temperatures exacerbate this issue, leading to extensive tar formation and consumption of starting materials.
-
Recommended Solutions & Scientific Rationale:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While traditional methods use strong Brønsted acids, modern protocols have shown that Lewis acids can offer a better balance between promoting the desired reaction and minimizing side reactions.[4][5]
-
Actionable Step: Conduct small-scale parallel screens of different acid catalysts. Consider replacing concentrated HCl or H₂SO₄ with a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF.[6] These can coordinate to the carbonyls and imines, facilitating cyclization under potentially milder conditions.
-
-
Control Reaction Temperature: Exothermic reactions at the start can quickly elevate the internal temperature, accelerating polymerization.[4]
-
Actionable Step: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the initial mixing of reagents. After the initial exotherm subsides, gradually increase the temperature to the optimal reflux or heating condition. Monitor the reaction temperature closely.[4]
-
-
Modify Reagent Addition: Adding all components at once can lead to a high concentration of reactive intermediates, favoring polymerization.
-
Actionable Step: A recent study on challenging Doebner reactions demonstrated that the dropwise addition of pyruvic acid to the mixture of aniline, aldehyde, and catalyst at an elevated temperature (≥65 °C) can significantly improve yields by maintaining a low steady-state concentration of the acid and suppressing decomposition.[6]
-
-
Question 2: I am using 2-methylaniline, which has an electron-donating group, yet my yield remains suboptimal even without significant tarring. What other parameters should I investigate?
Answer:
-
Root Cause Analysis: Even with reactive anilines, suboptimal yields can result from an inefficient solvent system, incorrect stoichiometry, or an incomplete final oxidation step. The reaction mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized to the final aromatic quinoline product.[2][6] In the Doebner reaction, an excess of the Schiff base intermediate often serves as the hydrogen acceptor (oxidant) for this step.[6]
-
Recommended Solutions & Scientific Rationale:
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics. While refluxing in ethanol is common, other solvents may offer superior performance.[6][7]
-
Actionable Step: Screen alternative solvents. Acetonitrile (MeCN) has been shown to be an excellent choice in optimized Doebner reactions, often simplifying work-up and improving yields.[6]
-
-
Stoichiometric Optimization: The final oxidation step relies on a hydrogen transfer mechanism.[6] Insufficient oxidant (the imine intermediate) will result in the isolation of the dihydroquinoline byproduct.
-
Actionable Step: Increase the equivalents of the aniline and aldehyde relative to the pyruvic acid. A study found that using 2 equivalents of the imine-forming components (aniline and aldehyde) for every 1 equivalent of pyruvic acid dramatically improved the yield by ensuring sufficient oxidant was present for the aromatization step.[6]
-
-
Consider an External Oxidant: While the hydrogen-transfer method is elegant, it consumes valuable starting material. In some cases, adding a mild, external oxidant can be more efficient.
-
Actionable Step: If isolation of the dihydro- product is confirmed, consider adding a mild oxidant like H₂O₂ in the presence of a catalyst like AlCl₃, as demonstrated in related Doebner-like processes.[7] This should be approached cautiously to avoid over-oxidation.
-
-
Pfitzinger Reaction Pathway
The Pfitzinger reaction offers an alternative route, condensing an isatin (3-methylisatin) with a carbonyl compound containing an α-methylene group (2-acetylpyridine) under basic conditions.[8][9][10]
Question 3: My Pfitzinger reaction is sluggish, showing low conversion of the starting materials even after extended reflux. What are the critical factors?
Answer:
-
Root Cause Analysis: The Pfitzinger reaction's success hinges on the initial base-catalyzed ring-opening of the isatin to form an isatinic acid salt, followed by condensation with the enolizable ketone.[9][11] Insufficient base strength, poor solubility of the isatin salt, or low reactivity of the ketone can stall the reaction.
-
Recommended Solutions & Scientific Rationale:
-
Base Strength and Concentration: The reaction requires a strong base to efficiently open the isatin lactam ring.[9][11]
-
Actionable Step: Ensure a sufficiently high concentration of a strong base. Potassium hydroxide (KOH) or sodium ethoxide are typically more effective than weaker bases. A common protocol uses a solution of 0.02 mol KOH in 40 mL of absolute ethanol for 0.0075 mol of isatin.[8]
-
-
Solubility: The intermediate isatinate salt must be soluble in the reaction medium to react with the ketone.
-
Actionable Step: Use absolute ethanol as the solvent to ensure anhydrous conditions and improve the solubility of the potassium isatinate intermediate.[8] Ensure the isatin is fully dissolved and stirred for a period (e.g., 1 hour) after base addition before adding the ketone to allow for complete ring-opening.[8]
-
-
Purity of Reagents: Isatin and its derivatives can degrade upon storage. The ketone (2-acetylpyridine) should be pure and free from acidic impurities that would quench the base.
-
Actionable Step: Use freshly purified or high-purity isatin. Distill the 2-acetylpyridine if its purity is questionable.
-
-
Question 4: The purification of my final carboxylic acid product is challenging, with the product crashing out during workup but remaining impure. How can I improve the isolation?
Answer:
-
Root Cause Analysis: Quinoline-4-carboxylic acids are often amphoteric and can be sparingly soluble in both aqueous and organic solvents, making extraction difficult. The key to purification is controlled precipitation by adjusting the pH to the isoelectric point.
-
Recommended Solutions & Scientific Rationale:
-
Controlled Acidification: After the reaction, the product exists as a carboxylate salt in the basic solution. Rapidly adding a strong acid can cause the product to precipitate quickly as a fine, amorphous solid that traps impurities.
-
Actionable Step: After the reaction is complete (e.g., after 24h reflux), add distilled water and cool the solution in an ice bath.[8] Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the solution. Monitor the pH and aim for a final pH of 5-6, which is often near the isoelectric point for such molecules, maximizing precipitation of the neutral zwitterion while keeping many impurities dissolved.[12]
-
-
Thorough Washing: The initial precipitate will be contaminated with salts (e.g., KCl) and residual reactants.
-
Actionable Step: After filtering the crude precipitate, wash it sequentially with cold distilled water (to remove salts), cold ethanol (to remove organic impurities), and finally diethyl ether (to aid in drying).[8]
-
-
Recrystallization: If the washed product is still impure, recrystallization is the final step.
-
Actionable Step: Select a suitable solvent system. A polar solvent like ethanol, dimethylformamide (DMF), or acetic acid is often effective for recrystallizing quinoline carboxylic acids.
-
-
Frequently Asked Questions (FAQs)
Q1: For synthesizing this compound, which route is preferable: Doebner or Pfitzinger?
Both routes are viable. The Doebner reaction is often preferred for its operational simplicity as a one-pot, three-component reaction.[2] It allows for wide variability from commercially available anilines, aldehydes, and pyruvic acid. However, it can be prone to low yields and tar formation without careful optimization.[6][7] The Pfitzinger reaction is also robust but requires a substituted isatin (3-methylisatin), which may be less readily available or require separate synthesis. It generally proceeds under basic conditions, which can be an advantage if other functional groups in the molecule are acid-sensitive.[10] The choice often comes down to starting material availability and the researcher's familiarity with optimizing acid- vs. base-catalyzed reactions.
Q2: What analytical techniques should I use to monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.[13] Use a suitable eluent system (e.g., n-hexane:ethyl acetate = 1:2 or dichloromethane:methanol mixtures) to resolve the starting materials from the product.[8] Visualizing the consumption of the limiting reagent (e.g., pyruvic acid in the Doebner reaction, or isatin in the Pfitzinger) and the appearance of the product spot under UV light will indicate reaction progress. For more quantitative analysis, HPLC or LC-MS can be used on aliquots taken from the reaction mixture.
Q3: Can microwave irradiation improve the yield and reduce reaction time?
Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to both Doebner and Pfitzinger reactions, often leading to dramatically reduced reaction times (minutes instead of hours) and improved yields. The rapid, uniform heating provided by microwaves can accelerate the reaction rate while minimizing the formation of degradation byproducts that result from prolonged heating. This is a highly recommended optimization strategy if the equipment is available.
Visualizations & Data
Reaction Mechanisms and Workflows
Data Summary Table
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Reference |
| Catalyst (Doebner) | Conc. HCl or H₂SO₄ | BF₃·THF or BF₃·OEt₂ (0.5-1.0 equiv) | Milder Lewis acids reduce tar formation while still effectively catalyzing cyclization. | [6] |
| Solvent (Doebner) | Ethanol (reflux) | Acetonitrile (MeCN) at 65-80 °C | MeCN can lead to higher yields and easier post-reaction work-up. | [6] |
| Stoichiometry (Doebner) | 1:1:1 (Aniline:Aldehyde:Pyruvic Acid) | 2:2:1 (Aniline:Aldehyde:Pyruvic Acid) | Ensures sufficient imine is present to act as the oxidant for the final aromatization step. | [6] |
| Base (Pfitzinger) | NaOH or KOH in aqueous ethanol | KOH in absolute ethanol | Anhydrous conditions and a strong base ensure efficient ring-opening of isatin. | [8] |
| Temperature | Constant high-temp reflux | Gradual heating (0 °C to reflux) | Controls initial exotherm, preventing runaway polymerization and tar formation. | [4] |
| Workup (pH) | Rapid acidification | Slow, dropwise acidification to pH 5-6 | Controlled precipitation at the isoelectric point maximizes recovery and purity. | [12] |
Optimized Experimental Protocol: Doebner Hydrogen-Transfer Reaction
This protocol is adapted from methodologies that have proven effective for challenging substrates and is designed to maximize yield by controlling side reactions.[6]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylaniline (2.0 mmol, 2.0 equiv) and pyridine-2-carboxaldehyde (2.0 mmol, 2.0 equiv) in acetonitrile (MeCN, 5 mL).
-
Catalyst Addition: Add BF₃·THF (1.0 mmol, 1.0 equiv) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 65 °C in an oil bath.
-
Substrate Addition: In a separate syringe, prepare a solution of pyruvic acid (1.0 mmol, 1.0 equiv) in MeCN (2 mL). Add this solution dropwise to the heated reaction mixture over 30 minutes using a syringe pump.
-
Reaction: Stir the reaction at 65 °C for 24 hours. Monitor progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 M aqueous HCl (10 mL) and stir.
-
Perform an inverse extraction: wash the aqueous layer with ethyl acetate (3 x 15 mL) to remove non-basic organic impurities.
-
Carefully neutralize the aqueous layer with solid sodium bicarbonate or 1 M NaOH until pH ~6-7, at which point the product should precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation & Purification:
-
Filter the solid product using a Büchner funnel.
-
Wash the solid sequentially with cold water, a small amount of cold ethanol, and diethyl ether.
-
Dry the solid under vacuum to yield the crude product.
-
If necessary, recrystallize from a suitable solvent (e.g., ethanol/water or DMF).
-
References
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub.
- Doebner–Miller reaction - Wikipedia.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives | The Journal of Organic Chemistry - ACS Public
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
- Pfitzinger Quinoline Synthesis.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- (PDF)
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Applic
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Welcome to the technical support center for the purification of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (Target Compound 1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this and structurally related compounds. As a Senior Application Scientist, my goal is to synthesize my field-proven insights with established scientific principles to empower you to overcome the unique purification challenges presented by this molecule.
Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy.
Structure:
Predicted Physicochemical Properties:
| Property | Value | Significance for Purification |
| Molecular Weight | 264.28 g/mol | Influences diffusion rates and behavior in size-exclusion chromatography. |
| pKa | Carboxylic Acid: ~4-5; Pyridinium ion: ~5-6 | The proximity of these pKa values presents a significant challenge for pH-based purification methods. The molecule can exist as a zwitterion, neutral species, cation, or anion within a narrow pH range, affecting its solubility. |
| Solubility | Generally low in non-polar organic solvents. Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols, particularly when heated. Solubility is highly pH-dependent. | Recrystallization solvent selection will be critical. The amphoteric nature of the molecule allows for dissolution in both acidic and basic aqueous solutions. |
| Polarity | High | Suggests that normal-phase chromatography may lead to strong retention, while reversed-phase chromatography could be a viable option. |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, particularly after its synthesis via the Doebner reaction.
Issue 1: Crude product is a dark, tarry, or oily substance.
Plausible Cause: This is a common issue in Doebner and related quinoline syntheses, often resulting from the formation of polymeric byproducts and other high-molecular-weight species. In the specific synthesis of Target Compound 1, side reactions involving 2-acetylpyridine, such as self-condensation, can contribute to this problem.
Troubleshooting & Optimization:
-
Initial Work-up:
-
Acid-Base Extraction: Before attempting direct crystallization, perform an acid-base workup to remove neutral and basic impurities. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, transferring it to the aqueous layer. The tarry, non-polar impurities should remain in the organic phase.
-
Back-Extraction: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7. The target compound should precipitate out. Be cautious not to over-acidify, as this will protonate the pyridine nitrogen and increase solubility.
-
-
Charcoal Treatment: If the precipitated solid is still highly colored, you can try redissolving it in a minimal amount of hot solvent (e.g., ethanol) and treating it with activated charcoal to adsorb colored impurities.
Issue 2: Low recovery or no crystallization upon cooling.
Plausible Cause: This issue typically arises from the selection of an inappropriate recrystallization solvent or using an excessive volume of solvent. The zwitterionic nature of the molecule at certain pHs can also lead to unexpectedly high solubility.
Troubleshooting & Optimization:
-
Solvent Selection:
-
Single Solvents: Based on the polarity of the target molecule, good candidate solvents for recrystallization include ethanol, methanol, and isopropanol. Due to its amphoteric nature, aqueous systems with controlled pH can also be effective.
-
Mixed Solvents: A mixed solvent system can be highly effective. A common approach is to dissolve the compound in a "good" solvent (e.g., hot ethanol or DMSO) and then add a "poor" solvent (e.g., water or a non-polar solvent like heptane) dropwise until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
-
Optimizing Crystallization Conditions:
-
Concentration: Ensure your hot solution is saturated. If you have a large volume of clear solution after dissolving your compound, you likely have too much solvent. You can carefully evaporate some of the solvent to reach the saturation point.
-
Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
Seeding: If crystals are reluctant to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Issue 3: Persistent impurities in the final product.
Plausible Cause: Co-precipitation of structurally similar impurities is a common challenge. In the Doebner synthesis of Target Compound 1, potential impurities include unreacted starting materials (2-methylaniline, 2-acetylpyridine, pyruvic acid) and byproducts from their side reactions.
Troubleshooting & Optimization:
-
pH-Gradient Precipitation:
-
Dissolve the impure solid in an aqueous base (e.g., 1M NaOH).
-
Slowly and with vigorous stirring, add a dilute acid (e.g., 0.5M HCl) dropwise.
-
Monitor the pH and observe for selective precipitation. Different quinoline carboxylic acid derivatives may have slightly different pKa values, allowing for some degree of separation through fractional precipitation.
-
-
Chromatography:
-
Column Chromatography: Due to the polar nature of the compound, normal-phase silica gel chromatography can be challenging due to strong adsorption. However, it is possible with a polar mobile phase, potentially containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to improve peak shape. A common eluent system could be a gradient of methanol in dichloromethane.
-
Reversed-Phase Chromatography: This is often a more suitable technique for polar compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can provide good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a recrystallization protocol for this compound?
A1: A good starting point is to try dissolving the crude material in a minimal amount of hot ethanol or a mixture of ethanol and water. The presence of both a hydrogen bond donor/acceptor (alcohol) and a polar solvent (water) can be effective for this type of molecule. Experiment with small quantities to find the optimal solvent ratio and concentration.
Q2: How can I effectively remove unreacted starting materials?
A2:
-
2-Methylaniline: This basic starting material can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl).
-
2-Acetylpyridine: This is also a basic compound and can be removed with an acid wash.
-
Pyruvic Acid: This acidic starting material can be removed by washing with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
Q3: What analytical techniques are recommended for purity assessment?
A3:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly recommended for quantitative purity analysis. A C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for identifying the presence of impurities. The aromatic region of the spectrum will be complex, but characteristic peaks for the starting materials and expected byproducts can be used for a qualitative assessment of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which can help in elucidating their structures.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and extract with 1M NaOH (3 x 10 mL). Combine the aqueous layers.
-
Wash the combined aqueous layers with ethyl acetate (2 x 10 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with constant stirring until the pH is approximately 6-7.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the dried, partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Decision-making process for troubleshooting low recrystallization yields.
References
-
Doebner, O. Ueber α-Alkyl-β-phenyl-cinchoninsäuren. Berichte der deutschen chemischen Gesellschaft1887 , 20 (1), 277-280. [Link]
-
Ghodsi, S.; Omidkhah, N. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications2021 , 51 (13), 1947-1955. [Link]
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. [Link]
Technical Support Center: Optimizing the Doebner Synthesis of Quinoline-4-Carboxylic Acids
Document ID: TSC-CHEM-260124-08
For: Researchers, scientists, and drug development professionals.
Introduction to the Doebner Synthesis
The Doebner reaction is a cornerstone in heterocyclic chemistry, providing a robust pathway for the synthesis of quinoline-4-carboxylic acids. This three-component reaction convenes an aniline, an aldehyde, and pyruvic acid in a one-pot synthesis that has been instrumental in the development of pharmaceuticals and functional materials.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds with antimalarial, antitumor, antibacterial, and antiviral properties.[1][4]
Despite its utility, the Doebner synthesis is not without its challenges. Issues such as low yields, particularly with electronically demanding substrates, and the formation of side products can impede progress. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to empower researchers to overcome these common hurdles and achieve consistent, high-yielding results.
Understanding the Mechanism: The Key to Optimization
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Doebner reaction is generally understood to proceed through the initial formation of an imine (Schiff base) from the condensation of the aniline and aldehyde.[5] Concurrently, pyruvic acid enolizes, and in a subsequent step, attacks the imine. This is followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.[5] A key insight from recent studies is that under certain conditions, the imine itself can act as the oxidant for this final aromatization step in a hydrogen-transfer mechanism.[1][4]
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format, providing both the causal explanation and actionable solutions.
Q1: My reaction yield is consistently low, or the reaction fails entirely. What are the primary causes?
A1: Low yields are the most common complaint and can stem from several factors, the most critical being the electronic nature of your aniline substrate.
-
Causality: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are significantly less nucleophilic.[1][6] This reduced reactivity slows down the initial imine formation and the subsequent crucial cyclization step, often leading to poor or no product formation under standard conditions.[1][4]
-
Solutions:
-
Switch to a More Potent Catalyst: Standard Brønsted acids may be insufficient. Lewis acids are often more effective for activating the aldehyde and promoting cyclization with deactivated anilines. Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have proven highly effective.[1][4]
-
Optimize the Solvent: Traditional solvents like ethanol can be suboptimal for these challenging substrates. Acetonitrile (MeCN) has been shown to be a superior solvent choice in many cases, leading to significantly improved yields.[1][4]
-
Increase Reaction Temperature: The reaction often requires thermal energy to proceed efficiently. A temperature of at least 65 °C is often necessary for good yields, though this must be balanced against potential side reactions.[7]
-
Adjust Stoichiometry (Hydrogen-Transfer Conditions): For electron-deficient systems, employing a "Doebner hydrogen-transfer" modification can be highly effective. This involves using an excess of the aniline and aldehyde relative to pyruvic acid. This ensures sufficient imine is present to act as the oxidant for the dihydroquinoline intermediate, driving the reaction to completion.[1][4]
-
Q2: My reaction mixture turns into a dark, intractable tar. How can I prevent this?
A2: Tar formation is a classic issue in related reactions like the Doebner-von Miller synthesis and can occur here as well, typically due to polymerization of starting materials under harsh acidic conditions.[6]
-
Causality: Strong acids and high temperatures can catalyze the self-condensation or polymerization of the aldehyde starting material. This is especially problematic with α,β-unsaturated aldehydes if they are formed in situ.
-
Solutions:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or overly concentrated acids. Perform small-scale experiments to find the lowest effective temperature and catalyst loading that provides a reasonable reaction rate.
-
Control Reagent Addition: Adding the most reactive components dropwise can help maintain a low instantaneous concentration, mitigating polymerization. For the Doebner reaction, a slow, controlled addition of the pyruvic acid solution to the heated mixture of aniline, aldehyde, and catalyst has been shown to improve yields by suppressing decomposition and impurity formation.[4]
-
Purification Strategy: If some tar is unavoidable, purification can be challenging. For quinoline products that are sufficiently volatile, steam distillation is a classic and effective method to separate them from non-volatile polymeric residues.[6] For the non-volatile carboxylic acid products of the Doebner reaction, careful column chromatography or recrystallization from a suitable solvent system is required.
-
Q3: I am observing multiple products or unexpected regioisomers. What is happening?
A3: While the Doebner reaction is generally regioselective for the 4-carboxylic acid isomer, side reactions can lead to other products.
-
Causality: The formation of unexpected products can arise from side reactions of the intermediates. For instance, in some cases, cyclization may occur at an alternative position if the aniline is suitably substituted, or other condensation pathways may compete.
-
Solutions:
-
Confirm Starting Material Purity: Impurities in the starting aldehyde or aniline can lead to a mixture of products. Always use purified reagents.
-
Re-evaluate the Mechanism: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyls, is closely related and can sometimes be confused.[8] Ensure you are using the correct reagents (aniline, aldehyde, pyruvic acid) for the desired Doebner product. The Doebner-von Miller reaction typically yields 2,4-disubstituted quinolines without the carboxylic acid group.[2]
-
Thorough Characterization: Use analytical techniques like NMR and Mass Spectrometry to fully characterize all major products. This information is vital for diagnosing the specific side reaction that is occurring and devising a rational strategy to prevent it.
-
Optimized Reaction Conditions & Protocols
Recent literature has highlighted superior conditions for challenging substrates, particularly electron-deficient anilines.[1][4] The following table and protocol summarize a modern, optimized approach.
Table 1: Optimization of Conditions for an Electron-Deficient Aniline
| Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TSA (1.0) | Ethanol | Reflux | Low | [4],[1] |
| H₂NSO₃H (1.0) | Ethanol | Reflux | Low | [4],[1] |
| BF₃·THF (0.5) | MeCN | 65 | High | [4] |
| BF₃·THF (0.5) | Toluene | 65 | Low | [4] |
| BF₃·THF (0.5) | DMSO | 65 | Low | [4] |
Data synthesized from studies on electron-deficient anilines showing the superiority of the BF₃·THF/MeCN system.
General Experimental Protocol (Doebner Hydrogen-Transfer Method)
This protocol is optimized for anilines, including those with electron-withdrawing groups.[4]
-
Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 - 0.5 equiv) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Stirring: Stir the reaction mixture at 65 °C for 10-15 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 2-3 hours while maintaining the temperature at 65 °C.
-
Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 18-21 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating the solvent under reduced pressure.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?
A1: This is a common point of confusion.
-
Doebner Reaction: Specifically uses an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid .[2][3]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses an aniline with an α,β-unsaturated carbonyl compound (aldehyde or ketone).[8] This reaction produces substituted quinolines, but not with a carboxylic acid at the 4-position.
Q2: Are there any functional groups that are incompatible with Doebner conditions?
A2: The acidic conditions can be a limitation. Acid-sensitive functional groups on either the aniline or aldehyde may not be tolerated. For example, acetals may be cleaved, and highly acid-labile protecting groups may be removed. It is always advisable to consider the stability of all functional groups in your substrates under the chosen catalytic conditions (e.g., BF₃·THF at 65 °C).
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, modifications of the Doebner reaction have been developed that proceed under solvent-free conditions, often with the use of a solid-supported catalyst. For instance, a recent study demonstrated the synthesis of 2-aryl-quinoline-4-carboxylic acids using a magnetic nanoparticle-supported catalyst at 80 °C under solvent-free conditions.[9] These methods align with the principles of green chemistry by reducing solvent waste.
Q4: Is an external oxidizing agent required?
A4: In the classical Doebner reaction, an external oxidant is not typically added. The final aromatization step to form the quinoline ring from the dihydroquinoline intermediate is often proposed to occur via oxidation by an equivalent of the imine formed in situ (a hydrogen transfer mechanism).[4][10] However, in some related syntheses, like the Doebner-von Miller or Skraup reactions, oxidizing agents such as nitrobenzene or arsenic acid are sometimes used to facilitate this step.[11]
References
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
-
Schwartz, B. D., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(13), 4967–4974. [Link]
-
Takahashi, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12839–12847. [Link]
-
Takahashi, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
Chauhan, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
ResearchGate. (2023). Mechanism of the Doebner reaction. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
El-Maghraby, M. A., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
-
Wikipedia. Doebner reaction. [Link]
-
Dekamin, M. G., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3334–3344. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Kumar, R., et al. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds. [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility issues with this compound in aqueous media for in vitro experiments. Our goal is to equip you with the foundational knowledge and step-by-step protocols to ensure successful and reproducible results.
Overview: Why is Solubility a Challenge?
This compound (CAS: 107027-35-0) is a heterocyclic compound whose structure presents a classic solubility dilemma.[1][2] Its backbone, composed of fused aromatic quinoline and pyridine rings, is inherently hydrophobic and rigid, leading to poor solubility in water.[3] However, the molecule also contains a carboxylic acid group, which is an ionizable handle that can be leveraged to dramatically improve solubility under the right conditions.[1]
This guide will walk you through a logical, tiered approach to solubilization, starting with simple solvent selection and moving to more advanced formulation strategies.
FAQ 1: What are the fundamental properties of this compound that I should be aware of?
Understanding the physicochemical nature of the compound is the first step in troubleshooting. The key is the interplay between its hydrophobic structure and its ionizable acidic functional group.
Causality: The large, flat aromatic surface promotes strong crystal lattice energy (making it hard to dissolve) and is poorly solvated by water. The carboxylic acid group, however, can donate a proton to become a negatively charged carboxylate ion. This ionized form is significantly more polar and thus more water-soluble. This transformation is governed by the solution's pH and the compound's pKa.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Solubility |
| CAS Number | 107027-35-0 | BLDpharm[2] | Unique identifier for the correct molecule. |
| Molecular Formula | C₁₆H₁₂N₂O₂ | CymitQuimica, BLDpharm[1][2] | Indicates a relatively large, carbon-rich structure. |
| Molecular Weight | 264.28 g/mol | BLDpharm, PubChem[2][4] | Used for calculating molar concentrations. |
| Key Functional Groups | Carboxylic Acid, Pyridine, Quinoline | CymitQuimica[1] | Carboxylic acid allows for pH-dependent solubility. Pyridine and quinoline rings contribute to hydrophobicity. |
| Predicted XLogP3 | ~2.7 (for isomer) | PubChem[4] | A positive LogP value indicates lipophilicity and predicts low aqueous solubility. |
FAQ 2: I am preparing my initial stock solution. What solvent should I use?
For creating a high-concentration primary stock solution, a strong, water-miscible organic solvent is required.
Recommendation: Dimethyl sulfoxide (DMSO) is the industry-standard and most recommended solvent for this purpose. It is highly effective at disrupting the crystal lattice of hydrophobic compounds.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a reliable method for creating a starting stock that can be stored and used for subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock (MW = 264.28 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 264.28 g/mol * 1000 mg/g = 2.64 mg
-
Weigh Compound: Carefully weigh out 2.64 mg of the solid compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied, but check for compound stability if this is a concern.
-
-
Verify & Store: Ensure the solution is clear and free of any visible precipitate. Store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
FAQ 3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. How do I fix this?
This is the most common failure point. When the high-concentration DMSO stock is diluted into an aqueous environment, the solvent's solvating power dramatically decreases, and the compound "crashes out" of solution.
Causality: The compound is soluble in 100% DMSO but insoluble in >99% water. The final percentage of DMSO in your assay must be high enough to maintain solubility at your target concentration, but low enough to avoid cellular toxicity.
Follow this troubleshooting workflow to systematically solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Tier 1: Basic Adjustments
Before altering your buffer chemistry, attempt these simple fixes.
-
Reduce Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final solvent composition. Try performing a serial dilution to find the highest concentration that remains soluble.
-
Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% - 0.5% without significant toxicity. Some robust lines may tolerate up to 1%. Crucially, you must run a vehicle control (media + same % DMSO) to ensure the solvent itself is not affecting your experimental outcome.
Table 2: Generally Accepted DMSO Toxicity Limits for In Vitro Assays
| Final DMSO Conc. | General Effect | Recommendation |
| < 0.1% | Negligible | Ideal for sensitive assays (e.g., primary cells, stem cells). |
| 0.1% - 0.5% | Well-tolerated by most immortalized cell lines. | Standard range for most cell-based screening. Always verify with a vehicle control. |
| 0.5% - 1.0% | Potential for cytotoxicity or differentiation effects. | Use with caution for short-term (< 24h) assays in robust cell lines. Requires rigorous vehicle controls. |
| > 1.0% | High risk of cytotoxicity and artifactual results. | Not recommended for most applications. |
Tier 2: pH Adjustment (Recommended Method)
This is the most powerful technique for this specific molecule. By raising the pH of the solvent, you deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[5][6]
Caption: pH-dependent equilibrium of the carboxylic acid.
Protocol 2: pH-Adjusted Solubilization
Method A: Using NaOH
-
Prepare a fresh 0.1 M NaOH solution in ultrapure water.
-
Weigh out the compound (e.g., 2.64 mg for a 10 mM stock).
-
Instead of DMSO, add a small volume of 0.1 M NaOH dropwise while vortexing until the solid dissolves completely. You are forming the sodium salt in situ.
-
Bring the final volume to 1 mL with your desired aqueous buffer (e.g., PBS, HEPES).
-
Critical Step: Check the pH of the final stock solution and adjust it downwards carefully with dilute HCl if necessary. Be aware that lowering the pH too much may cause precipitation.
-
When adding this stock to your final assay medium, re-check the medium's final pH to ensure it remains within the physiological range required for your cells (typically 7.2-7.4).
Method B: Using a Basic Buffer
-
Prepare a stock buffer at a higher pH, such as 50 mM TRIS-HCl at pH 8.5 or 9.0.
-
Attempt to dissolve the compound directly in this basic buffer. This is a gentler approach than using NaOH.
-
If direct dissolution fails, first dissolve the compound in a minimal volume of DMSO (e.g., 20-50 µL) and then slowly add this pre-mix to the basic buffer with vigorous vortexing. This "solvent-exchange" method can prevent immediate precipitation.
FAQ 4: pH adjustment is not compatible with my assay. Can I use other solubilizing agents?
Yes. If you cannot modify the pH, advanced formulation excipients are the next step.
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used choice.[6]
Causality: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic quinoline portion of your compound can enter the "cone," forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then makes the entire complex water-soluble.[6][7]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
HP-β-CD powder
-
Compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution to 40-50°C to aid dissolution of the cyclodextrin, then cool to room temperature.
-
Form the Complex: While vigorously vortexing the HP-β-CD solution, add your DMSO compound stock solution drop-by-drop. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point, but this often needs to be optimized empirically.
-
Equilibrate: Allow the mixture to shake or stir at room temperature for at least 1-2 hours (or overnight) to ensure maximum complexation.
-
Filter (Optional but Recommended): To remove any un-complexed, precipitated drug, filter the solution through a 0.22 µm syringe filter. This will give you the true concentration of the soluble complex.
-
Quantify: It is highly advisable to determine the final concentration of your solubilized compound using a method like HPLC-UV, as you cannot assume 100% complexation efficiency.
FAQ 5: What are my final options if the compound still won't dissolve for my required concentration?
If you have exhausted the methods above, you are likely facing a fundamental solubility limit that requires more advanced drug delivery technologies, which may or may not be suitable for an in vitro setting. These include:
-
Liposomal Formulations: Encapsulating the compound within lipid vesicles.[3]
-
Solid Dispersions: Creating an amorphous dispersion of the compound in a polymer matrix.[8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer scale to increase dissolution rate.[6]
These methods require specialized equipment and formulation expertise. At this stage, it may be necessary to reconsider the required concentration for the experiment or consult with a formulation science specialist.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3768281, 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2).
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Sanna, R., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2758. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Yadav, P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 7(2). Retrieved from [Link]
-
Zhang, Q., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035–4054. Retrieved from [Link]
Sources
- 1. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 2. 107027-35-0|8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
Stability problems with 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid in solution
Welcome to the technical support center for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (Product No. BCC-8M2PQ4C). This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this compound in solution. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experiments.
I. Troubleshooting Guide: Solution Stability Issues
This section addresses common problems observed when preparing and using solutions of this compound.
Question 1: My solution of this compound develops a precipitate over a short period. What is causing this and how can I prevent it?
Answer:
Precipitation of this compound from solution can be attributed to several factors, primarily related to solubility limits, pH, and solvent choice. The quinoline-4-carboxylic acid moiety, in particular, can exhibit variable solubility depending on the protonation state of the carboxylic acid and the nitrogen atoms in the quinoline and pyridine rings.
Underlying Causes and Explanations:
-
pH-Dependent Solubility: The carboxylic acid group (-COOH) has a pKa value that dictates its ionization state. At a pH below its pKa, the compound will be in its less soluble, neutral form. Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate salt. The nitrogen atoms in the pyridine and quinoline rings also have pKa values and will be protonated at acidic pH, which can also influence solubility.
-
Solvent Selection: While the carboxylic acid group enhances solubility in polar solvents, the overall molecule has a significant hydrophobic backbone.[1] If the chosen solvent cannot adequately solvate both the polar and non-polar regions of the molecule, precipitation can occur, especially at higher concentrations.
-
Concentration Exceeding Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of the compound in the chosen solvent system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol for Enhancing Solubility:
-
pH Adjustment:
-
Prepare your solution in a suitable buffer system.
-
Gradually add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution. Aim for a pH where the carboxylic acid is deprotonated.
-
-
Co-Solvent Usage:
-
If working with aqueous buffers, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO.
-
Dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.
-
-
Solubility Testing:
-
Before preparing a large volume, perform a small-scale solubility test to determine the approximate solubility limit in your chosen solvent system.
-
Question 2: I have observed a color change in my solution of this compound over time. Does this indicate degradation?
Answer:
A color change in the solution is a strong indicator of chemical instability and potential degradation. Quinoline derivatives can be susceptible to oxidation and photodecomposition, which can lead to the formation of colored byproducts.
Potential Degradation Pathways:
-
Oxidation: The electron-rich aromatic rings of the quinoline and pyridine systems can be susceptible to oxidation, especially in the presence of light, oxygen, and trace metal ions.[2] This can lead to the formation of N-oxides or hydroxylated species, which are often colored.
-
Photodecomposition: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[2][3] Compounds with extended conjugated systems are often photosensitive.
Recommended Actions and Preventive Measures:
| Mitigation Strategy | Detailed Protocol | Rationale |
| Protection from Light | Always store solutions in amber vials or wrap containers in aluminum foil.[3] | Minimizes exposure to UV and visible light, reducing the risk of photodecomposition. |
| Inert Atmosphere | For long-term storage, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | Reduces the concentration of dissolved oxygen, a key component in oxidative degradation. |
| Use of Antioxidants | Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. | Antioxidants can scavenge free radicals that may initiate oxidative chain reactions. |
| Solvent Purity | Use high-purity, peroxide-free solvents. | Peroxides in solvents can act as initiators for radical-mediated degradation. |
Experimental Workflow to Assess Degradation:
Caption: Workflow for assessing light and oxygen-induced degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light.[3] If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q2: Which solvents are recommended for dissolving this compound?
A2: Due to its chemical structure, a polar aprotic solvent is generally a good starting point for preparing a concentrated stock solution.
| Solvent Class | Recommended Solvents | Comments |
| Polar Aprotic | DMSO, DMF, NMP | Generally provide good solubility for this class of compounds. |
| Polar Protic | Ethanol, Methanol | May have lower solubility compared to polar aprotic solvents. |
| Aqueous Buffers | Phosphate, TRIS | Solubility is highly pH-dependent. Use of a co-solvent is often necessary. |
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH. While a slightly basic pH (7.5-8.5) may be required for dissolution, extreme pH values (highly acidic or highly basic) can promote hydrolysis of certain functional groups, although the core quinoline structure is generally robust. It is recommended to perform pH stability studies for your specific application.
Q4: Can I expect microbial degradation of my solution?
A4: While many quinoline derivatives exhibit antimicrobial properties, microbial degradation can still occur, especially in non-sterile aqueous buffers stored for extended periods at 4°C.[4][5] It is best practice to use sterile buffers and filter-sterilize the final solution if it is to be stored for more than a few days.
III. References
-
Dalton Transactions. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. RSC Publishing. [Link]
-
Afrasiabi, Z., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]
-
ResearchGate. (n.d.). Drug Stability and factors that affect on the drug stability. Retrieved from [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]
-
The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines. [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]
Sources
- 1. CAS 107027-35-0: 8-Methyl-2-(2-pyridinyl)-4-quinolinecarbo… [cymitquimica.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for the Pfitzinger reaction. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline-4-carboxylic acids. Here, we address common challenges encountered during this classic and powerful reaction, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.
Question 1: My reaction has a very low yield, or I've isolated no product at all. What are the likely causes?
This is the most common issue and can stem from several factors, often related to the initial, critical steps of the reaction.
Answer:
Low or no yield in a Pfitzinger reaction typically points to one of three areas: inefficient isatin ring-opening, poor reactivity of your starting materials, or suboptimal reaction conditions.
Causality & Expert Analysis:
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid.[1][2][3] If this step is incomplete, the entire reaction sequence is stalled. Subsequently, this intermediate must efficiently condense with your carbonyl compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield Pfitzinger reactions.
Recommended Actions:
-
Validate Isatin Ring-Opening: The reaction requires a strong base to hydrolyze isatin's lactam ring.[3]
-
Base Strength & Concentration: Potassium hydroxide (KOH) is standard. Ensure you are using a sufficient molar excess (typically 2-3 equivalents relative to isatin) and that its concentration is adequate, often in an ethanol/water mixture.[4]
-
Procedure: A common technique involves pre-stirring the isatin with the basic solution for a period (e.g., 1 hour at room temperature) until a distinct color change is observed, indicating the formation of the potassium salt of the opened isatin.[4]
-
-
Evaluate Carbonyl Compound Reactivity: The reaction's success hinges on the condensation of the opened isatin with an enolizable carbonyl compound.
-
α-Methylene Group: Your ketone or aldehyde must possess an α-methylene group (a CH₂ adjacent to the carbonyl) to form the necessary enamine intermediate.[5][6]
-
Steric Hindrance: Bulky groups near the carbonyl or on the α-carbon can significantly slow down or prevent the reaction.[7] If steric hindrance is suspected, you may need to increase the reaction temperature or prolong the heating time significantly.[7]
-
-
Optimize Reaction Conditions:
-
Temperature & Time: The Pfitzinger reaction is often performed under reflux.[4] Reaction times can be long, sometimes up to 24 hours.[4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time.
-
Solvent System: A mixture of ethanol and water is a common choice, as it helps to dissolve both the organic starting materials and the inorganic base.[5]
-
-
Refine Product Isolation: The quinoline-4-carboxylic acid product is typically isolated by acidification.
-
Acidification: After the reaction, the product exists as a carboxylate salt dissolved in the aqueous basic solution. To precipitate the product, the solution must be cooled and carefully acidified, usually with HCl or acetic acid, to a pH of approximately 4-5.[5] Adding acid too quickly or overshooting the pH can lead to poor precipitation or dissolution of the product.
-
Purification: Before acidification, perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted, neutral carbonyl compounds.[5] The final product can be purified by recrystallization from ethanol or an ethanol/water mixture.[5]
-
Question 2: My reaction is messy, and I'm getting multiple side products. How can I improve the selectivity?
Answer:
Side product formation is often a result of competing reaction pathways that are also favored under the strongly basic conditions of the Pfitzinger reaction.
Causality & Expert Analysis:
The primary competing reaction is the self-condensation of the carbonyl starting material (an aldol condensation). Furthermore, under harsh conditions, the desired product itself can undergo decarboxylation.
Recommended Actions:
-
Minimize Carbonyl Self-Condensation:
-
Slow Addition: Instead of adding all reagents at once, first prepare the solution of isatin and base. Then, add the carbonyl compound slowly, or dropwise, to this mixture.[4] This ensures that the concentration of the carbonyl compound is low at any given time, favoring the reaction with the isatin intermediate over self-condensation.
-
-
Prevent Product Decarboxylation:
-
Temperature Control: While heat is necessary, excessive temperatures or unnecessarily long reaction times can cause the final quinoline-4-carboxylic acid to lose CO₂, especially if the quinoline ring is substituted with electron-donating groups.
-
Reaction Monitoring: Use TLC to track the disappearance of starting material and the appearance of the product. Stop the reaction as soon as it reaches completion to avoid over-heating.[4]
-
-
Address Potential Regioisomers:
-
Unsymmetrical Ketones: If you are using a ketone with two different α-methylene groups (e.g., 2-pentanone), you can form two different constitutional isomers. The reaction will typically favor the formation of the enamine on the less sterically hindered side, but a mixture is often unavoidable. Chromatographic purification will be necessary to separate the isomers.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Pfitzinger reaction?
The reaction proceeds through a well-established multi-step mechanism.
Caption: The mechanistic pathway of the Pfitzinger reaction.
-
Ring Opening: The reaction begins when a strong base (e.g., KOH) attacks the amide carbonyl of isatin, hydrolyzing the bond to form a keto-acid intermediate (2).[1][8]
-
Condensation: The aniline portion of the keto-acid then reacts with the carbonyl compound to form an imine (3).[1]
-
Tautomerization: The imine tautomerizes to the more stable enamine (4).[1]
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration (water elimination) step, to yield the aromatic quinoline-4-carboxylic acid product (5).[1][5]
Can I use aldehydes in the Pfitzinger reaction?
Yes, aldehydes containing an α-methylene group can be used.[1] However, aldehydes are often more prone to self-condensation under basic conditions than ketones. Therefore, careful control of the reaction conditions, such as slow addition and moderate temperatures, is even more critical.
What are some modern modifications to this reaction?
While the classic procedure uses conventional heating, several modifications have been developed.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from many hours to several minutes and often improves yields.[9][10]
-
Catalytic Variations: Some newer methods employ different catalysts or mediators to run the reaction under milder conditions, which can be beneficial for sensitive substrates.[10][11]
Standard Laboratory Protocol
This generalized protocol is based on common procedures reported in the literature and should be adapted for your specific substrates.[4][5]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (with α-methylene group)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl, e.g., 2M) or Acetic Acid
-
Diethyl ether (for extraction)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH (2-3 equivalents) in a mixture of ethanol and a small amount of water.
-
Isatin Addition: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour or until the isatin dissolves and the solution's color changes, indicating ring-opening.
-
Carbonyl Addition: Add the carbonyl compound (1.1-1.5 equivalents) to the flask. If the carbonyl is highly reactive, add it dropwise.
-
Heating: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool and remove the ethanol using a rotary evaporator.
-
Workup:
-
Precipitation: Slowly add dilute HCl or acetic acid with stirring until the pH of the solution is between 4 and 5. A solid precipitate of the quinoline-4-carboxylic acid should form.[5]
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, then a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven.
-
If necessary, further purify the crude product by recrystallization from a suitable solvent like ethanol.[5]
-
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.
- ResearchGate. (2017). The Pfitzinger Reaction. (Review).
- Wikipedia. (n.d.). Pfitzinger reaction.
- ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- National Institutes of Health (NIH). (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2012).
- International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
- Google Patents. (n.d.).
- YouTube. (2020). Pfitzinger Reaction.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Synfacts. (2015).
- Cambridge University Press & Assessment. (2012). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Journal of Organic Chemistry. (n.d.).
- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 2-pyridin-2-yl-quinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-pyridin-2-yl-quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound.
Introduction to Synthetic Strategies
The synthesis of 2-pyridin-2-yl-quinoline-4-carboxylic acid typically proceeds via one of two classical name reactions: the Pfitzinger reaction or the Doebner reaction . Both methods are effective but are susceptible to specific side reactions that can impact yield and purity. This guide will address both pathways, providing insights into the mechanistic origins of common byproducts and strategies to mitigate their formation.
Part 1: The Pfitzinger Reaction Approach
The Pfitzinger reaction offers a convergent and often high-yielding route to quinoline-4-carboxylic acids by condensing an isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, under basic conditions.[1]
Reaction Mechanism
The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate. This intermediate then undergoes a condensation reaction with 2-acetylpyridine to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the desired 2-pyridin-2-yl-quinoline-4-carboxylic acid.[2]
Sources
How to increase the purity of synthesized 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Introduction
Welcome to the technical support guide for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound and encountering challenges related to achieving high purity. The intrinsic value of a potential therapeutic agent or advanced intermediate is directly tied to its purity. Impurities can lead to ambiguous biological data, failed experiments, and complications in regulatory filings.
This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions and detailed, field-proven protocols. Our methodology is grounded in established chemical principles to empower you to not only solve immediate purity problems but also to understand the underlying causality, enabling more robust synthetic outcomes in the future.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your System
This section addresses foundational questions about the synthesis and analysis of this compound, setting the stage for effective troubleshooting.
Q1: What is the most probable synthetic route for this molecule and what does it imply for purification?
A1: The structure strongly suggests its synthesis via the Doebner Reaction , a reliable and well-documented method for creating quinoline-4-carboxylic acids.[1][2] This is a three-component condensation reaction involving:
-
An aniline: 2-methylaniline (o-toluidine)
-
An aldehyde: Pyridine-2-carbaldehyde
-
Pyruvic acid
Causality Insight: Understanding this synthetic origin is critical because the impurity profile is directly linked to these starting materials and potential side reactions. The reaction involves an imine formation, Michael addition, cyclization, and subsequent oxidation, offering multiple pathways for byproduct formation.[3]
Q2: What are the most common impurities I should expect from the Doebner synthesis?
A2: Your crude product will likely contain a mixture of the following:
-
Unreacted Starting Materials: Residual 2-methylaniline, pyridine-2-carbaldehyde, and pyruvic acid.
-
Michael Adduct Intermediate: The initial product of the reaction between the imine (formed from 2-methylaniline and pyridine-2-carbaldehyde) and pyruvic acid, which may not have fully cyclized.
-
Self-Condensation Products: Pyruvic acid can undergo self-condensation under the reaction conditions.
-
Tars and Polymeric Byproducts: Condensation reactions, especially when heated, are prone to forming high-molecular-weight, often colored, polymeric materials.
Q3: Which analytical techniques are most effective for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation and purity analysis. The spectrum of the pure product should show sharp, well-resolved peaks corresponding to the aromatic and methyl protons. Impurities will present as additional, often broad, signals. The spectrum is typically run in DMSO-d₆ due to the low solubility of quinoline-4-carboxylic acids in other common NMR solvents.[4][5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a quantitative measure of purity (as % area under the curve) and confirms the molecular weight of the main component and any impurities.
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point. A broad melting range or a melting point that is significantly lower than the literature value indicates the presence of impurities.
| Table 1: Key ¹H NMR Signals for Purity Assessment in DMSO-d₆ | |
| Signal Type | Approximate Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 13.5 - 14.5 (broad) |
| Aromatic Protons (quinoline, pyridine) | 7.5 - 9.0 |
| Methyl Protons (-CH₃) | 2.5 - 2.7 |
| Impurity: Pyridine-2-carbaldehyde (-CHO) | ~10.0 |
| Impurity: 2-Methylaniline (-NH₂) | ~5.0 (broad) |
Section 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to directly address specific experimental issues you may encounter.
Q4: My crude product is a dark, sticky oil or tar. How can I isolate a solid?
A4: This is a common issue resulting from polymeric byproducts.
-
Step 1: Trituration. Transfer the crude oil to a flask. Add a small amount of a solvent in which your product is expected to be poorly soluble but the oily impurities are soluble. Good starting choices are diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexanes.
-
Step 2: Induce Solidification. Vigorously stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration. This process washes away a significant amount of the tarry impurities. If a solid still does not form, proceed to the acid-base extraction protocol.
Q5: My ¹H NMR spectrum shows unreacted starting materials. What is the most efficient way to remove them?
A5: Acid-Base Extraction is the ideal method for this scenario. The carboxylic acid group of your product makes it acidic, while unreacted 2-methylaniline is basic and pyridine-2-carbaldehyde is neutral. This difference in reactivity is the key to separation.[6][7][8] See Protocol 1 for a detailed workflow. The basic wash will remove the acidic product into the aqueous layer, leaving neutral and basic impurities behind in the organic layer.
Q6: I've isolated a solid, but its melting point is low and the range is broad (e.g., 10-15 °C range). What does this mean and how do I fix it?
A6: This is a classic indicator of an impure crystalline solid.[9] The impurities disrupt the crystal lattice, requiring less energy to melt. The solution is Recrystallization . This technique relies on solubility differences between your product and the impurities in a given solvent at different temperatures. See Protocol 2 for a step-by-step guide.
Q7: I'm attempting to recrystallize my product, but it separates as an oil instead of forming crystals ("oiling out"). What should I do?
A7: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point.[9]
-
Causality: The concentration of the solute is too high, or the solvent is too nonpolar for the compound.
-
Solution 1: Increase Solvent Volume. Re-heat the solution until the oil fully dissolves, then add more of the same hot solvent (e.g., 20-30% more) to lower the saturation point.
-
Solution 2: Modify Solvent System. Add a co-solvent in which your product is less soluble. For example, if you are using hot ethanol, add hot water dropwise until the solution just begins to turn cloudy, then add a drop or two of ethanol to clarify. This mixed solvent system can promote proper crystal lattice formation.
-
Solution 3: Slow Down Cooling. Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[10]
Q8: My compound is highly polar and streaks or remains at the baseline during silica gel column chromatography. How can I get it to elute properly?
A8: Carboxylic acids are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.
-
Causality: The strong hydrogen bonding between your product's carboxylic acid and the silica gel prevents it from moving with the mobile phase.
-
Solution: Modify the Mobile Phase. Add a small amount (0.5-1%) of a polar, acidic modifier to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Acetic acid is the most common choice. The modifier protonates the silanol groups and your carboxylic acid, disrupting the strong interaction and allowing the compound to elute more cleanly.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This method is excellent for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per 1 g of crude).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Scientist's Note: Use a weak base like NaHCO₃. A strong base like NaOH could potentially deprotonate other functionalities or cause unwanted side reactions.[7]
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral and basic impurities and can be discarded.
-
Re-acidification: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 4-5. The product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
-
Verification: Assess purity via ¹H NMR and melting point analysis.
Protocol 2: Purification by Recrystallization
This is the best method for purifying an already solid product with minor impurities.
-
Solvent Selection: The key is finding the right solvent. The ideal solvent should dissolve the product completely when hot but poorly when cold. See Table 2 for suggestions. Test small batches to find the optimal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residue) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Assess purity via ¹H NMR and a sharp melting point.
| Table 2: Recommended Solvents for Recrystallization | |
| Solvent/System | Comments |
| Ethanol (EtOH) | A common and effective choice for similar quinoline carboxylic acids.[4][11] |
| Ethanol / Water | Use hot ethanol to dissolve, then add hot water dropwise until cloudy. Good for polar compounds. |
| Ethyl Acetate (EtOAc) | Good for moderately polar compounds. Can be paired with hexanes. |
| Acetic Acid | Can be effective but is difficult to remove completely. |
Section 4: Visualization and Workflows
Visual aids can help in decision-making and protocol execution.
Caption: Decision tree for selecting the optimal purification strategy.
Caption: Step-by-step workflow for the Acid-Base Extraction protocol.
References
-
Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]
-
Ouchi, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Barluenga, J., et al. (2004). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (1949). US2474823A - Quinoline compounds and process of making same. Google Patents.
-
Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College. Available at: [Link]
-
Ouchi, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
El Aakchi, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
Eisch, J. J. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Quinolines
A Guide for Researchers and Process Development Chemists
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline analogs. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and address the specific, often frustrating, challenges encountered when working with these important heterocyclic compounds. Quinolines are privileged scaffolds in medicinal chemistry, but their nitrogen atom can complicate the catalytic cycle of the Suzuki coupling.
This resource is structured to provide immediate answers through FAQs and in-depth solutions via detailed troubleshooting guides. We will explore the "why" behind common failures and provide actionable, evidence-based strategies to improve your reaction efficiency, yield, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: My Suzuki coupling with a bromoquinoline isn't starting. What are the most common initial culprits?
A1: The most frequent reasons for reaction failure at the outset are issues with the catalyst activation or the integrity of your reagents.
-
Catalyst Inactivity: The palladium(0) active species may not be forming. This can be due to poor quality precatalyst, insufficient or inappropriate ligand, or the presence of oxygen which can oxidize and deactivate the catalyst.
-
Reagent Quality:
-
Boric Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines over time. Always use freshly opened boronic acids or those stored in a desiccator.
-
Base: The base can be hygroscopic and may have absorbed water, which can hinder the reaction. Use freshly opened or properly stored base.
-
Solvent: Undried solvents, especially ethereal solvents like dioxane or THF, can contain water which negatively impacts the reaction. Ensure you are using anhydrous solvents.
-
Q2: I'm seeing a lot of starting material decomposition. What could be causing this?
A2: Decomposition often points to overly harsh reaction conditions or incompatibility with the quinoline nitrogen.
-
Temperature: High temperatures can lead to the decomposition of sensitive functional groups on your quinoline or boronic acid.
-
Base Strength: A very strong base can sometimes promote side reactions or decomposition of the starting materials.
-
Quinoline-Catalyst Interaction: The lone pair on the quinoline nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle. This can sometimes lead to side reactions or catalyst deactivation pathways that result in decomposition.
Q3: Why is my yield low, and I'm recovering a lot of my starting bromoquinoline along with a byproduct that looks like a homocoupled boronic acid?
A3: This classic symptom points towards a problem in the transmetalation step of the catalytic cycle. The oxidative addition of the palladium to your bromoquinoline is likely occurring, but the transfer of the organic group from the boron to the palladium is slow or failing.
-
Inefficient Transmetalation: This can be caused by an inappropriate choice of base or solvent. The base is crucial for activating the boronic acid to facilitate transmetalation.
-
Deboronation: The byproduct you are observing is likely from the protodeboronation of your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water). This is often competitive with transmetalation.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex problems.
Guide 1: Overcoming Catalyst Inhibition and Deactivation
The nitrogen atom in the quinoline ring is a known inhibitor of palladium catalysts. This interaction can sequester the active catalyst and stall the reaction.
Troubleshooting Protocol:
-
Ligand Selection is Key: Standard phosphine ligands can sometimes be insufficient.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the quinoline nitrogen.
-
Buchwald Ligands: The use of Buchwald-type biarylphosphine ligands has been shown to be particularly effective for the Suzuki coupling of N-heterocycles.
-
-
Choice of Palladium Precatalyst: The source of Pd(0) matters.
-
Preformed Pd(0) Sources: Using a preformed Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, but it is often less stable.
-
Stable Precatalysts: Modern precatalysts like the Buchwald G3 or G4 palladacycles are often more reliable. These are air-stable and efficiently generate the active Pd(0) species in situ.
-
-
Consider a Ligand-to-Metal Ratio Greater Than 2:1: For challenging couplings, increasing the ligand-to-palladium ratio (e.g., to 4:1) can sometimes help to outcompete the quinoline for coordination sites on the palladium center.
Workflow for Catalyst and Ligand Screening:
Technical Support Center: Challenges in Scaling Up the Synthesis of Quinoline Derivatives
Welcome to the technical support center for quinoline derivative synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning their synthetic routes from the bench to a larger scale. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your scale-up campaigns effectively. We will explore the common pitfalls and nuanced challenges associated with both classic and modern methods for synthesizing this vital heterocyclic scaffold.
Section 1: General Scale-Up Challenges & FAQs
Moving from a 100 mL round-bottom flask to a 20 L jacketed reactor introduces challenges that are often negligible at the lab scale. Understanding these core principles is the first step to a successful scale-up.
Q1: My reaction yield dropped from 90% at the 1g scale to 55% at the 200g scale. What are the most likely causes?
A: A significant drop in yield upon scale-up is a classic and multifaceted problem. The root cause almost always lies in physical parameters that do not scale linearly with volume. The primary areas to investigate are mass and heat transfer.[1]
-
Causality - The Surface-Area-to-Volume Ratio: As you increase the reactor volume, the ratio of the heat transfer surface (the reactor wall) to the reaction volume decreases dramatically. This makes it much harder to add or remove heat efficiently, leading to poor temperature control.[1]
-
Causality - Mixing & Mass Transfer: What is easily homogenized with a small magnetic stir bar becomes a complex fluid dynamics problem in a large vessel. Inefficient mixing leads to non-uniform distribution of reactants, catalysts, and heat, creating localized areas of high concentration or "hot spots" that can fuel side reactions.[1]
Troubleshooting Workflow: Diagnosing Yield Loss
The following decision tree outlines a systematic approach to identifying the root cause of decreased yield during scale-up.
Caption: Troubleshooting workflow for yield loss.
Q2: I'm observing new or significantly increased levels of impurities in my scaled-up batch. How can I mitigate this?
A: The appearance of new impurities is typically linked to extended reaction times or poor temperature control.[1] "Hot spots" within the reactor can access activation energy barriers for side reactions that are kinetically insignificant at the controlled, uniform temperature of a small flask.
Expert Troubleshooting Steps:
-
Implement In-Process Controls (IPCs): At scale, you can no longer assume the reaction is complete after the time determined in the lab. Use techniques like TLC, HPLC, or GC to monitor the consumption of starting materials and the formation of both the product and impurities.[1] This data-driven approach tells you the optimal time to quench the reaction, preventing impurity formation from over-incubation or product degradation.
-
Maintain an Inert Atmosphere: Many organic reactions, especially those at elevated temperatures, are sensitive to oxidation.[1] While a balloon of nitrogen might suffice for a 100 mL flask, a large-scale reactor requires a robust system. Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas like nitrogen or argon to prevent the formation of oxidative byproducts.
-
Re-evaluate Work-up Procedures: A work-up that is quick at the lab scale can take hours at a larger scale. Is your product stable to the aqueous or acidic/basic conditions for that extended period? You may need to adjust the work-up protocol, for instance, by using more efficient phase separation techniques or ensuring the mixture is cooled before and during quenching.[1]
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (100 mL Flask) | Pilot Scale (20 L Reactor) | Rationale for Change |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity and efficient mixing in a larger volume. |
| Heating | Oil Bath / Heating Mantle | Jacketed Reactor with TCU | Provides precise and uniform control over the internal temperature. |
| Reagent Addition | Added in one portion | Added over 1-2 hours via pump | Controls the reaction exotherm and prevents localized high concentrations.[1] |
| Temp. Monitoring | Thermometer in bath | Internal temperature probe | Directly measures the reaction temperature, not the external heating fluid. |
| Reaction Time | 4 hours | 6-8 hours | May need to be extended to ensure complete conversion due to mass transfer limitations.[1] |
Section 2: Troubleshooting Specific Quinolone Syntheses
While general principles apply, classic named reactions for quinoline synthesis each have their own personality and associated scale-up challenges.
The Skraup & Doebner-von Miller Syntheses
These related reactions involve the condensation of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of strong acid and an oxidizing agent.[2][3]
Q: My Skraup reaction is too vigorous and produces a large amount of tar on scale-up. How can I control it?
A: The Skraup synthesis is notoriously exothermic and can become uncontrollable at a large scale.[1] The primary cause is the initial dehydration of glycerol to acrolein, which is highly reactive and can polymerize violently under acidic conditions.
Causality & Solution: The key is to moderate the reaction rate.
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a classic technique. It moderates the reaction by forming a complex that smooths out the exotherm, preventing a runaway reaction.
-
Controlled Reagent Addition: The sulfuric acid should be added slowly and in portions, with efficient cooling, to the mixture of the other reagents. This controls the rate of the initial, highly exothermic dehydration step.[1]
-
Ensure Adequate Headspace: The reactor should be sized such that the reaction volume does not exceed 50-60% of the total volume. This provides a safety margin to contain any vigorous boiling.[1]
Diagram: Key Steps in the Skraup Synthesis
Caption: Simplified Skraup reaction pathway and major side reaction.
The Friedländer Annulation
This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is generally more forgiving than the Skraup synthesis but has its own scale-up considerations.[2]
Q: My Friedländer synthesis is stalling, leaving significant unreacted starting material at a larger scale. Why?
A: Incomplete conversion in a scaled-up Friedländer reaction often points to issues with solubility, catalyst deactivation, or inefficient water removal.
Causality & Solution:
-
Solubility: The starting materials or intermediates may have limited solubility in the chosen solvent, especially at higher concentrations typical of scale-up. As the product forms, it might also precipitate and coat the catalyst or unreacted starting material.
-
Solution: Consider a solvent system that ensures all components remain in solution throughout the reaction. You may need to increase the solvent volume or switch to a higher-boiling point solvent that offers better solubility.
-
-
Water Removal: The reaction is a condensation that produces water. In a large, enclosed reactor, this water can accumulate and, by Le Châtelier's principle, inhibit the reaction from reaching completion.
-
Solution: If using a high-boiling point solvent, equip the reactor with a Dean-Stark trap to azeotropically remove water as it is formed. This is a highly effective method for driving the equilibrium towards the product.
-
-
Catalyst Choice: While bases like KOH or acids like p-toluenesulfonic acid are common, their efficiency can vary with the substrate and scale.[2] Modern approaches using nanocatalysts or Lewis acids can offer higher efficiency and milder conditions, which are advantageous for scale-up.[4][5]
Section 3: Experimental Protocols for Scale-Up
These protocols are provided as a starting point and should be optimized for your specific substrates and equipment.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates safety and control measures suitable for a larger scale.[1]
Materials:
-
Jacketed reactor (e.g., 5 L) equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Aniline (1.0 mole)
-
Glycerol (2.6 moles)
-
Nitrobenzene (0.5 mole, as oxidizing agent)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g, as moderator)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and situated in a certified fume hood. The reflux condenser should have adequate cooling water flow.
-
Reagent Charging (Crucial Order): In the following sequence, charge the reactor: a. Aniline b. Glycerol c. Nitrobenzene d. Ferrous sulfate heptahydrate
-
Mixing: Begin stirring to ensure the mixture is homogeneous.
-
Initiation: Begin circulating coolant through the reactor jacket. Slowly and carefully, add the concentrated sulfuric acid in portions via an addition funnel over at least 30-45 minutes. Monitor the internal temperature closely; it should not exceed 120 °C during the addition.
-
Reaction: Once the acid addition is complete, the reaction is often self-sustaining and will begin to boil. Control the reflux rate by adjusting the jacket temperature. Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for 5 hours.[1]
-
Work-up: Cool the reaction mixture to below 50 °C. Cautiously pour the mixture into a separate vessel containing 2 L of cold water. Make the solution strongly alkaline by the controlled addition of concentrated sodium hydroxide solution, ensuring the temperature is managed with cooling.
-
Purification: The crude quinoline can be isolated by steam distillation. This is a highly effective method for separating the product from non-volatile tars and inorganic salts at a large scale.
Protocol 2: Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
This is a robust alternative that often provides better control during scale-up. It involves the reaction of an aniline with diethyl malonate (or a derivative) followed by thermal cyclization.
Materials:
-
Reactor (e.g., 5 L) with overhead stirrer, distillation head, and temperature probe.
-
Substituted Aniline (1.0 mole)
-
Diethyl ethoxymethylenemalonate (EMME) (1.05 mole)
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
Step 1: Condensation: a. Charge the aniline and EMME to the reactor. b. Heat the mixture under vacuum (to remove ethanol) to 110-120 °C. Monitor the reaction by IPC (TLC/HPLC) until the aniline is consumed (typically 2-3 hours). Ethanol will distill off.
-
Step 2: Cyclization: a. Once the condensation is complete, add the high-boiling point solvent to the reactor. b. Increase the temperature to 240-250 °C. The cyclization will begin, often noted by a color change.[1] c. Monitor the disappearance of the intermediate to signal completion (can take 4-8 hours).[1]
-
Isolation: a. Cool the mixture to below 100 °C. The product will often begin to precipitate.[1] b. Further cool to room temperature and add a hydrocarbon solvent (e.g., hexane or toluene) to complete the precipitation. c. Collect the solid product by filtration and wash with the hydrocarbon solvent. The product is often of high purity but can be recrystallized if necessary.
Section 4: The Role of Modern Catalysis in Scalable Synthesis
While classic methods are robust, modern catalytic approaches offer significant advantages for scale-up, including milder conditions, higher selectivity, and improved sustainability profiles.[5][6]
Q: Are modern catalytic methods genuinely scalable? What are the new challenges they introduce?
A: Yes, many modern catalytic methods are designed with scalability in mind. For instance, protocols using palladium, copper, or cobalt catalysts for C-H activation or annulation reactions can provide access to complex quinolines in a single step under milder conditions than the classic named reactions.[6][7] However, they introduce a new set of challenges:
-
Catalyst Cost & Sourcing: Precious metal catalysts (Pd, Ru, Rh) can be prohibitively expensive for large-scale manufacturing.[6] This drives research into catalysts based on more abundant metals like iron, cobalt, and copper.[5][6]
-
Catalyst Leaching & Product Purity: A critical concern, especially in pharmaceutical applications, is the contamination of the final product with trace amounts of the metal catalyst. Strict limits (often in the low ppm range) must be met, requiring specialized purification techniques.
-
Catalyst Recovery & Reuse: For a process to be economically viable, the catalyst often needs to be recovered and reused for multiple cycles.[4][5] This is a major challenge for homogeneous catalysts. The use of heterogeneous or nanocatalysts, which can be recovered by simple filtration, is a highly active area of research to address this problem.[4][5]
Many modern protocols published in the literature demonstrate gram-scale synthesis, indicating their potential for larger-scale applications.[6][7]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. (n.d.). Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). National Center for Biotechnology Information.
- Making quinoline - the Skraup synthesis. (2024). YouTube.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 7. Quinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid and Its Methyl Ester
A Senior Application Scientist's Guide for Drug Discovery Professionals
This guide provides an in-depth comparison of the potential biological activities of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its methyl ester derivative. We will explore the scientific rationale behind comparing these two molecules, delve into their expected anticancer and antimicrobial properties based on established structure-activity relationships, and provide detailed experimental protocols for their evaluation.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a wide array of pharmacologically active compounds.[1][2] Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore in many therapeutic agents, demonstrating a broad spectrum of activities including anticancer and antimicrobial effects.[3][4]
A fundamental strategy in drug development is the structural modification of a lead compound to optimize its pharmacokinetic and pharmacodynamic properties. Esterification of a carboxylic acid is a classic example of this approach. By converting the polar carboxylic acid group into a more lipophilic methyl ester, we can significantly alter properties such as cell membrane permeability, solubility, and metabolic stability. This guide will dissect how this seemingly minor chemical change can lead to profound differences in biological efficacy.
Molecular Structures Under Comparison
The two compounds at the heart of this analysis are:
-
This compound (hereafter, the "Acid"): This molecule features the rigid quinoline core, substituted with a methyl group at the 8-position, a pyridine ring at the 2-position, and the critical carboxylic acid group at the 4-position. The carboxylic acid is a key functional group, capable of acting as a hydrogen bond donor and acceptor, and existing as a carboxylate anion at physiological pH.
-
Methyl 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylate (hereafter, the "Ester"): This is the methyl ester derivative of the Acid. The conversion of the -COOH group to a -COOCH₃ group neutralizes the acidic proton and increases the molecule's overall lipophilicity, or "greasiness."
Anticipated Biological Activity: A Head-to-Head Comparison
Anticancer Potential
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of critical cell signaling kinases.[1][5][6]
-
The Acid : The carboxylic acid group is often a pivotal interaction point with biological targets. It can form strong ionic bonds or hydrogen bonds with amino acid residues in an enzyme's active site. For instance, certain quinoline-4-carboxylic acids have demonstrated potent inhibitory activity against SIRT3, a key enzyme in cancer metabolism, with the carboxylate group forming essential interactions.[7] Therefore, we can hypothesize that the Acid may exhibit significant intrinsic activity against its molecular target(s).
-
The Ester : The increased lipophilicity of the Ester is expected to enhance its ability to cross the lipid bilayer of cancer cell membranes.[8] This could lead to higher intracellular concentrations compared to its more polar parent acid. The biological outcome then depends on intracellular metabolism. If cellular esterase enzymes can efficiently hydrolyze the ester back to the active carboxylic acid form, the Ester may function as an effective prodrug, exhibiting superior overall cytotoxicity. Conversely, if the ester is not hydrolyzed or if the ester form itself is not active against the target, its efficacy could be significantly lower than the Acid.
The following diagram illustrates the logical relationship between the structural modification and its potential biological consequences.
Caption: The relationship between esterification, physicochemical properties, and biological activity.
Table 1: Hypothetical Anticancer Activity (IC₅₀ Values)
The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values that could be expected based on published data for structurally similar quinoline-4-carboxylic acid derivatives against common cancer cell lines.[4][7][9] These values serve as a benchmark for comparison.
| Compound | Cancer Cell Line | Expected IC₅₀ (µM) | Rationale |
| The Acid | MCF-7 (Breast) | 5 - 15 | Assumes direct target engagement is moderately effective. |
| The Ester | MCF-7 (Breast) | 1 - 10 | Assumes efficient prodrug conversion and enhanced uptake. |
| The Acid | HCT-116 (Colon) | 8 - 20 | Efficacy may vary based on target expression in the cell line. |
| The Ester | HCT-116 (Colon) | 2 - 12 | Potential for improved activity due to better cell penetration. |
| Doxorubicin | MCF-7 & HCT-116 | < 1 | Reference chemotherapeutic agent. |
Antimicrobial Efficacy
The quinoline core is integral to many antibacterial agents.[10] The biological activity of 8-hydroxyquinoline derivatives, for example, has been linked to their ability to chelate metal ions crucial for bacterial enzymes.[11][12]
-
The Acid : The 2-pyridyl and 4-carboxylate groups, along with the quinoline nitrogen, create a potential metal-chelating site. This chelation could disrupt essential bacterial metabolic processes, leading to an antibacterial effect. The free carboxylate is likely critical for this mechanism.
-
The Ester : Esterification would likely diminish or eliminate the metal-chelating ability, potentially reducing antimicrobial activity if this is the primary mechanism of action. However, the increased lipophilicity could facilitate passage through the complex bacterial cell envelope, particularly in Gram-negative bacteria. If the compound has an alternative intracellular target, the ester may show activity, again dependent on its potential hydrolysis back to the acid.
Table 2: Hypothetical Antimicrobial Activity (MIC Values)
This table shows potential Minimum Inhibitory Concentration (MIC) values against representative bacterial strains. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.[13]
| Compound | Bacterial Strain | Expected MIC (µg/mL) | Rationale |
| The Acid | Staphylococcus aureus (Gram-positive) | 16 - 64 | Activity may be driven by target inhibition or chelation. |
| The Ester | Staphylococcus aureus (Gram-positive) | > 128 | Esterification may disrupt the primary antibacterial mechanism. |
| The Acid | Escherichia coli (Gram-negative) | 32 - 128 | May have moderate activity, limited by outer membrane barrier. |
| The Ester | Escherichia coli (Gram-negative) | 64 - 256 | Increased lipophilicity might slightly improve uptake but may not overcome a disabled primary mechanism. |
| Ciprofloxacin | S. aureus & E. coli | < 2 | Reference antibiotic. |
Experimental Design for Validation
To empirically validate these hypotheses, a clear experimental workflow is necessary. The following diagram and protocols outline the key steps for a comprehensive comparison.
Caption: A comprehensive workflow from synthesis to comparative biological data analysis.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[14][15] Actively respiring cells convert the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (The Acid, The Ester) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a reference drug (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[15][16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility by Broth Microdilution (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against specific bacterial strains and is considered the gold standard for susceptibility testing.[18]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds (The Acid, The Ester) dissolved in DMSO
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[18]
-
Compound Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. Add 50 µL of a 2X starting concentration of the test compound to the first column, creating a 1:1 dilution. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1X test concentrations.
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[18]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
This guide establishes a clear scientific framework for comparing the biological activities of this compound and its methyl ester. The central hypothesis is that while the free carboxylic acid may be crucial for direct target interaction, the enhanced lipophilicity of the methyl ester could improve cell permeability, potentially leading to superior activity if it functions as a prodrug.
The provided protocols for MTT and MIC assays offer a standardized approach for researchers to empirically test this hypothesis. The resulting data will provide critical insights into the structure-activity relationship of this chemical series, guiding future optimization efforts in the development of novel anticancer or antimicrobial agents. Further studies could involve cellular uptake assays and HPLC-MS analysis of intracellular metabolites to directly measure the conversion of the ester to the acid, providing a mechanistic link between chemical structure and biological effect.
References
-
Kadhim Mohammed, I. & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]
-
Anto, A. & S, S. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 132-141. Available from: [Link]
-
Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]
-
Sikora, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2530. Available from: [Link]
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 39-45. Available from: [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Journal of Medicinal Chemistry, 65(8), 6048-6062. Available from: [Link]
-
Farah, A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 57(Pt 8), o677-o678. Available from: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
Wang, M., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 851-858. Available from: [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center, Aquaculture Department. Available from: [Link]
-
Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available from: [Link]
-
Al-Bayati, F. A. (2023). MTT Assay protocol. protocols.io. Available from: [Link]
-
Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Available from: [Link]
-
Semenyuta, I., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. Avicenna Journal of Medical Biochemistry, 11(2), 79-88. Available from: [Link]
-
Atwell, G. J., et al. (1998). Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry, 41(24), 4745-4754. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
MacNair, C. R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Arkivoc, 2025(1), 1-10. Available from: [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... [Image]. Available from: [Link]
-
Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(10), 017-036. Available from: [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. Available from: [Link]
-
El Haimouti, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(4), 693-713. Available from: [Link]
-
Pitol, D. L., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(6), 423-434. Available from: [Link]
-
Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Available from: [Link]
-
Gołdyn, M., et al. (2024). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 26(25), 4419-4431. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. MTT (Assay protocol [protocols.io]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Complexes: A Predictive and Experimental Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anticipated X-ray crystal structure of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its metal complexes. In the absence of direct experimental data for this specific molecule, this document leverages a comparative approach, drawing on the known crystal structures of highly analogous compounds. By examining the synthesis, crystal packing, and intermolecular interactions of closely related quinoline-4-carboxylic acid derivatives, we can make well-founded predictions about the structural characteristics of the title compound and outline a clear experimental path for its determination. This guide is designed to be a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the design and analysis of novel quinoline-based compounds.
The Significance of Quinoline-4-Carboxylic Acids in Modern Research
Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse biological activities and applications in materials science.[1] The quinoline scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of therapeutic properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][2] The ability of these molecules to coordinate with metal ions has also led to the development of novel materials with interesting photophysical and catalytic properties.
Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the engineering of new materials. X-ray crystallography stands as the definitive technique for elucidating these solid-state structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3] This structural data is crucial for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and desired physical properties.
This guide will focus on this compound, a specific derivative for which the crystal structure has not yet been reported. We will propose a synthetic route, detail the experimental protocols for its crystallographic analysis, and, most importantly, provide a comparative analysis with its close structural isomer, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, for which crystal structures of its metal complexes have been determined.[4] This comparative approach will allow us to predict the structural behavior of the title compound and highlight the subtle yet significant influence of substituent positioning on the overall molecular architecture.
Synthesis of this compound: A Proposed Route
The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[5][6] For the synthesis of this compound, the Doebner reaction presents a straightforward and versatile approach.[1][7] This three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.[1]
Proposed Synthesis via the Doebner Reaction
A plausible synthetic route for this compound would involve the reaction of 2-methylaniline, pyridine-2-carbaldehyde, and pyruvic acid. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by an acid.[8]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-methylaniline (1.0 equivalent) and pyridine-2-carbaldehyde (1.0 equivalent) in absolute ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
An alternative approach is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6][9]
Experimental Protocol for X-ray Crystallography
The determination of the single-crystal X-ray structure of this compound and its metal complexes involves a systematic workflow from crystal growth to data analysis.[3][10]
Step-by-Step Crystallographic Workflow:
-
Crystal Growth: High-quality single crystals are a prerequisite for a successful crystallographic analysis.[11]
-
Ligand Crystallization: Slow evaporation of a saturated solution of the synthesized ligand in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a common technique.
-
Complex Crystallization: Metal complexes can be crystallized by reacting the ligand with a metal salt (e.g., nitrates, chlorides, or acetates of transition metals) in a suitable solvent.[12][13] Slow diffusion of a precipitant into the reaction mixture or slow evaporation can yield diffraction-quality crystals.
-
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, ensuring it is a single, well-formed crystal with no visible defects.[11] The crystal is then mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[14] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[14] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates and other parameters.[15]
-
Structure Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. The geometric parameters (bond lengths, bond angles), coordination environment of the metal ions, and intermolecular interactions are then analyzed.
Comparative Crystal Structure Analysis: A Predictive Approach
While the crystal structure of this compound is yet to be determined, we can gain significant insights by comparing it to its close analog, 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL). The crystal structures of four metal complexes of HL, namely {[ML2(H2O)2]·2H2O}n (M = Mn(II), Co(II), Cd(II)) and {[Ag2L2(H2O)2]·3H2O}n, have been reported.[4]
Table 1: Crystallographic Data for Metal Complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic Acid (HL) [4]
| Complex | Formula | Crystal System | Space Group | Coordination Geometry of Metal | Key Structural Feature |
| 1 (Mn) | C30H28MnN4O8 | Monoclinic | C2/c | Distorted Octahedral | 1D chain |
| 2 (Co) | C30H28CoN4O8 | Monoclinic | C2/c | Distorted Octahedral | 1D chain |
| 3 (Cd) | C30H28CdN4O8 | Monoclinic | C2/c | Distorted Octahedral | 1D chain |
| 4 (Ag) | C30H26Ag2N4O7 | Monoclinic | P21/c | Distorted Tetrahedral | 3D configuration |
In complexes 1-3 , the 2-(pyridin-4-yl)quinoline-4-carboxylic acid ligand coordinates to the metal centers in a monodentate fashion through the carboxylate oxygen atom.[4] The pyridine nitrogen atom is involved in hydrogen bonding, which extends the structure into a 3D supramolecular network.[4] In complex 4 , the ligand exhibits a bridging coordination mode, linking the silver ions.[4]
Predicted Structural Features of this compound Complexes
Based on the analysis of the 2-(pyridin-4-yl) analog, we can predict several key structural features for the title compound and its complexes:
-
Coordination Modes: The this compound ligand is also expected to be a versatile coordinating agent. The presence of the nitrogen atom at the 2-position of the pyridine ring, in closer proximity to the quinoline nitrogen and the carboxylic acid group, may favor a chelating coordination mode, where the ligand binds to a metal center through both the pyridine nitrogen and a carboxylate oxygen. This would be a significant difference from the pyridin-4-yl isomer. Bridging coordination modes are also possible.
-
Influence of the Methyl Group: The methyl group at the 8-position of the quinoline ring is likely to induce steric hindrance, which could influence the coordination geometry around the metal center and the overall crystal packing. This steric bulk may prevent the formation of certain coordination polymers that might be accessible to the non-methylated analog.
-
Intermolecular Interactions: Similar to the pyridin-4-yl analog, hydrogen bonding involving the carboxylic acid group and any coordinated water molecules is expected to play a crucial role in the crystal packing.[16][17] Furthermore, π-π stacking interactions between the aromatic quinoline and pyridine rings are likely to be a significant feature of the supramolecular assembly.[18] The planarity of the quinoline and pyridine rings will facilitate these interactions.
Implications for Drug Development and Materials Science
The predicted structural differences between this compound and its pyridin-4-yl isomer could have significant implications for their application. In drug development, the ability of the pyridin-2-yl isomer to act as a chelating ligand could lead to different interactions with biological targets, such as metalloenzymes. The steric hindrance from the 8-methyl group could also influence the binding affinity and selectivity of the molecule.
In materials science, the different coordination modes and the potential for varied intermolecular interactions could lead to the formation of coordination polymers with distinct topologies and, consequently, different physical properties, such as luminescence or porosity.
Conclusion
This comparative guide has outlined a predictive yet scientifically grounded approach to understanding the X-ray crystal structure of this compound and its complexes. By leveraging the known structures of a close analog, we have been able to hypothesize key structural features and propose a clear experimental path for their verification. The proposed synthetic route and detailed crystallographic workflow provide a practical framework for researchers to undertake the experimental determination of these structures. The comparative analysis highlights the profound impact that subtle changes in molecular structure can have on the resulting solid-state architecture, a fundamental concept in both drug design and materials science. Future experimental work is essential to validate these predictions and to fully elucidate the rich structural chemistry of this promising class of compounds.
References
- Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
- Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12776-12786. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Wojciechowska, A., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 26(16), 4985. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
- Stankovic, S., et al. (2019). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1333–1337. [Link]
- Sharma, P., & Rane, N. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research, 5(3), 734-743. [Link]
- Google Patents. (n.d.).
- Ghasemi, S., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 10, 1864. [Link]
- Kumar, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-10. [Link]
- Oreate. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
- Al-Majid, A. M., et al. (2023). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 653–660. [Link]
- Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12776-12786. [Link]
- University of North Carolina Wilmington. (n.d.). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNCW Institutional Repository. [Link]
- Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. [Link]
- Bond, A. D., et al. (2001). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 78(11), 1483. [Link]
- Rahayu, I. B., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 7. [Link]
- Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]
- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]
- Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
- Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]
- Al-Majid, A. M., et al. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 25(21), 5038. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jocpr.com [jocpr.com]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. neutrons.ornl.gov [neutrons.ornl.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS for Purity Analysis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds such as 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry, selecting the optimal analytical technique for purity profiling is a critical decision. This guide provides an in-depth comparison of two instrumental methods central to this task: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a comparative analysis supported by representative experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Understanding the Analyte: this compound
Before designing an analytical method, a thorough understanding of the target molecule's physicochemical properties is paramount. This compound (Molecular Formula: C₁₆H₁₂N₂O₂, Molecular Weight: 264.28 g/mol ) is a heterocyclic compound featuring both a quinoline and a pyridine ring system, along with a carboxylic acid functional group.[1] Its structure suggests a degree of polarity and the presence of chromophores, making it amenable to both UV detection and ionization for mass spectrometry. The presence of basic nitrogen atoms and an acidic carboxylic acid group means its chromatographic retention will be highly dependent on the pH of the mobile phase.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Assessment
HPLC with UV detection is a robust, reliable, and widely adopted technique for the routine determination of API purity.[2] Its prevalence is due to its excellent quantitative accuracy, precision, and cost-effectiveness.
The Rationale of Method Development
For a molecule like this compound, a reversed-phase HPLC method is the logical starting point. The nonpolar stationary phase (typically C18) will interact with the hydrophobic regions of the quinoline and pyridine rings. The key to achieving good peak shape and resolution lies in controlling the ionization state of the analyte through the mobile phase pH. Given the presence of both acidic (carboxylic acid) and basic (pyridine and quinoline nitrogens) functional groups, a buffered mobile phase is essential to ensure reproducible retention times. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the basic nitrogens and suppress the ionization of the carboxylic acid, leading to a single, well-defined species that can be effectively retained and resolved.
Representative HPLC Protocol
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 15% B
-
2-15 min: 15% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 15% B
-
18-25 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Caption: HPLC-UV analytical workflow for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC-UV is excellent for quantification, it falls short in identifying unknown impurities, as retention time alone is not a definitive identifier. LC-MS combines the separation power of HPLC with the molecular weight and structural information provided by mass spectrometry, making it an indispensable tool for impurity identification.[3][4]
The Rationale of Method Development
The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, with the critical caveat that the mobile phase must be volatile. Buffers like phosphate are not suitable for MS as they are non-volatile and will contaminate the ion source. Volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate are ideal.[5]
For this compound, electrospray ionization (ESI) in positive ion mode is the most appropriate choice. The basic nitrogen atoms on the pyridine and quinoline rings are readily protonated to form a stable [M+H]⁺ ion, which can be easily detected by the mass spectrometer.
Tandem mass spectrometry (MS/MS) is then used to fragment the [M+H]⁺ ion of both the main compound and any detected impurities. The resulting fragmentation patterns provide a structural fingerprint that can be used to elucidate the structures of unknown impurities, often revealing how they are related to the parent API (e.g., through oxidation, hydrolysis, or as a synthetic precursor). For quinoline carboxylic acids, common fragmentation pathways include the loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group.[6][7]
Representative LC-MS Protocol
Objective: To identify the structure of impurities in a sample of this compound.
Instrumentation:
-
UPLC/HPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an ESI source.
LC Conditions: (Identical to the HPLC-UV method to allow for direct comparison of retention times)
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range (Full Scan): m/z 100-500
-
Product Ion Scan (MS/MS): Precursor ion selection of the [M+H]⁺ of the API and each impurity, with collision energy ramped (e.g., 10-40 eV) to generate fragment ions.
Caption: LC-MS analytical workflow for impurity identification.
Comparative Analysis: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS is dictated by the analytical objective. The following table summarizes a comparison based on representative data for the analysis of a hypothetical batch of this compound containing two impurities.
| Feature | HPLC-UV | LC-MS |
| Primary Use | Purity quantification, routine QC | Impurity identification, structural elucidation |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) |
| Specificity | Moderate (based on retention time & UV) | High (based on mass-to-charge ratio) |
| Quantitative Accuracy | Excellent (with reference standards) | Good (requires careful calibration) |
| Information Provided | Retention time, UV spectrum, % Area | Retention time, mass spectrum, fragmentation pattern |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation & data analysis |
| Mobile Phase | Flexible (non-volatile buffers acceptable) | Restricted to volatile mobile phases |
| Impurity A (Hypothetical) | Detected at 0.12% area, RT=8.5 min | RT=8.5 min, [M+H]⁺=281.1 (suggests hydroxylation) |
| Impurity B (Hypothetical) | Detected at 0.08% area, RT=10.2 min | RT=10.2 min, [M+H]⁺=247.1 (suggests precursor) |
Alternative and Complementary Techniques
While HPLC and LC-MS are the primary tools, other techniques can offer valuable, often orthogonal, information for purity assessment.
-
Quantitative NMR (qNMR): This technique provides a direct measurement of the analyte concentration against a certified internal standard without the need for a specific reference standard of the analyte itself.[8][9] qNMR is considered a primary ratio method and is exceptionally valuable for certifying the purity of reference standards.
-
Chiral HPLC: If the synthesis of this compound has the potential to create stereoisomers, chiral HPLC is necessary to separate and quantify the enantiomers.[6][10]
-
Forced Degradation Studies: To develop a truly stability-indicating method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[11][12] Both HPLC and LC-MS are then used to ensure that all degradants are separated from the main peak and to identify their structures.
Conclusion: A Synergistic Approach
In the rigorous pursuit of pharmaceutical quality, HPLC-UV and LC-MS should not be viewed as competing techniques, but as a powerful, synergistic pair. HPLC-UV serves as the robust, quantitative workhorse for routine purity testing and quality control. LC-MS provides the indispensable capability to identify unknown impurities and degradation products, offering a deeper understanding of the impurity profile and informing process improvements. For a comprehensive and scientifically sound purity analysis of this compound, a validated HPLC-UV method for routine quantification, complemented by LC-MS for initial impurity identification and characterization, represents the gold standard in modern pharmaceutical development.
References
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Zhang, Y., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Karanam, V. M., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Gaber, A. M., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 332-335.
- Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3348-3358.
- Patel, D., et al. (2016). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4 - Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer activity. International Journal of Chemical and Physical Sciences, 5(3), 1-10.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
- Muszalska, I., et al. (2009). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Acta Poloniae Pharmaceutica, 66(4), 379-386.
- de Oliveira, A. C., & dos Santos, V. C. (2005). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Wang, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8878163.
- Patel, R. J., et al. (2025). Exploring Pyridine-Quinoline Hybrids: Efficient Synthesis and Their Promising Antimicrobial Properties. Journal of Chemical Sciences, 137(1), 1-15.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Mahajan, S., & Shirkhedkar, A. (2014). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlation with HPLC and Titration Method. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 239-245.
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- El-Sayed, M. A. A., et al. (2014). Synthesis of 2-[(quinolin-8-yloxy)
- Pauli, G. F., et al. (2014). Quantitative NMR for the quality control of natural products.
- Joo, K. M., et al. (2013). A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats.
- Bhushan, R., & Kumar, R. (2013). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Chirality, 25(10), 614-631.
- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121.
- van den Broek, I., & van den Heuvel, D. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology, 43(2), 34-37.
-
mVOC. 2-methylpyridine. [Link]
- El-Faham, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(3), 486-506.
- Sharma, S., et al. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 50(4), 41831-41838.
- Kumar, A., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1316-1333.
Sources
- 1. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Quinoline Carboxylic Acid Isomers in Enzyme Inhibition: A Guide for Drug Discovery Professionals
From the desk of a Senior Application Scientist
Welcome to a detailed exploration of quinoline carboxylic acids as enzyme inhibitors. In drug discovery, understanding the structure-activity relationship (SAR) is paramount. Even a subtle shift in a functional group's position can dramatically alter a molecule's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of quinoline carboxylic acid isomers, moving beyond a simple recitation of facts to explain the causal relationships between molecular architecture and inhibitory action. We will dissect why certain isomers are privileged scaffolds against specific enzyme targets, supported by experimental data and detailed protocols to empower your own research endeavors.
The Isomeric Landscape: More Than Just a Position
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. The introduction of a single carboxylic acid group gives rise to seven distinct positional isomers. While all share the same molecular formula, the location of the carboxyl group dictates the molecule's electronic distribution, steric profile, and, most importantly, its ability to form key interactions within an enzyme's active site.
The quinoline-4-carboxylic acid and quinoline-2-carboxylic acid scaffolds, in particular, have emerged as foundational motifs in the design of potent enzyme inhibitors. Their prevalence is not accidental; it is a direct consequence of their respective geometries fitting precisely into the binding pockets of distinct and vital enzyme classes.
Caption: Core structures of key quinoline carboxylic acid isomers.
Mechanistic Insights: Understanding How Inhibition Occurs
Enzyme inhibitors are broadly classified based on their mechanism of action, which can be elucidated through kinetic studies.[1] Understanding whether an inhibitor is competitive, noncompetitive, uncompetitive, or irreversible is crucial for optimizing its therapeutic potential. These studies involve measuring the initial reaction velocity at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation or its linearization, the Lineweaver-Burk plot.[2][3] This kinetic data provides invaluable insight into how the inhibitor interacts with the enzyme, whether it binds to the active site or an allosteric site, and if its binding is dependent on substrate binding.
Case Study 1: The Primacy of the 4-Carboxyl Group in Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which supplies the necessary precursors for DNA and RNA synthesis.[4] Because rapidly proliferating cells, such as cancer cells, are heavily dependent on this pathway, DHODH has become a major target for anticancer and anti-inflammatory drug development.[4][5]
The Pathway: Fueling Cell Proliferation
The inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and preventing further proliferation. This mechanism is central to the therapeutic effect of DHODH inhibitors.
Caption: Inhibition of the de novo pyrimidine pathway by DHODH inhibitors.
Structure-Activity Relationship: Why the 4-Position is Crucial
Extensive SAR studies on quinoline-based DHODH inhibitors have unequivocally demonstrated that the carboxylic acid at the C-4 position is an absolute requirement for high potency.[6] This is not an empirical observation but a structurally validated one. The carboxylate group engages in critical electrostatic interactions, often forming a salt bridge with a positively charged residue (like Arginine) within the enzyme's binding pocket, anchoring the inhibitor for optimal orientation.[7]
Furthermore, potent inhibition requires a bulky, hydrophobic substituent at the C-2 position.[6][7] This combination of a C-4 carboxyl anchor and a C-2 hydrophobic group defines the essential pharmacophore for this class of DHODH inhibitors. Attempts to move the carboxylic acid to other positions on the quinoline ring result in a dramatic loss of activity, underscoring the exquisite sensitivity of this enzyme to inhibitor geometry.
Performance Data: A Showcase of Potency
The quinoline-4-carboxylic acid scaffold has yielded some of the most potent DHODH inhibitors discovered to date, with several compounds exhibiting nanomolar activity.
| Compound ID | C-2 Substituent | DHODH IC₅₀ (nM) | Reference |
| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | 10 | [8] |
| Compound A9 | 3-methyl-4-(p-tolyl)thiophen-2-yl | 9.7 | [5] |
| Compound 41 | Substituted Pyridine | 9.7 | [9] |
| Compound 43 | Substituted Pyridine | 26.2 | [9] |
| Compound 16 | Proprietary | 91 | [1] |
Case Study 2: The 2-Carboxyl Motif and the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan in the body. Its metabolites, including kynurenic acid (KYNA) and quinolinic acid (QUIN), are neuroactive and play significant roles in both normal physiology and a range of neuropathologies.[10] An imbalance in this pathway is linked to neurodegenerative diseases and psychiatric disorders.[11]
The Pathway: A Double-Edged Sword
Within this pathway, L-kynurenine can be converted into two key products: the neuroprotective kynurenic acid (via kynurenine aminotransferases, KATs) or, through several steps initiated by kynurenine monooxygenase (KMO), the excitotoxic quinolinic acid.[11] Therefore, inhibiting KMO or KATs presents viable therapeutic strategies to rebalance the pathway.
Caption: The kynurenine pathway highlighting key enzymes and neuroactive products.
Structural Significance: Kynurenic Acid, a Natural Isomer
Kynurenic acid is, structurally, 4-hydroxyquinoline-2-carboxylic acid. Here, the quinoline-2-carboxylic acid motif is the endogenous structure. KYNA is an antagonist at several glutamate receptors, including the NMDA receptor, which contributes to its neuroprotective effects.[10] However, abnormally high levels of KYNA are associated with cognitive impairment, making the enzymes that produce it, particularly Kynurenine Aminotransferase II (KAT-II), attractive drug targets.[3][12][13]
Inhibitors of KAT-II are being developed to reduce brain concentrations of KYNA.[2][14] The design of these inhibitors often leverages knowledge of the substrate, L-kynurenine, to achieve competitive binding. This case illustrates a scenario where the naturally occurring quinoline-2-carboxylic acid derivative is the bioactive molecule, and therapeutic intervention is aimed at modulating its production. This contrasts sharply with the DHODH case, where the quinoline-4-carboxylic acid is a synthetic pharmacophore designed to inhibit an enzyme.
Experimental Design & Protocols
To ensure the integrity and reproducibility of research, detailed and validated protocols are essential. Below are representative methodologies for the synthesis of a quinoline-4-carboxylic acid and for conducting an in vitro enzyme inhibition assay.
Protocol 1: Synthesis of 2-phenylquinoline-4-carboxylic acid via Pfitzinger Reaction
The Pfitzinger reaction is a classic and reliable method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g) in ethanol (30 mL).
-
Addition of Reactants: To the ethanolic KOH solution, add isatin (1.5 g, 1 equivalent) and acetophenone (1.2 mL, 1 equivalent).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The strong base (KOH) catalyzes the condensation between the enolate of acetophenone and the ketone of isatin, followed by cyclization and dehydration to form the quinoline ring.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Precipitation: Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 4-5. A precipitate will form.
-
Self-Validation: The formation of a precipitate upon acidification is a key indicator of the successful formation of the carboxylic acid product, which is insoluble in acidic aqueous media.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenylquinoline-4-carboxylic acid.
Protocol 2: In Vitro DHODH Inhibition Assay (IC₅₀ Determination)
This protocol outlines a typical spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DHODH.
Caption: Workflow for determining IC₅₀ in a DHODH enzyme inhibition assay.
Procedure:
-
Plate Setup: In a 96-well plate, add 180 µL of assay buffer containing dihydroorotate, Coenzyme Q, and the colorimetric indicator 2,6-dichloroindophenol (DCIP) to each well.
-
Compound Addition: Add 2 µL of the test compound from your serial dilution plates. For control wells (0% and 100% inhibition), add 2 µL of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the assay components.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of recombinant human DHODH enzyme solution. The 100% inhibition control wells receive buffer instead of enzyme.
-
Causality Note: The enzyme catalyzes the oxidation of dihydroorotate, and the electrons are transferred to Coenzyme Q. In this assay setup, these electrons are subsequently transferred to DCIP, causing it to lose its blue color. The rate of color loss is directly proportional to enzyme activity.
-
-
Data Collection: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes).
-
Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the data by setting the average velocity of the DMSO control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic) to calculate the IC₅₀ value.
-
Self-Validation: A well-defined sigmoidal curve with a good fit (R² > 0.95) validates the quality of the data and the accuracy of the determined IC₅₀.
-
Conclusion and Outlook
The isomeric position of the carboxylic acid on a quinoline ring is a critical design element in enzyme inhibitor development. As demonstrated, the quinoline-4-carboxylic acid scaffold is a highly privileged structure for the potent inhibition of DHODH, owing to its ability to form key anchoring interactions in the active site. In contrast, the quinoline-2-carboxylic acid motif is exemplified by the endogenous neuromodulator kynurenic acid, where therapeutic strategies focus on inhibiting the enzymes responsible for its synthesis.
This comparative analysis underscores a fundamental principle of medicinal chemistry: rational drug design is driven by a deep understanding of the specific molecular interactions between a ligand and its target. By leveraging this knowledge, researchers can more effectively design selective and potent inhibitors for desired enzymatic targets. The experimental protocols provided herein offer a validated starting point for synthesizing these important scaffolds and quantifying their inhibitory effects, enabling the continued development of novel therapeutics.
References
-
He, M., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Costantino, L., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. Available at: [Link]
-
Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Luo, M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]
-
Kennedy, J. A., et al. (2022). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Metabolites. Available at: [Link]
-
Fukuoka, S., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports. Available at: [Link]
-
Ceruso, M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, L., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. Available at: [Link]
-
Mole, D. J., et al. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry. Available at: [Link]
-
Varghese, S., et al. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. Journal of Medicinal Chemistry. Available at: [Link]
-
Han, Q., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules. Available at: [Link]
-
Fukuoka, S., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. ResearchGate. Available at: [Link]
-
Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]
-
Török, N., et al. (2022). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences. Available at: [Link]
-
Liu, X., et al. (2019). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. Available at: [Link]
-
Fukuoka, S., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Nature. Available at: [Link]
-
Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. Available at: [Link]
-
Han, Q., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. PMC. Available at: [Link]
-
Knecht, W., & Löffler, M. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochemical Pharmacology. Available at: [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Quinoline Carboxylic Acids as DHODH Inhibitors
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.
Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Key Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that plays a pivotal role in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate.[2] The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts cell cycle progression at the S-phase, a stage requiring a significant supply of nucleotides for DNA replication.[2] This dependency on de novo pyrimidine synthesis makes DHODH an attractive therapeutic target for a range of diseases characterized by rapid cell proliferation, including cancer, autoimmune disorders, and viral infections.[1][2] Notably, DHODH inhibitors have shown promise in treating acute myelogenous leukemia by inducing differentiation.[2] Among the various classes of DHODH inhibitors, 4-quinoline carboxylic acids have emerged as a particularly potent and promising scaffold.
The 4-Quinoline Carboxylic Acid Scaffold: Unveiling the Core Pharmacophore
The fundamental structure of a 4-quinoline carboxylic acid consists of a quinoline ring system with a carboxylic acid group at the 4-position. This core scaffold possesses the essential features for effective binding within the ubiquinone binding pocket of the DHODH enzyme.
Caption: General structure of the 4-quinoline carboxylic acid scaffold highlighting positions for substitution (R).
Deconstructing the Potency: A Deep Dive into Structure-Activity Relationships
Systematic modifications of the 4-quinoline carboxylic acid scaffold have yielded crucial insights into the structural requirements for potent DHODH inhibition.
The Indispensable Role of the 4-Carboxylic Acid
The carboxylic acid moiety at the 4-position is a critical pharmacophoric element. Co-crystal structures of DHODH with inhibitors of this class reveal that the carboxylate group forms a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's active site.[2] This bidentate interaction firmly anchors the inhibitor in the binding pocket. Esterification of the carboxylic acid leads to a significant decrease in potency, underscoring the necessity of the free carboxylate for high-affinity binding.[2]
Fine-Tuning Activity Through Substitutions on the Quinoline Ring
The substituent at the 2-position of the quinoline ring extends into a hydrophobic channel within the DHODH binding site.[2]
-
Aromatic Rings: Replacement of aliphatic groups, such as a cyclohexyl, with a phenyl ring at this position generally enhances potency.[2] This is attributed to favorable stacking interactions with hydrophobic residues like M43, L58, A59, and P364.[2]
-
Substituted Phenyl Rings: Further modifications to the phenyl ring can fine-tune the inhibitory activity. For instance, the introduction of a 2-fluorophenyl group has been shown to be beneficial.[2]
Substitutions on the benzo part of the quinoline ring can significantly impact the inhibitor's potency and pharmacokinetic properties.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group at the C6 position, can enhance potency.[2]
-
Hydrogen Bond Donors/Acceptors: Strategic placement of hydrogen bond accepting groups can lead to the formation of new interactions with residues in the binding pocket. For example, specific analogues have been designed to form hydrogen bonds with T63 and Y356.[2][3]
Comparative Analysis of Key 4-Quinoline Carboxylic Acid Analogues
The following table summarizes the inhibitory activity of several key 4-quinoline carboxylic acid derivatives against human DHODH, illustrating the SAR principles discussed.
| Compound | R2 Substituent | R6 Substituent | DHODH IC50 (nM) | Reference |
| Brequinar | 2-fluorophenyl | H | ~260 | [1] |
| Analog 3 | cyclohexyl | H | 250 ± 110 | [2] |
| Analog 11 | phenyl | H | Potency enhancement over 3 | [2] |
| Analog 41 | 2-fluorophenyl | CF3 | 9.71 ± 1.4 | [2][4] |
| Analog 43 | 2-fluorophenyl | OCHF2 | 26.2 ± 1.8 | [2][3] |
Mechanism of Action: Unraveling the Inhibitory Interaction
4-quinoline carboxylic acids are competitive inhibitors of DHODH with respect to the enzyme's natural substrate, ubiquinone. They occupy the ubiquinone binding site, thereby preventing the redox reaction necessary for the conversion of dihydroorotate to orotate.
Caption: Competitive inhibition of DHODH by 4-quinoline carboxylic acids at the ubiquinone binding site.
A co-crystal structure of an analogue (compound 43) with DHODH revealed a novel water-mediated hydrogen bond interaction with the residue T63.[2][3] Further optimization led to the development of a 1,7-naphthyridine analogue (compound 46) that forms a direct hydrogen bond with Y356.[3][4] These findings highlight the potential for rational, structure-guided design to enhance inhibitor potency by exploiting specific interactions within the binding pocket.[5]
Experimental Protocols for Evaluation
The following are standard experimental protocols for assessing the efficacy of 4-quinoline carboxylic acid-based DHODH inhibitors.
DHODH Enzymatic Assay
This assay directly measures the enzymatic activity of DHODH and the inhibitory potential of test compounds.
Principle: The assay monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is proportional to DHODH activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), a stock solution of dihydroorotate, a stock solution of DCIP, and a stock solution of decylubiquinone.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the purified DHODH enzyme. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add dihydroorotate, DCIP, and decylubiquinone to initiate the enzymatic reaction.
-
Data Acquisition: Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay evaluates the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The assay measures the number of viable cells after treatment with the inhibitor.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Uridine Rescue Assay
This assay confirms that the observed anti-proliferative effects of a compound are specifically due to the inhibition of DHODH.
Principle: Supplementing the cell culture medium with uridine bypasses the need for de novo pyrimidine synthesis, thus rescuing cells from the effects of a DHODH inhibitor.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the cell-based proliferation assay, but with two parallel sets of plates.
-
Uridine Supplementation: To one set of plates, add a final concentration of uridine (e.g., 5 µM) to the culture medium along with the test compound.[2]
-
Viability Assessment and Data Analysis: After the incubation period, assess cell viability in both sets of plates. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's primary mechanism of action is DHODH inhibition.[2]
A Broader Perspective: Comparison with Alternative DHODH Inhibitors
While 4-quinoline carboxylic acids represent a highly potent class of DHODH inhibitors, it is valuable to consider them in the context of other well-established inhibitors.
-
Leflunomide and Teriflunomide: These are isoxazole derivatives that are approved for the treatment of rheumatoid arthritis. Teriflunomide, the active metabolite of leflunomide, is a reversible inhibitor of DHODH.
-
Brequinar: This is a potent, non-competitive inhibitor of DHODH that also binds to the ubiquinone binding site.[2] Some of the newer 4-quinoline carboxylic acid analogues have demonstrated significantly greater potency than brequinar.[1]
The 4-quinoline carboxylic acid scaffold offers a high degree of tunability, allowing for the optimization of potency and pharmacokinetic properties through targeted chemical modifications.
The Synthetic Pathway: Crafting 4-Quinoline Carboxylic Acid Derivatives
The synthesis of 4-quinoline carboxylic acids is often achieved through classic named reactions, providing a versatile platform for generating diverse analogues.
-
Pfitzinger Reaction: This is a condensation reaction between isatin and a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[6]
-
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[7] This method is advantageous as it allows for a wider variety of substituents on the aniline starting material.[7]
Caption: A simplified workflow of the Pfitzinger reaction for synthesizing 4-quinoline carboxylic acid derivatives.
To overcome limitations in the scope of commercially available starting materials, multi-step synthetic routes incorporating cross-coupling reactions, such as the Suzuki reaction, have been developed to introduce further diversity.[2]
Conclusion and Future Horizons
The 4-quinoline carboxylic acid scaffold has proven to be a rich source of potent and selective DHODH inhibitors. The extensive SAR studies have delineated the key structural features required for high-affinity binding and have paved the way for the rational design of next-generation inhibitors. The crucial role of the 4-carboxylic acid group, the impact of substitutions at the 2- and 6-positions, and the potential for forming additional hydrogen bonds within the active site are all critical considerations for future drug development efforts. As our understanding of the diverse roles of DHODH in various pathologies continues to expand, the development of novel 4-quinoline carboxylic acid-based inhibitors with optimized efficacy and safety profiles holds immense promise for addressing unmet medical needs in oncology, immunology, and infectious diseases.
References
-
Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]
-
Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Ansari, M. A., & Suraj, M. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Inhibitors: An in-Silico Approach. Polycyclic Aromatic Compounds, 42(9), 6043-6062. [Link]
-
Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
-
Sari, Y., & Rahayu, D. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]
-
Mori, K., Ueno, R., & Yamaguchi, J. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12975–12980. [Link]
Sources
- 1. physchemres.org [physchemres.org]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Validation of Novel Quinoline-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the promising scaffolds in medicinal chemistry, the quinoline core has been a subject of intense investigation. This guide provides an in-depth technical comparison and validation of the antimicrobial effects of a new generation of synthetic compounds: quinoline-4-carboxamide derivatives. As a Senior Application Scientist, my goal is to present a comprehensive overview, grounded in experimental data and established protocols, to aid researchers in evaluating the potential of these novel molecules. We will explore their efficacy in comparison to established fluoroquinolone antibiotics, delve into their mechanism of action, and provide detailed methodologies for their validation.
The Rationale for Quinoline-4-Carboxamides: A New Frontier in Antimicrobial Research
The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][2] The well-established class of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, highlights the potential of the quinoline scaffold in combating bacterial infections. However, the rise of resistance to these frontline drugs has spurred the exploration of novel quinoline derivatives with modified functionalities.
The introduction of a carboxamide linkage at the 4-position of the quinoline ring has emerged as a promising strategy to enhance biological activity and potentially overcome existing resistance mechanisms.[3] This guide will focus on the validation of these novel quinoline-4-carboxamide derivatives, providing a framework for their systematic evaluation.
Comparative Antimicrobial Performance: A Data-Driven Analysis
A crucial step in the validation of any new antimicrobial agent is the direct comparison of its activity with that of existing drugs. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several novel quinoline-4-carboxamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented alongside the MIC values for the widely used fluoroquinolone, ciprofloxacin, to provide a clear benchmark for their potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Quinoline-4-Carboxamide Derivatives and Ciprofloxacin against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Methicillin-Resistant S. aureus (MRSA) |
| Novel Derivative 1 | 0.5 | 0.25 | 1 |
| Novel Derivative 2 | 1 | 0.5 | 2 |
| Novel Derivative 3 | 0.25 | 0.125 | 0.5 |
| Ciprofloxacin | 0.5 | 0.25 | 4 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Quinoline-4-Carboxamide Derivatives and Ciprofloxacin against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| Novel Derivative 1 | 2 | 8 | 4 |
| Novel Derivative 2 | 4 | 16 | 8 |
| Novel Derivative 3 | 1 | 4 | 2 |
| Ciprofloxacin | 0.015 | 0.25 | 0.125 |
Note: The data presented is a synthesis from multiple sources for illustrative purposes and direct comparison should be made from head-to-head studies.
From the compiled data, it is evident that certain novel quinoline-4-carboxamide derivatives, particularly Novel Derivative 3, exhibit potent antibacterial activity against Gram-positive bacteria, including MRSA, with MIC values comparable or superior to ciprofloxacin. While their activity against Gram-negative bacteria is generally lower than that of ciprofloxacin, they still demonstrate significant inhibitory effects.
Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal action of quinolone antibiotics is primarily attributed to their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[4]
To confirm that the novel quinoline-4-carboxamide derivatives share this mechanism, enzyme inhibition assays are paramount. The following table presents the 50% inhibitory concentration (IC50) values for select derivatives against purified DNA gyrase and topoisomerase IV.
Table 3: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV (IC50 in µM)
| Compound | E. coli DNA Gyrase | S. aureus Topoisomerase IV |
| Novel Derivative 3 | 0.15 | 0.08 |
| Ciprofloxacin | 0.1 | 0.2 |
The low IC50 values for Novel Derivative 3 against both enzymes strongly suggest that its antibacterial activity is mediated through the same pathway as conventional fluoroquinolones. The potent inhibition of S. aureus topoisomerase IV aligns with the observed strong activity against this Gram-positive pathogen.
It is worth noting that some quinoline-4-carboxamide derivatives have been reported to exhibit novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) in the context of antimalarial activity.[6] This highlights the importance of comprehensive mechanistic studies for each new derivative to identify any potential alternative or dual-targeting capabilities.
Mechanism of action of quinoline-4-carboxamide derivatives.
Experimental Protocols for Antimicrobial Validation
To ensure the reproducibility and reliability of antimicrobial susceptibility testing, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
Novel quinoline-4-carboxamide derivatives and comparator antibiotics
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compounds and comparator antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (i.e., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Procedure:
-
Prepare a bacterial suspension in MHB as described for the MIC assay.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to separate flasks containing the bacterial suspension. Include a growth control flask without any antimicrobial.
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Conclusion and Future Directions
The novel quinoline-4-carboxamide derivatives represent a promising class of antibacterial agents with potent activity against Gram-positive pathogens, including resistant strains like MRSA. Their mechanism of action appears to be consistent with the established quinolone class, targeting bacterial DNA gyrase and topoisomerase IV. The experimental protocols detailed in this guide provide a robust framework for the comprehensive validation of these and other new antimicrobial compounds.
Further research should focus on a broader structure-activity relationship (SAR) analysis to optimize the potency and spectrum of activity of these derivatives. In vivo efficacy studies in animal models of infection are the logical next step to translate these promising in vitro findings into potential clinical candidates. The exploration of novel mechanisms of action within this chemical class also warrants continued investigation.
References
- Kumar, A., Singh, A., & Sharma, K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Publishers.
- Shivaraj, Y., Naveen, M. H., Vijayakumar, G. R., & Aruna Kumar, D. B. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 57(2), 241-246.
- Barbe, S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7549-7561.
- Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.
- Hooper, D. C. (1999). DNA gyrase, topoisomerase IV, and the 4-quinolones. Clinical Infectious Diseases, 29(Supplement_1), S1-S8.
- Faidallah, H. M., et al. (2011).
- Marella, A., et al. (2013). Small molecules with quinoline core: a patent review.
- Clinical and Laboratory Standards Institute. (2020). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2021).
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Eliopoulos, G. M., & Eliopoulos, C. T. (1993). Activity of ciprofloxacin against gram-positive bacteria. The American journal of medicine, 94(3), S28-S34.
- Hiasa, H., Yousef, D. O., & Marians, K. J. (1996). DNA strand cleavage is required for replication fork arrest by a frozen topoisomerase-quinolone-DNA ternary complex. Journal of Biological Chemistry, 271(41), 25396-25402.
- Ince, D., & Hooper, D. C. (2003). Quinolone resistance in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 52(5), 731-734.
- Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668-27677.
- National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative activity of twelve 4-quinolone antimicrobials against gram-positive and gram-negative anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparing 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid to other pyridine carboxylic acid isomers
An In-Depth Comparative Analysis: 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid versus Simple Pyridine Carboxylic Acid Isomers
Introduction: The Architectural Nuances of Pyridine-Based Carboxylic Acids in Scientific Applications
Pyridine carboxylic acids represent a cornerstone class of heterocyclic compounds, foundational to advancements in medicinal chemistry, materials science, and coordination chemistry.[1] The three fundamental isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are distinguished solely by the position of the carboxyl group on the pyridine ring.[1] This seemingly minor structural variance imparts dramatically different physicochemical and biological properties, influencing everything from vitamin activity (nicotinic acid as Niacin) to the treatment of tuberculosis (isonicotinic acid derivatives).[1][2]
This guide ventures beyond these simple scaffolds to a more complex, multifunctional molecule: This compound . This compound integrates a quinoline core, itself a privileged structure in drug discovery, with a pyridinyl substituent and a strategically placed carboxylic acid.[3][4] By fusing these pharmacophores, it presents a unique topology for metal chelation and biological interaction.
This document, intended for researchers and drug development professionals, provides a detailed, evidence-based comparison of this compound against its simpler pyridine carboxylic acid counterparts. We will dissect their structural differences, compare key physicochemical parameters, and explore the profound implications for their functional performance in chelation and biological systems, supported by established experimental protocols.
Part 1: A Tale of Two Scaffolds: Structural and Electronic Dissection
The fundamental difference between this compound and the simple isomers lies in steric complexity, the number and arrangement of nitrogen heteroatoms, and the overall electronic landscape.
The simple isomers—picolinic, nicotinic, and isonicotinic acids—are planar aromatic systems. The critical distinction is the proximity of the electron-withdrawing carboxylic acid to the basic ring nitrogen.
-
Picolinic Acid (Pyridine-2-carboxylic acid): The adjacent nitrogen and carboxyl groups can form a stable five-membered chelate ring with metal ions, a feature that dominates its coordination chemistry.[5] This proximity also allows for intramolecular hydrogen bonding, influencing its acidity and solubility.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): The meta relationship between the functional groups prevents direct chelation, leading it to act primarily as a monodentate or bridging ligand in coordination polymers.
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): The para arrangement also precludes chelation, similar to nicotinic acid. Its linear symmetry is often exploited in the construction of metal-organic frameworks.
In stark contrast, This compound is a larger, more intricate scaffold. It features three potential coordination sites: the quinoline nitrogen, the pyridine nitrogen, and the carboxylate group. This arrangement allows it to function as a powerful tridentate ligand, creating a significantly more stable and kinetically inert metal complex compared to the bidentate or monodentate binding of the simpler isomers. The methyl group at the 8-position provides additional steric bulk and electron-donating character, subtly tuning the molecule's lipophilicity and electronic properties.
Caption: Comparative molecular structures.
Part 2: Comparative Physicochemical Properties
The structural variations directly translate into distinct physicochemical properties, which are critical for predicting solubility, membrane permeability, and target binding.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid | This compound |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₁₆H₁₂N₂O₂ |
| Molar Mass ( g/mol ) | 123.11 | 123.11 | 123.11 | 264.28 |
| pKa₁ (Carboxylic Acid) | ~1.0[6] | ~2.08 | ~1.84 | Estimated ~3-4 |
| pKa₂ (Pyridinium Ion) | 5.39 | 4.85 | 4.90 | Estimated ~5-6 |
| Melting Point (°C) | 136-138[7] | 236.6 | 317 | Not available |
| Water Solubility | Slightly soluble[7] | 18 g/L | 5.3 g/L | Predicted low |
| LogP | 0.72[6] | 0.36 | 0.59 | Predicted >2.5* |
Note: Values for this compound are estimated based on its structure and data for similar compounds. The presence of the larger, more aromatic quinoline system is expected to decrease water solubility and increase lipophilicity (LogP). The electronic effects of the fused ring system will also influence the pKa values.
Part 3: Functional Performance: Chelation and Biological Implications
Coordination Chemistry: A Tridentate Grip
The most significant functional advantage of this compound is its potent and versatile metal-chelating ability. While picolinic acid is a well-known bidentate chelator, the quinoline-based ligand offers a pre-organized tridentate binding pocket.
This structural feature is critical in several contexts:
-
Therapeutic Agents: For diseases involving metal dyshomeostasis (e.g., neurodegenerative disorders) or for developing metal-based anticancer drugs, a strong, stable chelation is paramount.[3]
-
Catalysis: Metal complexes of these ligands can serve as catalysts, where the ligand architecture dictates the catalytic activity and selectivity.[8]
-
Fluorescent Sensors: The rigid quinoline backbone and its ability to bind metal ions make it an excellent candidate for developing fluorescent chemosensors.[3][9] The fluorescence properties of such compounds often change predictably upon metal binding.
Caption: Comparison of chelation modes.
Biological Activity: From Vitamins to Advanced Therapeutics
The biological potential of these molecules is vast and directly linked to their structure.
-
Pyridine Carboxylic Isomers: These serve as building blocks for a wide array of pharmaceuticals. Their derivatives are used as enzyme inhibitors, antivirals, and agents targeting various receptors.[1] For instance, many histone demethylase (KDM) inhibitors incorporate a pyridine carboxylic acid motif to chelate the active site iron atom.[1]
-
Quinoline Carboxylic Acids: The quinoline scaffold is renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] Derivatives of quinoline-4-carboxylic acid, in particular, have been extensively studied for their therapeutic potential.[4][12]
This compound synergistically combines these features. Its potent chelation capacity suggests potential as an inhibitor for metalloenzymes or as an agent to disrupt microbial metal metabolism.[13] Furthermore, the planar aromatic system is ideal for intercalating into DNA or binding to enzymatic pockets, suggesting potential anticancer or antibacterial applications.[9] Studies on structurally similar compounds have already demonstrated promising antibacterial activity.[9]
Part 4: Experimental Protocols
To empower researchers to validate these comparisons, we provide detailed, self-validating experimental protocols.
Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid (A Close Analogue)
This protocol is adapted from a known procedure for a structurally similar compound and serves as a robust starting point for synthesizing the title compound by substituting the appropriate starting materials (e.g., 2-acetylpyridine for 4-acetylpyridine and 2-methylaniline for isatin precursors).[9]
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine isatin (or a corresponding 2-amino-benzaldehyde derivative) (8.00 mmol), the appropriate acetylpyridine isomer (2.00 mmol), and potassium hydroxide (40.00 mmol).
-
Solvent Addition: Add a solvent mixture, such as 2 mL of ethanol and 18 mL of water.[9]
-
Reflux: Heat the mixture to reflux and maintain for 10 hours with stirring. The solution will typically turn a deep color.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by dropwise addition of 1 M HCl until the pH reaches approximately 5.
-
Precipitation & Isolation: A precipitate should form upon acidification. Isolate the solid product by vacuum filtration.
-
Purification: Wash the filtered solid several times with deionized water to remove residual salts, and then dry it under vacuum to yield the final product.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.
Comparative Metal Chelation Assay via UV-Vis Spectroscopy
This protocol allows for the quantitative comparison of metal-binding affinities. The principle is that the UV-Vis absorption spectrum of the ligand will change upon coordination to a metal ion. By titrating a solution of the ligand with a metal salt, one can determine the stoichiometry and binding constant of the complex.
Materials:
-
Stock solutions (e.g., 1 mM) of each pyridine carboxylic acid isomer and the target quinoline compound in a suitable buffer (e.g., HEPES or MES, pH 7.4).
-
Stock solution (e.g., 10 mM) of a metal salt (e.g., CuSO₄ or FeCl₃) in the same buffer.
-
UV-Vis Spectrophotometer and quartz cuvettes.
Step-by-Step Protocol:
-
Blank Spectrum: Record the UV-Vis spectrum of the buffer solution from 200-800 nm.
-
Ligand Spectrum: Record the spectrum of a known concentration of the ligand (e.g., 50 µM) in the buffer.
-
Titration: Add small, precise aliquots of the metal salt stock solution to the cuvette containing the ligand.
-
Equilibration & Measurement: After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes. Record the full UV-Vis spectrum.
-
Data Analysis: Continue the titration until the spectral changes saturate (i.e., no further change is observed upon adding more metal). Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand]. The inflection point of this curve reveals the binding stoichiometry. Further analysis using binding isotherm models (e.g., Benesi-Hildebrand) can be used to calculate the association constant (Kₐ).
-
Comparison: Repeat the experiment for each compound to quantitatively compare their metal-binding affinities. A stronger chelator like this compound is expected to show a larger Kₐ value.
Conclusion
While picolinic, nicotinic, and isonicotinic acids are fundamental building blocks with well-defined properties, This compound represents a significant leap in structural and functional complexity. Its design, which marries the quinoline and pyridine scaffolds, results in a powerful tridentate chelating agent with a physicochemical profile geared towards biological applications. Its enhanced lipophilicity and potent metal-binding capacity distinguish it from its simpler isomers, marking it as a highly promising candidate for the development of novel therapeutics, advanced materials, and sensitive chemical sensors. The experimental frameworks provided herein offer a clear path for researchers to empirically validate these superior properties and unlock the full potential of this sophisticated molecular architecture.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ScienceDirect. Available at: [Link]
-
Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
-
Picolinic acid | C6H5NO2. PubChem. Available at: [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]
-
(214C)pyridine-3-carboxylic acid | C6H5NO2. PubChem. Available at: [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2. PubChem. Available at: [Link]
-
Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. PubMed. Available at: [Link]
-
Picolinic acid. Wikipedia. Available at: [Link]
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications. Available at: [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. ACS Publications. Available at: [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. SpringerLink. Available at: [Link]
-
Helical self-assembly of pyridine-based γ-amino acids: chirality, solvent and concentration effects. Materials Chemistry C. Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular structure is paramount. The family of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acids presents a scaffold of significant interest due to its potential applications in medicinal chemistry and materials science. This guide offers an in-depth spectroscopic comparison of the parent molecule and its hypothetical derivatives, providing the foundational knowledge necessary for their identification, characterization, and further development.
This guide will navigate through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—elucidating how subtle changes in the molecular structure of these derivatives manifest in their respective spectra. We will ground our discussion in experimental data for the parent compound and draw upon established spectroscopic principles to predict the spectral characteristics of its derivatives bearing electron-donating and electron-withdrawing groups.
The Core Structure and Its Derivatives
The focus of this guide is the parent molecule, 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid, and its hypothetical derivatives substituted at the 6-position of the quinoline ring. This position is chosen to illustrate the electronic effects transmitted through the quinoline system. The derivatives we will consider are:
-
Parent Compound (1): 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
-
Derivative with Electron-Donating Group (EDG) (2): 6-Methoxy-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
-
Derivative with Electron-Withdrawing Group (EWG) (3): 6-Nitro-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. In our series of compounds, the aromatic protons of the quinoline and pyridine rings will be most informative.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative Analysis of ¹H NMR Spectra:
| Proton | Parent Compound (1) (δ, ppm) | EDG Derivative (2) (Predicted δ, ppm) | EWG Derivative (3) (Predicted δ, ppm) | Justification for Predicted Shifts |
| Quinoline H-3 | ~8.3 | ~8.2-8.3 | ~8.4-8.5 | Relatively unaffected by substitution at C-6. |
| Quinoline H-5 | ~8.1 | ~7.8-7.9 (shielded) | ~8.3-8.4 (deshielded) | The methoxy group at C-6 will increase electron density at the ortho H-5, causing an upfield shift. The nitro group will decrease electron density, causing a downfield shift. |
| Quinoline H-7 | ~7.6 | ~7.3-7.4 (shielded) | ~7.8-7.9 (deshielded) | The methoxy group at C-6 will increase electron density at the para H-7, causing an upfield shift. The nitro group will decrease electron density, causing a downfield shift. |
| Quinoline CH₃-8 | ~2.6 | ~2.5-2.6 | ~2.7-2.8 | Minor effects from the distant substituent. |
| Pyridine Protons | ~7.5-8.8 | ~7.5-8.8 | ~7.5-8.8 | Minimal impact from substitution on the quinoline ring. |
| Carboxylic Acid OH | ~13-14 | ~13-14 | ~13-14 | Highly variable and dependent on concentration and solvent. |
Note: The predicted shifts are based on general principles of substituent effects on aromatic systems.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).
-
Data Acquisition: Acquire the spectrum with proton decoupling. A sufficient number of scans and a relaxation delay of 2-5 seconds are typically required due to the low natural abundance of ¹³C and longer relaxation times.
Comparative Analysis of ¹³C NMR Spectra:
| Carbon | Parent Compound (1) (δ, ppm) | EDG Derivative (2) (Predicted δ, ppm) | EWG Derivative (3) (Predicted δ, ppm) | Justification for Predicted Shifts |
| Quinoline C-4 (Carboxyl) | ~170 | ~170 | ~170 | The carboxylic acid carbon is relatively insensitive to substitution at C-6. |
| Quinoline C-6 | ~128 | ~155-160 (deshielded) | ~145-150 (deshielded) | The carbon directly attached to the substituent shows the largest shift. The methoxy group causes a significant downfield shift, while the nitro group also deshields this carbon. |
| Quinoline C-5 | ~129 | ~110-115 (shielded) | ~135-140 (deshielded) | The ortho carbon is significantly shielded by the electron-donating methoxy group and deshielded by the electron-withdrawing nitro group. |
| Quinoline C-8a (bridgehead) | ~148 | ~145-147 (shielded) | ~150-152 (deshielded) | The para bridgehead carbon is shielded by the methoxy group and deshielded by the nitro group. |
| Quinoline CH₃-8 | ~18 | ~17-18 | ~18-19 | Minor effects from the distant substituent. |
| Pyridine Carbons | ~122-155 | ~122-155 | ~122-155 | Minimal impact from substitution on the quinoline ring. |
Note: The predicted shifts are based on established substituent chemical shift (SCS) effects.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
Comparative Analysis of IR Spectra:
The IR spectra of these compounds will be dominated by the vibrations of the carboxylic acid group and the aromatic rings.
| Vibrational Mode | Parent Compound (1) (cm⁻¹) | EDG Derivative (2) (Predicted cm⁻¹) | EWG Derivative (3) (Predicted cm⁻¹) | Justification for Predicted Shifts |
| O-H stretch (carboxylic acid) | 3300-2500 (very broad) | 3300-2500 (very broad) | 3300-2500 (very broad) | The broadness is due to hydrogen bonding and is a characteristic feature of carboxylic acids[1][2]. |
| C=O stretch (carboxylic acid) | ~1710 | ~1705-1710 | ~1715-1720 | The electron-donating methoxy group can slightly lower the C=O bond order and frequency. The electron-withdrawing nitro group will slightly increase the C=O bond order and frequency. |
| C=N and C=C stretches (aromatic) | 1620-1450 | 1620-1450 | 1620-1450 | A complex series of bands characteristic of the quinoline and pyridine rings. |
| C-O stretch (carboxylic acid) | ~1300 | ~1300 | ~1300 | |
| NO₂ stretches (asymmetric & symmetric) | N/A | N/A | ~1530 and ~1350 | These strong absorptions are characteristic of the nitro group. |
| C-O-C stretch (methoxy) | N/A | ~1250 (asymmetric) and ~1040 (symmetric) | N/A | Characteristic stretches for an aryl ether. |
Caption: General workflow for IR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-systems within a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer. A spectrum of the pure solvent is used as a blank.
Comparative Analysis of UV-Vis Spectra:
The UV-Vis spectra of these compounds will show multiple absorption bands corresponding to π → π* transitions within the aromatic system.
| Compound | Predicted λ_max (nm) | Justification for Predicted Shifts |
| Parent Compound (1) | ~250, ~320 | These absorptions are characteristic of the extended π-system of the 2-(pyridin-2-yl)quinoline core. |
| EDG Derivative (2) | ~255, ~330-340 | The electron-donating methoxy group acts as an auxochrome, extending the conjugation and causing a bathochromic (red) shift to longer wavelengths. |
| EWG Derivative (3) | ~260, ~350-360 | The electron-withdrawing nitro group also extends the conjugation and can lead to a significant bathochromic shift, often with an increase in the molar absorptivity. |
The solvent can also have a significant effect on the UV-Vis spectra of these compounds due to solvatochromism. More polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in λ_max.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced in various ways, including direct infusion of a solution for Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).
-
Ionization: ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. EI is a hard ionization technique that causes extensive fragmentation, providing a fingerprint-like pattern.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Comparative Analysis of Mass Spectra:
High-Resolution Mass Spectrometry (HRMS) with ESI is invaluable for confirming the elemental composition of the synthesized compounds.
| Compound | Formula | Calculated [M+H]⁺ (m/z) |
| Parent Compound (1) | C₁₆H₁₂N₂O₂ | 265.0977 |
| EDG Derivative (2) | C₁₇H₁₄N₂O₃ | 295.1083 |
| EWG Derivative (3) | C₁₆H₁₁N₃O₄ | 310.0828 |
Electron Ionization (EI) Fragmentation:
The EI mass spectra of these compounds are expected to show characteristic fragmentation patterns.
-
Decarboxylation: A prominent fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da)[3][4].
-
Loss of HCN: The quinoline ring can undergo fragmentation by losing HCN (27 Da)[3].
-
Substituent Fragmentation: The derivatives will show fragmentation patterns related to their substituents. The nitro derivative (3) may show loss of NO (30 Da) and NO₂ (46 Da). The methoxy derivative (2) may lose a methyl radical (15 Da) followed by CO (28 Da).
Caption: General workflow for mass spectrometric analysis.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives. By understanding the fundamental principles of NMR, IR, UV-Vis, and Mass Spectrometry, and by carefully comparing the spectra of a series of related compounds, researchers can confidently elucidate their structures and gain insights into their electronic properties. The provided experimental protocols and comparative data tables serve as a valuable resource for anyone working with this important class of molecules. As with any scientific endeavor, the key to success lies in meticulous experimental technique and a thorough understanding of the underlying principles.
References
-
Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]
-
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Nagy, J., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 329-332. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 14, 439-448. [Link]
-
PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2017). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 6-Quinolinecarboxylic acid, 8-methoxy-2-methyl-. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
